molecular formula C20H17FN8O B1375327 Guanylate cyclase-IN-1 CAS No. 1361569-23-4

Guanylate cyclase-IN-1

货号: B1375327
CAS 编号: 1361569-23-4
分子量: 404.4 g/mol
InChI 键: YVNXUGWVLDZUEP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one is a recognized and potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a critical target in oncological research. This compound exhibits high potency against FLT3, including both the wild-type and the clinically challenging internal tandem duplication (ITD) mutants, which are frequently associated with poor prognosis in Acute Myeloid Leukemia (AML) Source . Its primary research value lies in the investigation of FLT3-driven signaling pathways and the preclinical evaluation of targeted therapeutic strategies for hematological malignancies. The mechanism of action involves the competitive binding to the ATP-binding pocket of the FLT3 kinase domain, thereby inhibiting autophosphorylation and subsequent downstream pro-survival and proliferative signals, such as those mediated by STAT5 and MAPK pathways Source . Beyond its primary target, this compound also demonstrates inhibitory activity against other kinases, including c-Kit, making it a valuable chemical tool for studying kinase signaling networks and polypharmacology approaches in cancer research Source . Researchers utilize this molecule to explore mechanisms of drug resistance, to develop combination therapies, and to further understand the molecular pathogenesis of AML and other related cancers.

属性

IUPAC Name

6-amino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]-7,9-dimethylpurin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN8O/c1-27-15-16(22)24-17(25-19(15)28(2)20(27)30)14-12-7-5-9-23-18(12)29(26-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H2,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNXUGWVLDZUEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(N=C(N=C2N(C1=O)C)C3=NN(C4=C3C=CC=N4)CC5=CC=CC=C5F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Guanylate Cyclase Modulators: A Technical Guide to Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the discovery and synthesis of small molecule modulators of guanylate cyclase (GC), with a particular focus on the well-characterized activator, YC-1, as a representative example. This document is intended for researchers, scientists, and drug development professionals in the field of pharmacology and medicinal chemistry.

Introduction to Guanylate Cyclase as a Therapeutic Target

Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1] There are two main forms of GC: soluble guanylate cyclase (sGC) and membrane-bound guanylate cyclase (mGC), also known as particulate guanylate cyclase (pGC).

Soluble GC is a key component of the nitric oxide (NO) signaling pathway.[2] Under normal physiological conditions, NO binds to the heme group of sGC, leading to its activation and a subsequent increase in intracellular cGMP levels.[2] This signaling cascade plays a crucial role in various physiological processes, including vasodilation, inhibition of platelet aggregation, and neurotransmission.[2] Consequently, sGC has emerged as a significant therapeutic target for cardiovascular diseases, such as pulmonary hypertension and heart failure.

Small molecule modulators of sGC are broadly classified into two main categories:

  • sGC Stimulators: These compounds, such as YC-1 and riociguat, are heme-dependent and activate sGC independently of NO, while also sensitizing the enzyme to endogenous NO.[2]

  • sGC Activators: This class of molecules, including cinaciguat, are heme-independent and can activate sGC when the heme iron is in an oxidized state or even absent, which is often the case in disease states associated with oxidative stress.[2]

Discovery of a Prototypical Guanylate Cyclase Activator: YC-1

YC-1, with the chemical name 3-(5'-Hydroxymethyl-2'-furyl)-1-benzyl indazole, was the first-in-class sGC stimulator to be discovered.[2][3] Its discovery marked a significant milestone in the development of therapeutic agents targeting the NO-sGC-cGMP pathway. YC-1 is a nitric oxide-independent activator of soluble guanylyl cyclase (sGC). It has been shown to significantly elevate cGMP levels and inhibit collagen-stimulated aggregation of washed rabbit platelets.

Synthesis of YC-1

An improved and concise synthesis of YC-1 has been developed, offering a significant enhancement in overall yield compared to earlier reported methods.[4] This flexible strategy is also more amenable to the parallel synthesis of analogues for structure-activity relationship (SAR) studies.[4]

The key steps of this improved synthesis are outlined below:

  • N-Benzylation of 3-Indazolinone: Commercially available 3-indazolinone is selectively benzylated at the N1 position in a near-quantitative yield.[4]

  • Formation of the Triflate: The resulting N-benzylindazolinone is then converted to its corresponding triflate under standard conditions.[4]

  • Stille Cross-Coupling: The furyl moiety is introduced via a Stille cross-coupling reaction between the triflate and a trimethylstannylfuran derivative.[4]

  • Final Reduction: The ester group on the furan ring is reduced to the final hydroxymethyl group to yield YC-1.[4]

This improved synthetic route provides an overall yield of approximately 37%.[4]

Quantitative Data of Guanylate Cyclase Modulators

The following tables summarize the key quantitative data for YC-1 and other representative sGC modulators.

CompoundClassEC50 for sGC ActivationKey Findings
YC-1 sGC Stimulator18.6 µM (purified sGC)[2]The first-in-class sGC stimulator. Also exhibits off-target effects.[2]
BAY 41-2272 sGC Stimulator0.09 µM (in CHO cells)[2]Significantly more potent than YC-1. Also reported to inhibit PDE5.[2]
Cinaciguat sGC Activator~0.2 µM (heme-free sGC)[2]Specifically activates oxidized or heme-free sGC.[2]
CompoundTarget of InhibitionIC50
YC-1 Collagen-stimulated aggregation of washed rabbit platelets14.6 µM[3]
YC-1 U46619-induced platelet aggregation in human washed platelets2.1 ± 0.03 µM[5]
YC-1 Collagen-induced platelet aggregation in human washed platelets11.7 ± 2.1 µM[5]
YC-1 Thrombin-induced platelet aggregation in human washed platelets59.3 ± 7.1 µM[5]

Experimental Protocols

This protocol describes a method to determine sGC activity by measuring the conversion of GTP to cGMP.[6][7]

Materials:

  • Purified sGC enzyme

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5)

  • Cofactors: 5 mM MgCl₂ or 5 mM MnCl₂

  • Substrate: 0.5–2 mM GTP

  • Test compound (e.g., YC-1) dissolved in a suitable solvent (e.g., DMSO)

  • Enzyme-linked immunosorbent assay (ELISA) kit for cGMP quantification

Procedure:

  • Prepare the reaction mixture containing 50 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂ or MnCl₂, and the desired concentration of the test compound in a final volume of 100 µL.

  • Add 5 µg of the purified sGC protein to the reaction mixture.

  • Initiate the reaction by adding GTP to a final concentration of 0.5–2 mM.

  • Incubate the reaction mixture at 30°C for 15 minutes.

  • Stop the reaction by heating at 100°C for 10 minutes.

  • Centrifuge the samples at 16,000 x g for 10 minutes to pellet any precipitate.

  • Quantify the amount of cGMP produced in the supernatant using a cGMP ELISA kit according to the manufacturer's instructions.

This protocol outlines a competitive enzyme immunoassay for the quantitative determination of cGMP in cell lysates or enzyme reaction supernatants.[8]

Materials:

  • Goat Anti-Rabbit IgG coated microtiter plate

  • cGMP standards

  • Rabbit Anti-cGMP Polyclonal Antibody

  • Peroxidase-cGMP Tracer Conjugate

  • Lysis Buffer

  • Substrate Solution

  • Stop Solution

  • Wash Buffer

  • Microplate reader

Procedure:

  • Prepare all reagents and samples as per the kit instructions. Cell lysates can be prepared by adding 1 mL of Lysis Buffer for every 35 cm² of cell culture surface area, incubating at 4°C for 20 minutes, and then scraping the cells.[8]

  • Add 50 µL of the cGMP sample or standard to the appropriate wells of the Goat Anti-Rabbit Antibody Coated Plate.

  • Add 25 µL of the diluted Peroxidase-cGMP Tracer Conjugate to each well.

  • Add 50 µL of the diluted Rabbit Anti-cGMP Polyclonal Antibody to each well.

  • Cover the plate and incubate at room temperature for 2 hours with shaking.

  • Wash the plate four times with Wash Buffer.

  • Add 100 µL of Substrate Solution to each well and incubate at room temperature for 5-20 minutes on an orbital shaker.

  • Stop the reaction by adding 100 µL of Stop Solution to each well.

  • Read the absorbance of each well at 450 nm using a microplate reader.

  • Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

This protocol describes the use of light transmission aggregometry (LTA) to assess the effect of a test compound on platelet aggregation.[9][10]

Materials:

  • Platelet-rich plasma (PRP)

  • Platelet-poor plasma (PPP)

  • Platelet agonist (e.g., collagen, ADP, thrombin)

  • Test compound (e.g., YC-1) dissolved in a suitable solvent (e.g., DMSO)

  • Platelet aggregometer

Procedure:

  • Prepare PRP and PPP from whole blood by centrifugation.[10]

  • Set up the platelet aggregometer according to the manufacturer's instructions. Calibrate the instrument using PRP for 0% aggregation and PPP for 100% aggregation.[9]

  • Aliquot the PRP into cuvettes.

  • Add varying concentrations of the test compound or vehicle control to the PRP and incubate for a specified time (e.g., 5-10 minutes) at 37°C with stirring.[9]

  • Initiate platelet aggregation by adding the chosen agonist to the cuvette.[9]

  • Record the change in light transmission for 5-10 minutes to generate an aggregation curve.[9]

  • Determine the maximum percentage of aggregation for each condition and calculate the IC50 value for the test compound.

Mandatory Visualizations

Soluble Guanylate Cyclase Signaling Pathway NO Nitric Oxide (NO) sGC_inactive Inactive sGC (Heme-Fe2+) NO->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active GTP GTP sGC_active->GTP Catalyzes conversion cGMP cGMP GTP->cGMP PDE Phosphodiesterase (PDE) cGMP->PDE Hydrolyzed by Downstream Downstream Effectors (PKG, CNG channels, PDEs) cGMP->Downstream Activates GMP 5'-GMP PDE->GMP Physiological Physiological Responses (e.g., Vasodilation) Downstream->Physiological YC1 YC-1 (sGC Stimulator) YC1->sGC_inactive Stimulates

Caption: Soluble Guanylate Cyclase (sGC) Signaling Pathway.

Experimental Workflow for sGC Modulator Evaluation start Start: Synthesize Test Compound sGC_assay In vitro sGC Activity Assay start->sGC_assay determine_EC50 Determine EC50 sGC_assay->determine_EC50 cGMP_assay Cell-based cGMP Measurement Assay determine_EC50->cGMP_assay Active? platelet_assay Functional Assay: Platelet Aggregation cGMP_assay->platelet_assay determine_IC50 Determine IC50 platelet_assay->determine_IC50 lead_optimization Lead Optimization determine_IC50->lead_optimization Potent? lead_optimization->start Iterate end End: Candidate Selection lead_optimization->end

Caption: Workflow for sGC Modulator Evaluation.

Improved Synthesis of YC-1 Indazolinone 3-Indazolinone Benzylation N-Benzylation Indazolinone->Benzylation Benzylindazolinone N-Benzylindazolinone Benzylation->Benzylindazolinone Triflation Triflation Benzylindazolinone->Triflation Triflate Indazole Triflate Triflation->Triflate Stille Stille Coupling Triflate->Stille Coupled_product Coupled Product Stille->Coupled_product Reduction Reduction Coupled_product->Reduction YC1 YC-1 Reduction->YC1

Caption: Improved Synthesis of YC-1.

References

An In-depth Technical Guide to Guanylate Cyclase-IN-1 and its Role in the cGMP Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylate cyclase (GC) is a critical enzyme in the cyclic guanosine monophosphate (cGMP) signaling pathway, playing a pivotal role in various physiological processes, including vasodilation, neurotransmission, and inflammation. Dysregulation of the cGMP pathway is implicated in numerous cardiovascular and neurological disorders. This technical guide provides a comprehensive overview of Guanylate Cyclase-IN-1, a novel inhibitor of this enzyme. This document will detail its chemical properties, mechanism of action, and its impact on the cGMP signaling cascade. Furthermore, it will furnish detailed experimental protocols for the synthesis and biological evaluation of this compound, supported by quantitative data and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Introduction to Guanylate Cyclase and the cGMP Signaling Pathway

Guanylate cyclases are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cGMP. There are two main forms of guanylate cyclase: the soluble form (sGC) and the membrane-bound or particulate form (pGC). sGC is a heterodimeric protein that is the primary receptor for nitric oxide (NO), a key signaling molecule in the cardiovascular and nervous systems. The binding of NO to the heme prosthetic group of sGC induces a conformational change that activates the enzyme, leading to an increase in intracellular cGMP levels.

The cGMP signaling pathway is initiated by the activation of guanylate cyclase and the subsequent production of cGMP. cGMP then exerts its effects by activating downstream targets, primarily cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs) that specifically hydrolyze cGMP. This cascade of events leads to a variety of cellular responses, including smooth muscle relaxation, inhibition of platelet aggregation, and modulation of neuronal activity.

This compound: A Novel Inhibitor

This compound is a novel small molecule inhibitor of guanylate cyclase. It was first disclosed in patent US9096592B2, where it is referred to as "Example 46".

Chemical Properties
PropertyValue
Chemical Name 2-(4-((5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)pyrimidin-5-ol
Molecular Formula C20H17FN8O
Molecular Weight 404.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Mechanism of Action

This compound functions as an inhibitor of guanylate cyclase, thereby reducing the production of cGMP. The precise mechanism of inhibition, whether competitive, non-competitive, or uncompetitive with respect to the GTP substrate, has not been extensively detailed in publicly available literature. However, its inhibitory action leads to a downstream dampening of the cGMP signaling pathway.

Role in the cGMP Signaling Pathway

By inhibiting guanylate cyclase, this compound effectively blocks the initial step of the cGMP signaling cascade. This leads to a reduction in the intracellular concentration of cGMP, which in turn prevents the activation of its downstream effectors. The consequences of this inhibition are the reversal of cGMP-mediated physiological effects. For instance, in vascular smooth muscle cells, where cGMP promotes relaxation, inhibition by this compound would lead to vasoconstriction.

The following diagram illustrates the point of intervention of this compound in the cGMP signaling pathway.

cGMP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Physiological Response (e.g., Vasodilation) PKG->Cellular_Response Leads to GC_IN_1 This compound GC_IN_1->sGC_active Inhibition

Figure 1. cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Synthesis of this compound

The synthesis of 2-(4-((5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)pyrimidin-5-ol is described in patent US9096592B2. The following is a representative synthetic scheme and procedure based on the information provided in the patent.

Synthesis_Workflow Start Starting Materials Step1 Step 1: Formation of Triazole Ring Start->Step1 Intermediate1 Intermediate 1: 5-cyclopropyl-4-(4-fluorophenyl) -4H-1,2,4-triazole-3-carbaldehyde Step1->Intermediate1 Step2 Step 2: Reductive Amination Intermediate1->Step2 Intermediate2 Intermediate 2: 1-((5-cyclopropyl-4-(4-fluorophenyl) -4H-1,2,4-triazol-3-yl)methyl)piperazine Step2->Intermediate2 Step3 Step 3: Nucleophilic Aromatic Substitution Intermediate2->Step3 Final_Product This compound Step3->Final_Product

Figure 2. General synthetic workflow for this compound.

Detailed Protocol (based on general synthetic chemistry principles and patent information):

Step 1: Synthesis of 5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-carbaldehyde (Intermediate 1)

  • To a solution of 4-(4-fluorophenyl)-5-cyclopropyl-4H-1,2,4-triazole in an appropriate anhydrous solvent (e.g., THF) under an inert atmosphere, a strong base (e.g., n-butyllithium) is added dropwise at low temperature (-78 °C).

  • After stirring for a period, an electrophile such as N,N-dimethylformamide (DMF) is added.

  • The reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography to yield Intermediate 1.

Step 2: Synthesis of 1-((5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazine (Intermediate 2)

  • Intermediate 1 and piperazine are dissolved in a suitable solvent (e.g., dichloromethane).

  • A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise.

  • The reaction mixture is stirred at room temperature until completion.

  • The reaction is worked up by washing with an aqueous basic solution, followed by extraction with an organic solvent.

  • The organic layer is dried and concentrated to give Intermediate 2, which may be used in the next step without further purification.

Step 3: Synthesis of 2-(4-((5-cyclopropyl-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)piperazin-1-yl)pyrimidin-5-ol (this compound)

  • Intermediate 2 and 2-chloro-pyrimidin-5-ol are dissolved in a suitable solvent (e.g., DMF) in the presence of a base (e.g., potassium carbonate).

  • The reaction mixture is heated to an elevated temperature (e.g., 80-100 °C) and stirred until the reaction is complete.

  • The mixture is cooled, and the product is precipitated by the addition of water.

  • The solid is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization or column chromatography to afford the final product, this compound.

In Vitro Guanylate Cyclase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound on soluble guanylate cyclase.

Materials:

  • Purified recombinant human soluble guanylate cyclase (sGC)

  • GTP (substrate)

  • DEA NONOate (NO donor)

  • This compound (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl2, 3 mM DTT, 0.5 mg/ml BSA)

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified sGC, and the NO donor (DEA NONOate) to activate the enzyme.

  • Add varying concentrations of this compound (or vehicle control, DMSO) to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.

  • Initiate the enzymatic reaction by adding GTP to the mixture.

  • Incubate the reaction at 37 °C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Inhibition_Assay_Workflow Prepare_Mixture 1. Prepare Reaction Mixture (sGC, Buffer, NO donor) Add_Inhibitor 2. Add this compound (or DMSO control) Prepare_Mixture->Add_Inhibitor Pre_Incubate 3. Pre-incubate Add_Inhibitor->Pre_Incubate Initiate_Reaction 4. Initiate with GTP Pre_Incubate->Initiate_Reaction Incubate 5. Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction 6. Terminate Reaction Incubate->Terminate_Reaction Quantify_cGMP 7. Quantify cGMP (EIA) Terminate_Reaction->Quantify_cGMP Analyze_Data 8. Calculate % Inhibition & IC50 Quantify_cGMP->Analyze_Data

Figure 3. Workflow for in vitro guanylate cyclase inhibition assay.

Quantitative Data

As of the latest available information, specific quantitative data such as the IC50 value for this compound has not been published in peer-reviewed literature. The primary source of information remains the patent literature, which often does not provide detailed potency data. Researchers interested in this compound would need to perform the assays described above to determine its inhibitory potency.

Conclusion and Future Directions

This compound represents a novel chemical scaffold for the inhibition of guanylate cyclase. Its role as an inhibitor of the cGMP signaling pathway makes it a valuable tool for studying the physiological and pathological roles of this pathway. Further research is required to fully characterize its mechanism of action, determine its potency and selectivity, and evaluate its therapeutic potential in preclinical models of diseases associated with cGMP dysregulation. The detailed synthetic and assay protocols provided in this guide should facilitate these future investigations.

Guanylate cyclase-IN-1 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanylate cyclase-IN-1 is a potent inhibitor of guanylate cyclase (GC), a key enzyme in the nitric oxide (NO) signaling pathway. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed information on its relationship to the approved drug Riociguat is presented, alongside a generalized experimental protocol for assessing the inhibitory activity of compounds against soluble guanylate cyclase (sGC). This technical guide is intended to serve as a foundational resource for researchers investigating the modulation of the cGMP pathway for therapeutic purposes, particularly in the context of cardiovascular diseases.

Chemical Identity and Structure

This compound, identified by the CAS Number 1361569-23-4, is a complex heterocyclic molecule. It is also known as an impurity of the drug Riociguat.[1][2] The fundamental chemical identifiers and the two-dimensional structure are provided below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one[3][4][5]
CAS Number 1361569-23-4[3][5]
Molecular Formula C₂₀H₁₇FN₈O[3][5]
Molecular Weight 404.40 g/mol
Canonical SMILES O=C1N(C)C2=C(N)N=C(C3=NN(CC4=CC=CC=C4F)C5=NC=CC=C53)N=C2N1C[2]
InChI Key InChI=1S/C20H17FN8O/c1-27-15-16(22)24-17(25-19(15)28(2)20(27)30)14-12-7-5-9-23-18(12)29(26-14)10-11-6-3-4-8-13(11)21/h3-9H,10H2,1-2H3,(H2,22,24,25)[2]

Chemical Structure Diagram:

Caption: 2D structure of this compound.

Physicochemical and Pharmacological Properties

Currently, there is limited publicly available data on the specific physicochemical and pharmacological properties of this compound. The information is primarily derived from its classification as an impurity of the soluble guanylate cyclase stimulator, Riociguat.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance Solid[3]
Solubility No data available
Melting Point No data available
Storage Store at 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).Vendor Information

Table 3: Pharmacological Profile of this compound

ParameterValueDetails
Target Guanylate CyclasePresumed based on its classification and structural similarity to Riociguat.
Biological Activity Inhibitor of guanylate cyclaseThis is the designated activity by chemical suppliers.
IC₅₀ / EC₅₀ No data available
Therapeutic Area Cardiovascular Diseases (Research)Indicated for research in conditions such as pulmonary hypertension.[6]

The Guanylate Cyclase Signaling Pathway

Guanylate cyclases are enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[7] There are two main forms of guanylate cyclase: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC).

  • Soluble Guanylate Cyclase (sGC): This form is found in the cytoplasm and is a primary receptor for nitric oxide (NO). The binding of NO to the heme group of sGC leads to a significant increase in its enzymatic activity.

  • Particulate Guanylate Cyclase (pGC): These are transmembrane receptors activated by peptide hormones such as natriuretic peptides.

The NO-sGC-cGMP signaling pathway is crucial for various physiological processes, including the regulation of blood pressure, platelet aggregation, and neurotransmission. Dysregulation of this pathway is implicated in several cardiovascular diseases.

Guanylate_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Smooth Muscle Cell) NO_source Nitric Oxide (NO) Source (e.g., Endothelial Cells) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC NO diffusion cGMP cGMP sGC->cGMP catalyzes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation phosphorylates targets leading to Inhibitor This compound Inhibitor->sGC inhibits

Caption: The Nitric Oxide-sGC-cGMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis and biological evaluation of this compound is not publicly available, a general methodology for assessing the inhibitory activity of a compound against soluble guanylate cyclase can be outlined. This protocol is based on standard biochemical assays used in the field.

General Workflow for Assessing sGC Inhibition

Experimental_Workflow cluster_prep Preparation cluster_assay Inhibition Assay cluster_analysis Analysis Purify_sGC Purify soluble Guanylate Cyclase (sGC) from a suitable source (e.g., bovine lung or recombinant expression) Incubate Incubate purified sGC with varying concentrations of This compound Purify_sGC->Incubate Prep_Inhibitor Prepare stock solution of this compound in a suitable solvent (e.g., DMSO) Prep_Inhibitor->Incubate Prep_Reagents Prepare assay buffer, GTP substrate, and NO donor (e.g., SNP or DEA/NO) Activate Activate sGC with an NO donor Prep_Reagents->Activate Incubate->Activate Initiate Initiate the reaction by adding GTP (containing a tracer like [α-³²P]GTP) Activate->Initiate Quench Quench the reaction after a defined time Initiate->Quench Separate Separate cGMP from unreacted GTP (e.g., by chromatography) Quench->Separate Quantify Quantify the amount of formed cGMP Separate->Quantify Calculate Calculate the percent inhibition and determine the IC₅₀ value Quantify->Calculate

Caption: Generalized workflow for determining the IC₅₀ of a guanylate cyclase inhibitor.

Detailed Methodology for sGC Inhibition Assay

This protocol describes a common method for measuring sGC activity and its inhibition.[8]

1. Materials and Reagents:

  • Purified soluble guanylate cyclase (sGC)
  • This compound
  • Assay Buffer (e.g., 50 mM TRI-HCl, pH 7.5, 1 mM DTT, 4 mM MgCl₂)
  • Guanosine triphosphate (GTP)
  • [α-³²P]GTP (for radiolabeling)
  • Nitric oxide (NO) donor (e.g., sodium nitroprusside (SNP) or diethylamine NONOate (DEA/NO))
  • Quenching solution (e.g., 125 mM zinc acetate)
  • Stopping solution (e.g., 144 mM sodium carbonate)
  • Neutral alumina columns
  • Scintillation cocktail and counter

2. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer and purified sGC enzyme.
  • Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
  • Activate the sGC by adding a fixed concentration of an NO donor (e.g., 100 µM SNP).
  • Initiate the enzymatic reaction by adding GTP, including a tracer amount of [α-³²P]GTP. The final GTP concentration should be at or near its Kₘ for sGC.
  • Allow the reaction to proceed for a fixed time (e.g., 10-15 minutes) at 37°C, ensuring the reaction is in the linear range.
  • Terminate the reaction by adding the quenching solution followed by the stopping solution.
  • Separate the product, [³²P]cGMP, from the unreacted [α-³²P]GTP using neutral alumina column chromatography.
  • Quantify the amount of [³²P]cGMP using liquid scintillation counting.

3. Data Analysis:

  • Calculate the rate of cGMP formation for each concentration of the inhibitor.
  • Determine the percentage of inhibition relative to the vehicle control.
  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Conclusion

This compound is a notable chemical entity due to its inhibitory action on a critical enzyme in cardiovascular signaling and its association with the established therapeutic agent, Riociguat. While comprehensive public data on its specific properties and synthesis are scarce, its structural features and designated activity make it a valuable tool for researchers exploring the intricacies of the NO-sGC-cGMP pathway. The provided generalized experimental protocol offers a starting point for the in vitro characterization of this and other potential guanylate cyclase inhibitors. Further investigation into the primary literature concerning Riociguat's development may yield more specific details about the synthesis, characterization, and biological activity of this compound.

References

Guanylate cyclase-IN-1 CAS number and supplier

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Guanylate Cyclase-IN-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 1361569-23-4 , is a potent inhibitor of guanylate cyclase. This technical guide provides a comprehensive overview of its chemical properties, biological activity, and its relevance in cardiovascular research. The information presented herein is intended to support researchers and professionals in drug development in understanding and utilizing this compound.

Chemical Properties and Identification

This compound is a complex heterocyclic molecule. Its systematic chemical name is 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one.

PropertyValue
CAS Number 1361569-23-4
Molecular Formula C₂₀H₁₇FN₈O
Molecular Weight 404.40 g/mol

Suppliers

This compound is available from a number of reputable chemical suppliers catering to the research and development community. These include:

  • MedchemExpress

  • Sigma-Aldrich (distributed by Ambeed, Inc.)

  • BLDpharm

  • ChemScene

  • SynThink

  • Veeprho

It is important to note that this compound is often listed as a "Riociguat impurity," which provides context to its discovery and potential pharmacological relevance.

The Guanylate Cyclase Signaling Pathway

Guanylate cyclases are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). cGMP plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmission. There are two major forms of guanylate cyclase:

  • Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is the primary receptor for nitric oxide (NO). The binding of NO to the heme prosthetic group of sGC activates the enzyme, leading to an increase in cGMP production. This pathway is fundamental to vasodilation.

  • Membrane Guanylate Cyclase (mGC): These are transmembrane receptors activated by peptide hormones such as natriuretic peptides.

The NO-sGC-cGMP signaling cascade is a key regulator of cardiovascular homeostasis. Dysregulation of this pathway is implicated in various cardiovascular diseases, including hypertension, heart failure, and atherosclerosis.

Soluble Guanylate Cyclase Signaling Pathway NO_source Nitric Oxide (NO) Source NO NO NO_source->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to

Fig. 1: Simplified NO-sGC-cGMP signaling pathway in vascular smooth muscle.

Mechanism of Action of this compound (Presumed)

  • Competitive Inhibition: Competing with GTP at the catalytic site of sGC.

  • Non-competitive/Allosteric Inhibition: Binding to a site other than the catalytic site to prevent the conformational change required for enzyme activation, even in the presence of NO.

Further experimental validation is required to elucidate the precise mechanism of action.

Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Incubation cluster_detection Detection & Analysis sGC_prep Purified sGC Enzyme Preparation Incubation Incubate Components at 37°C sGC_prep->Incubation GTP_prep GTP Substrate Solution GTP_prep->Incubation NO_donor_prep NO Donor (e.g., SNP) NO_donor_prep->Incubation Inhibitor_prep Serial Dilutions of This compound Inhibitor_prep->Incubation Detection Quantify cGMP (e.g., ELISA, TR-FRET) Incubation->Detection Analysis Plot cGMP Concentration vs. Inhibitor Concentration Detection->Analysis IC50 Calculate IC50 Value Analysis->IC50

Fig. 2: A general experimental workflow to determine the IC50 of this compound.

Potential Research Applications

Given its role as a guanylate cyclase inhibitor, this compound is a valuable tool for in vitro and in vivo studies related to cardiovascular diseases. Potential applications include:

  • Investigating the role of the NO-sGC-cGMP pathway in various physiological and pathophysiological conditions.

  • Serving as a reference compound in the development of novel guanylate cyclase modulators.

  • Probing the structure-activity relationships of guanylate cyclase inhibitors.

Experimental Protocols (Hypothetical)

As detailed experimental protocols for this compound are not publicly available, the following represents a generalized approach for characterizing a putative sGC inhibitor.

In Vitro sGC Inhibition Assay:

  • Reagents and Materials:

    • Purified recombinant human soluble guanylate cyclase (α1/β1).

    • Guanosine 5'-triphosphate (GTP).

    • A nitric oxide donor (e.g., sodium nitroprusside, SNP).

    • This compound.

    • Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 50 mM NaCl, 3 mM MgCl₂, 0.5 mg/mL BSA).

    • cGMP detection kit (e.g., ELISA or TR-FRET based).

  • Procedure: a. Prepare a serial dilution of this compound in the assay buffer. b. In a 96-well plate, add the sGC enzyme, the NO donor, and the various concentrations of this compound. c. Initiate the reaction by adding GTP. d. Incubate the plate at 37°C for a specified time (e.g., 10 minutes). e. Stop the reaction (e.g., by adding EDTA). f. Quantify the amount of cGMP produced using a suitable detection method. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Conclusion

This compound is a specific and potent inhibitor of guanylate cyclase, making it a valuable pharmacological tool for researchers in the cardiovascular field. While detailed characterization data is not widely published, its availability from commercial suppliers provides an opportunity for the scientific community to further explore its properties and potential applications in elucidating the role of the guanylate cyclase signaling pathway in health and disease. Researchers are encouraged to perform their own characterization of the compound to ensure it meets the specific needs of their experimental designs.

An In-depth Technical Guide to Guanylate Cyclase-IN-1 for Cardiovascular Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylate cyclase (GC) is a critical enzyme in cardiovascular signaling, playing a pivotal role in the nitric oxide (NO) signaling pathway. Soluble guanylate cyclase (sGC), the primary receptor for NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). This second messenger, cGMP, orchestrates a multitude of physiological responses crucial for cardiovascular homeostasis, including vasodilation, inhibition of platelet aggregation, and reduction of inflammation and fibrosis. Dysregulation of the NO-sGC-cGMP axis is implicated in the pathophysiology of numerous cardiovascular diseases, such as hypertension, heart failure, and atherosclerosis, making sGC a compelling therapeutic target.

This technical guide focuses on Guanylate cyclase-IN-1 , a small molecule inhibitor of guanylate cyclase identified for its potential in cardiovascular disease research. This document provides a comprehensive overview of its mechanism of action, available quantitative data, and detailed experimental protocols for its investigation.

This compound: Compound Profile

This compound is chemically identified as 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one . It is also referred to as "Example 46" in associated patents and is noted as an impurity of the sGC stimulator, Riociguat. This seemingly contradictory classification as both an "inhibitor" by chemical suppliers and an impurity of a stimulator highlights the necessity for empirical validation of its activity in specific experimental contexts.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1361569-23-4
Molecular Formula C₂₀H₁₇FN₈O
Molecular Weight 404.40 g/mol
Appearance Crystalline solid
Solubility Soluble in DMSO

Mechanism of Action and Signaling Pathway

This compound is classified as an inhibitor of guanylate cyclase. Its precise mechanism of inhibition has not been extensively detailed in publicly available literature. However, as an inhibitor, it is expected to interfere with the catalytic activity of sGC, thereby reducing the production of cGMP. This action would counteract the effects of NO and sGC stimulators.

The canonical NO-sGC-cGMP signaling pathway, which this compound is presumed to modulate, is depicted below.

Guanylate Cyclase Signaling Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) (from eNOS) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP->sGC PDEs Phosphodiesterases (PDEs) cGMP->PDEs Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP GMP PDEs->GMP Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to GC_IN_1 This compound GC_IN_1->sGC Inhibits

Figure 1: The NO-sGC-cGMP signaling pathway and the inhibitory action of this compound.

Quantitative Data

As of the latest available information, specific quantitative data for this compound, such as its IC₅₀ or EC₅₀ values for guanylate cyclase inhibition, have not been published in peer-reviewed literature. Researchers are encouraged to perform dose-response studies to determine these parameters in their experimental systems. For context, other known sGC inhibitors, such as ODQ (1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one), exhibit potent inhibition of NO-stimulated sGC activity with IC₅₀ values in the nanomolar range. A study on natural compounds identified sGC inhibitors with IC₅₀ values in the range of 0.2-1.5 μM for inhibiting NO-activated cGMP synthesis.[1][3]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the activity of this compound. These protocols are based on established methods for studying sGC modulators.

In Vitro Guanylate Cyclase Activity Assay

This assay directly measures the enzymatic activity of purified sGC and its inhibition by this compound.

Materials:

  • Purified soluble guanylate cyclase

  • This compound

  • GTP (substrate)

  • DEA/NO (NO donor)

  • Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 3 mM MgCl₂, 3 mM DTT, 0.5 mg/mL BSA)

  • cGMP enzyme immunoassay (EIA) kit

Protocol:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the assay buffer.

  • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Add the NO donor (e.g., 1 µM DEA/NO) to stimulate the enzyme. For basal activity measurement, omit the NO donor.

  • Initiate the reaction by adding purified sGC and GTP (e.g., 100 µM).

  • Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

  • Stop the reaction by adding a stop buffer (e.g., 50 mM EDTA).

  • Quantify the amount of cGMP produced using a cGMP EIA kit according to the manufacturer's instructions.

  • Calculate the percent inhibition at each concentration of this compound and determine the IC₅₀ value.

Cellular cGMP Measurement in Vascular Smooth Muscle Cells

This assay assesses the effect of this compound on cGMP levels in a cellular context.

Materials:

  • Primary vascular smooth muscle cells (VSMCs) or a relevant cell line

  • Cell culture medium

  • This compound

  • NO donor (e.g., SNP or DEA/NO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Lysis buffer

  • cGMP EIA kit

Protocol:

  • Seed VSMCs in a multi-well plate and grow to confluence.

  • Pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for a short period (e.g., 15-30 minutes).

  • Treat the cells with varying concentrations of this compound or vehicle for a defined time (e.g., 30 minutes).

  • Stimulate the cells with an NO donor (e.g., 10 µM SNP) for a short period (e.g., 5-10 minutes).

  • Aspirate the medium and lyse the cells with the lysis buffer.

  • Collect the cell lysates and measure the cGMP concentration using a cGMP EIA kit.

  • Normalize the cGMP levels to the total protein concentration in each sample.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel sGC inhibitor like this compound in the context of cardiovascular disease research.

Experimental Workflow for sGC Inhibitor Evaluation cluster_in_vitro In Vitro Characterization cluster_ex_vivo Ex Vivo Functional Assays cluster_in_vivo In Vivo Cardiovascular Models A Compound Synthesis & Characterization B Purified sGC Activity Assay (IC50 Determination) A->B C Cell-Based cGMP Measurement (e.g., VSMCs, Platelets) B->C D Selectivity Profiling (vs. other cyclases, PDEs) C->D E Isolated Blood Vessel Tension Studies (Vasodilation/Constriction) C->E F Platelet Aggregation Assays C->F G Pharmacokinetic Studies (ADME) D->G H Hypertension Models (e.g., SHR, AngII-infused) E->H J Thrombosis Models F->J G->H I Heart Failure Models (e.g., TAC, MI) G->I H->I

Figure 2: A representative experimental workflow for the preclinical evaluation of a soluble guanylate cyclase inhibitor.

Conclusion

This compound represents a valuable tool for researchers investigating the role of the NO-sGC-cGMP signaling pathway in cardiovascular health and disease. Its classification as an inhibitor offers a means to probe the consequences of reduced cGMP signaling in various experimental models. While publicly available quantitative data on its inhibitory potency is currently limited, the provided experimental protocols offer a robust framework for its characterization. Further investigation into the biological activities of this compound will undoubtedly contribute to a deeper understanding of guanylate cyclase signaling and may pave the way for novel therapeutic strategies for cardiovascular disorders.

References

An In-depth Technical Guide on Soluble Guanylate Cyclase Inhibition and Smooth Muscle Relaxation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: The role of soluble guanylate cyclase (sGC) in smooth muscle relaxation and its inhibition, with a focus on the well-characterized inhibitor ODQ as a representative compound in the absence of specific data for Guanylate cyclase-IN-1.

Introduction

Smooth muscle tone is a critical physiological parameter, and its relaxation is a key therapeutic target for various cardiovascular and respiratory diseases. A primary signaling pathway governing smooth muscle relaxation is the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) pathway.[1][2][3] Soluble guanylate cyclase is a key enzyme in this cascade, acting as the intracellular receptor for NO.[1][4] Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[1][5] The subsequent rise in intracellular cGMP levels initiates a signaling cascade that ultimately leads to a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains, resulting in smooth muscle relaxation and vasodilation.[6]

Inhibitors of sGC are invaluable research tools for elucidating the physiological and pathophysiological roles of the NO-sGC-cGMP pathway. While specific information on "this compound" is not publicly available, this guide will focus on the well-characterized and potent sGC inhibitor, 1H-[7][8]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), as a representative example of this class of molecules.

The Soluble Guanylate Cyclase Signaling Pathway

The canonical NO-sGC-cGMP signaling pathway in smooth muscle cells is initiated by the production of NO, typically from adjacent endothelial cells.

sGC_Signaling_Pathway Endothelial Endothelial Cell NO Nitric Oxide (NO) Endothelial->NO SMC Smooth Muscle Cell sGC_inactive Inactive sGC NO->sGC_inactive Binds to Heme sGC_active Active sGC sGC_inactive->sGC_active Conformational Change cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease [Ca²⁺]i Decrease PKG->Ca_decrease Phosphorylation Cascade Relaxation Smooth Muscle Relaxation Ca_decrease->Relaxation ODQ ODQ ODQ->sGC_inactive

Caption: The NO-sGC-cGMP signaling pathway in smooth muscle relaxation and its inhibition by ODQ.

Mechanism of Action of sGC Inhibitors: The Case of ODQ

ODQ is a potent and selective inhibitor of NO-sensitive guanylyl cyclase.[9] Its mechanism of action involves the oxidation of the ferrous iron (Fe²⁺) in the heme prosthetic group of sGC to the ferric state (Fe³⁺).[8][10] NO can only bind to and activate the reduced (ferrous) form of the heme.[8] By oxidizing the heme iron, ODQ renders sGC insensitive to activation by NO, thereby blocking the production of cGMP in response to NO donors.[7][8][10] This inhibition is not competitive with NO itself but rather targets the redox state of the enzyme's cofactor.[7]

Quantitative Data for ODQ

The following table summarizes the inhibitory potency of ODQ from various studies.

ParameterValueCell/Tissue TypeCommentsReference(s)
IC₅₀20 nMN/AAgainst NO-sensitive guanylyl cyclase.[9]
IC₅₀~100 nMRat Cerebellar CellsInhibition of cGMP accumulation evoked by 1 µM DEA/NO.[7]

Experimental Protocols

A common method to assess the effect of sGC inhibitors on smooth muscle relaxation is the isolated organ bath technique.

Protocol: Assessment of sGC Inhibition on Vascular Smooth Muscle Relaxation

  • Tissue Preparation:

    • Euthanize a laboratory animal (e.g., rat, mouse) according to approved ethical guidelines.

    • Carefully dissect the thoracic aorta and place it in cold physiological salt solution (PSS).

    • Clean the aorta of adherent connective tissue and cut it into rings of 2-3 mm in length.

    • The endothelium may be removed by gently rubbing the intimal surface with a fine wire if studying endothelium-independent relaxation.[11]

  • Mounting:

    • Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing PSS at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

    • Connect one hook to a stationary support and the other to an isometric force transducer to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with changes of PSS every 15-20 minutes.[11]

    • Induce a contraction with a vasoconstrictor, such as phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

    • For endothelium-intact preparations, assess viability by inducing relaxation with an endothelium-dependent vasodilator like acetylcholine (e.g., 1 µM). A significant relaxation confirms endothelial integrity.[11]

  • Inhibitor Incubation:

    • Wash the tissues and allow them to return to baseline tension.

    • Pre-incubate the tissues with the sGC inhibitor (e.g., ODQ, 10 µM) or vehicle for a defined period (e.g., 20-30 minutes).[12][13]

  • Induction of Relaxation:

    • Pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

    • Once a stable contraction plateau is reached, add an NO-donor (e.g., sodium nitroprusside) or an sGC stimulator in a cumulative concentration-dependent manner to induce relaxation.

    • Record the relaxation responses as a percentage decrease from the pre-contracted tone.

  • Data Analysis:

    • Plot concentration-response curves for the relaxing agent in the presence and absence of the inhibitor.

    • Calculate the EC₅₀ (concentration of agonist that produces 50% of the maximal response) and the maximal relaxation (Eₘₐₓ) for each condition.

    • A rightward shift in the concentration-response curve and/or a decrease in Eₘₐₓ in the presence of the inhibitor indicates its blocking effect on the sGC pathway.

Experimental_Workflow A Tissue Dissection (e.g., Aorta) B Preparation of Tissue Rings A->B C Mounting in Organ Bath B->C D Equilibration & Viability Check (e.g., Phenylephrine, Acetylcholine) C->D E Pre-incubation with Inhibitor (e.g., ODQ) or Vehicle D->E F Pre-contraction (e.g., Phenylephrine) E->F G Cumulative Addition of Relaxing Agent (e.g., SNP) F->G H Data Recording & Analysis (Concentration-Response Curves) G->H

Caption: A typical experimental workflow for assessing the effect of an sGC inhibitor on smooth muscle relaxation.

Conclusion

The inhibition of soluble guanylate cyclase is a fundamental tool for investigating the physiological roles of the NO-cGMP signaling pathway. While specific data for this compound remains elusive in the public domain, the extensive characterization of inhibitors like ODQ provides a robust framework for understanding how blocking this pathway impacts smooth muscle physiology. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into novel sGC inhibitors will continue to refine our understanding of cGMP-mediated signaling in health and disease.

References

Guanylate Cyclase Inhibition by ODQ: A Technical Guide for Nitric Oxide Signaling Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), a potent and selective inhibitor of soluble guanylate cyclase (sGC). ODQ serves as an invaluable research tool for elucidating the physiological and pathophysiological roles of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. This document details the mechanism of action of ODQ, provides quantitative data on its inhibitory activity, and outlines key experimental protocols for its use in research.

Introduction to Soluble Guanylate Cyclase and the NO/cGMP Signaling Pathway

Soluble guanylate cyclase is a key enzyme in the nitric oxide signaling pathway.[4] It is a heterodimeric hemoprotein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[5] This pathway is integral to numerous physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. Dysregulation of the NO/sGC/cGMP pathway is implicated in various diseases, making pharmacological tools that modulate this pathway essential for research and drug development.

ODQ: A Potent Inhibitor of Soluble Guanylate Cyclase

ODQ is a widely used pharmacological agent to probe the functions of the NO/sGC/cGMP pathway. Its inhibitory action is highly specific for sGC, making it a valuable tool to differentiate between cGMP-dependent and cGMP-independent effects of NO.[3][6]

Mechanism of Action

ODQ inhibits sGC by targeting its prosthetic heme group. The heme iron in the active state of sGC is in the ferrous (Fe2+) form, which is essential for NO binding and subsequent enzyme activation. ODQ acts as an oxidizing agent, converting the heme iron to the ferric (Fe3+) state.[2][5][7] This oxidation prevents NO from binding to the heme moiety, thereby inhibiting the activation of sGC and the production of cGMP.[2][7] This mechanism of action is considered largely irreversible in the absence of cellular reductants.[1][5]

cluster_0 Normal sGC Activation cluster_1 Inhibition by ODQ NO Nitric Oxide (NO) sGC_Fe2 sGC (Fe2+) Active NO->sGC_Fe2 Binds to Heme sGC_Fe3 sGC (Fe3+) Inactive NO->sGC_Fe3 Binding Blocked cGMP cGMP sGC_Fe2->cGMP Catalyzes conversion sGC_Fe2->sGC_Fe3 GTP GTP GTP->cGMP Physiological_Effects Physiological Effects (e.g., Vasodilation) cGMP->Physiological_Effects ODQ ODQ ODQ->sGC_Fe2 Oxidizes Heme Iron

Figure 1. Mechanism of sGC inhibition by ODQ.

Quantitative Data for ODQ

The inhibitory potency of ODQ has been characterized in various experimental systems. The following table summarizes key quantitative data.

ParameterValueSpecies/SystemNotesReference(s)
IC₅₀ ~100 nMRat cerebellar cells (NO-stimulated cGMP accumulation)Half-maximal inhibitory concentration against cGMP accumulation evoked by 1 µM DEA/NO.[1]
IC₅₀ 17 nMMouse cerebellum homogenates (S-nitrosoglutathione-enhanced sGC activity)-[2]
Ki 8 nMPurified sGCEquilibrium constant for the initial reversible binding of ODQ to the enzyme.[2]
Second-order rate constant (k₃) 0.2 min⁻¹Purified sGCRate constant for the subsequent irreversible inhibition step.[2]
Second-order rate constant of oxidation 8.5 x 10³ M⁻¹s⁻¹Purified sGCRate of oxidation of the sGC heme by ODQ.[2][7]

Experimental Protocols

The following are detailed methodologies for key experiments utilizing ODQ to investigate the NO/sGC/cGMP signaling pathway.

Measurement of cGMP Levels in Cultured Cells

This protocol describes the measurement of intracellular cGMP levels in response to NO donors, with and without the presence of ODQ, using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

Materials:

  • Cultured cells of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • ODQ (stock solution in DMSO)

  • NO donor (e.g., DEA/NO, SNAP)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX, sildenafil) to prevent cGMP degradation

  • Cell lysis buffer (e.g., 0.1 M HCl or commercially available lysis buffer)

  • Commercial cGMP EIA or RIA kit

Procedure:

  • Cell Culture: Plate cells in multi-well plates and grow to the desired confluency.

  • Pre-incubation with ODQ:

    • Aspirate the culture medium and wash the cells once with PBS or serum-free medium.

    • Add medium containing the desired concentration of ODQ (e.g., 0.1 - 10 µM) or vehicle (DMSO) to the respective wells.

    • Incubate for a specified period (e.g., 10-30 minutes) at 37°C. It is also recommended to include a PDE inhibitor in this step.[8]

  • Stimulation with NO Donor:

    • Add the NO donor to the wells to achieve the final desired concentration.

    • Incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Cell Lysis:

    • Terminate the reaction by aspirating the medium and adding ice-cold lysis buffer to each well.

    • Incubate on ice for 10-20 minutes.

  • Sample Collection and Processing:

    • Scrape the cells and transfer the lysate to microcentrifuge tubes.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[9]

    • Collect the supernatant containing the cGMP.

  • cGMP Quantification:

    • Perform the cGMP measurement on the supernatants according to the manufacturer's protocol for the chosen EIA or RIA kit.[9][10]

    • Calculate the cGMP concentration based on the standard curve generated.

start Plate and Culture Cells preincubation Pre-incubate with ODQ or Vehicle (DMSO) start->preincubation stimulation Stimulate with NO Donor preincubation->stimulation lysis Lyse Cells stimulation->lysis centrifugation Centrifuge Lysate lysis->centrifugation quantification Quantify cGMP in Supernatant (EIA/RIA) centrifugation->quantification end Data Analysis quantification->end

References

Core Concepts: Guanylate Cyclase Signaling

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the available literature on Guanylate cyclase-IN-1 reveals a significant challenge in providing a comprehensive technical guide as requested. While the compound is listed by chemical suppliers and is identified as a guanylate cyclase inhibitor for cardiovascular research, the primary scientific literature, including the originating patent containing its synthesis and biological data, is not readily accessible through public databases. The consistent reference to "Example 46" by suppliers strongly indicates its origin in a patent, but this document remains elusive.

The CAS number for this compound is 1361569-23-4, and its chemical name is 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one.[1][2][3] Despite extensive searches for patents containing this specific chemical name and the "Example 46" identifier, the source patent could not be located.

However, the chemical structure of this compound is closely related to a series of pyrazolopyridine derivatives patented by Bayer AG as soluble guanylate cyclase (sGC) stimulators. One such prominent and structurally similar compound is Riociguat (methyl {4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methylcarbamate), which is described as "Example 8" in US Patent 7,173,037 B2. Given the structural analogy, it is highly probable that this compound is a related compound from the same research program, potentially an intermediate or an analog with inhibitory instead of stimulatory activity.

Due to the unavailability of the specific patent for this compound, this guide will provide a detailed overview of the relevant biological context, the general mechanism of action of guanylate cyclase modulators, and where possible, infer potential experimental methodologies based on the well-documented research on similar compounds like Riociguat.

Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes. There are two main forms of guanylate cyclase:

  • Soluble Guanylate Cyclase (sGC): A heterodimeric hemeprotein that acts as the primary receptor for nitric oxide (NO). The binding of NO to the heme moiety of sGC triggers a conformational change that significantly increases its enzymatic activity, leading to a surge in intracellular cGMP levels.

  • Particulate Guanylate Cyclase (pGC): Transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylate cyclase domain. They are activated by peptide hormones such as natriuretic peptides.

The NO-sGC-cGMP signaling pathway is fundamental in regulating cardiovascular homeostasis, including blood pressure, platelet aggregation, and vascular smooth muscle tone. Dysregulation of this pathway is implicated in various cardiovascular diseases, making sGC a key therapeutic target.

Putative Mechanism of Action of this compound

Based on its classification as a guanylate cyclase inhibitor, this compound likely functions by antagonizing the activity of guanylate cyclase. The specific isoform it targets (sGC or pGC) and its precise mechanism of inhibition (e.g., competitive, non-competitive, or allosteric) are not detailed in the available public information.

The following diagram illustrates the general NO-sGC-cGMP signaling pathway and the likely point of intervention for an inhibitor like this compound.

Guanylate_Cyclase_Signaling_Pathway General NO-sGC-cGMP Signaling Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects Leads to Inhibitor This compound (Inhibitor) Inhibitor->sGC_active Inhibits

A diagram illustrating the NO-sGC-cGMP signaling pathway and the putative inhibitory action of this compound.

Potential Experimental Protocols

While specific experimental details for this compound are not available, we can outline the general methodologies used to characterize guanylate cyclase modulators, based on the literature for similar compounds.

In Vitro Enzyme Activity Assay

This assay would be crucial to determine the inhibitory potency of this compound.

Objective: To quantify the concentration-dependent inhibition of sGC activity by this compound.

Materials:

  • Purified recombinant sGC enzyme

  • GTP (substrate)

  • A known sGC activator (e.g., the NO-donor DEA/NO or a direct stimulator like BAY 41-2272)

  • This compound

  • Assay buffer (e.g., Tris-HCl with MgCl2 and other co-factors)

  • Method for detecting cGMP (e.g., ELISA or radioimmunoassay)

Procedure:

  • Purified sGC is pre-incubated with varying concentrations of this compound in the assay buffer.

  • The enzymatic reaction is initiated by adding GTP and an sGC activator.

  • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 37°C).

  • The reaction is terminated (e.g., by adding EDTA or by heat inactivation).

  • The amount of cGMP produced is quantified using a suitable detection method.

  • The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a dose-response curve.

The following workflow diagram illustrates this process.

In_Vitro_Enzyme_Assay_Workflow Workflow for In Vitro sGC Inhibition Assay cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis sGC Purified sGC Enzyme Preincubation Pre-incubate sGC and Inhibitor sGC->Preincubation Inhibitor This compound (Varying Concentrations) Inhibitor->Preincubation Buffer Assay Buffer Buffer->Preincubation Initiation Add GTP and Activator Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction Incubation->Termination Quantification Quantify cGMP Production Termination->Quantification Calculation Calculate IC50 Value Quantification->Calculation

A diagram of the typical workflow for an in vitro sGC inhibition assay.
Cell-Based cGMP Assay

This assay would confirm the activity of this compound in a cellular context.

Objective: To measure the effect of this compound on intracellular cGMP levels in response to an sGC agonist.

Materials:

  • A suitable cell line expressing sGC (e.g., vascular smooth muscle cells or a transfected cell line like HEK293)

  • Cell culture medium

  • An sGC agonist (e.g., an NO donor)

  • This compound

  • A phosphodiesterase (PDE) inhibitor (to prevent cGMP degradation)

  • Cell lysis buffer

  • cGMP detection kit (e.g., ELISA)

Procedure:

  • Cells are seeded in multi-well plates and grown to confluence.

  • The cells are pre-treated with a PDE inhibitor.

  • The cells are then incubated with varying concentrations of this compound.

  • An sGC agonist is added to stimulate cGMP production.

  • After a short incubation period, the cells are lysed.

  • The intracellular cGMP concentration in the cell lysates is measured.

  • The dose-dependent inhibition of cGMP production is analyzed to determine the cellular potency of the inhibitor.

Quantitative Data

As the primary source document for this compound is not available, no specific quantitative data such as IC50 or EC50 values can be provided. The table below is a template that would be populated with data from the aforementioned assays.

ParameterValueAssay Conditions
IC50 (sGC enzyme) Data not availablePurified recombinant human sGC, specific activator used, GTP concentration.
IC50 (cellular cGMP) Data not availableCell line used, agonist and concentration used, PDE inhibitor used.

Conclusion

This compound is identified as a guanylate cyclase inhibitor with potential applications in cardiovascular research. Its precise mechanism of action, potency, and selectivity remain to be publicly disclosed in detail. The information provided in this guide is based on the general principles of guanylate cyclase pharmacology and the study of structurally related compounds. A full and detailed technical guide would require access to the original patent or scientific publication describing the synthesis and biological evaluation of this specific molecule. Researchers interested in using this compound should exercise caution and would need to perform their own comprehensive in vitro and in vivo characterization.

References

An In-depth Technical Guide to the Enzyme Kinetics of Soluble Guanylate Cyclase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Soluble guanylate cyclase (sGC) is a critical intracellular enzyme and the primary receptor for the signaling molecule nitric oxide (NO). The NO-sGC-cGMP signaling pathway plays a pivotal role in numerous physiological processes, most notably in regulating vascular tone and platelet aggregation. Dysregulation of this pathway is implicated in various cardiovascular diseases, making sGC a key therapeutic target. This technical guide provides an in-depth overview of the enzyme kinetics of sGC inhibition, using the selective inhibitor ODQ as a model compound. It details the mechanism of action, summarizes key quantitative kinetic parameters, and provides comprehensive experimental protocols for the characterization of sGC inhibitors. Furthermore, this guide includes visual representations of the core signaling pathway and experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.

The NO-sGC-cGMP Signaling Pathway

The canonical NO-sGC-cGMP signaling cascade is initiated by the production of NO by nitric oxide synthases (NOS). NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the ferrous (Fe²⁺) heme prosthetic group of sGC. This binding event triggers a conformational change in sGC, leading to a several hundred-fold increase in its catalytic activity. Activated sGC then converts guanosine triphosphate (GTP) into the second messenger, cyclic guanosine monophosphate (cGMP).[1][2][3] cGMP, in turn, activates downstream effectors such as protein kinase G (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), which ultimately mediate the physiological responses.[2][4]

NO-sGC-cGMP Signaling Pathway cluster_extracellular Extracellular Space cluster_cellular Target Cell (e.g., Smooth Muscle) L-Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L-Arginine->NOS Substrate NO Nitric Oxide (NO) NOS->NO Produces sGC_inactive sGC (Inactive) Fe²⁺-Heme NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active sGC_oxidized sGC (Oxidized) Fe³⁺-Heme sGC_inactive->sGC_oxidized cGMP cGMP sGC_active->cGMP Produces GTP GTP GTP->sGC_active Substrate Downstream_Effectors Downstream Effectors (PKG, PDEs, Ion Channels) cGMP->Downstream_Effectors Activates Response Physiological Response Downstream_Effectors->Response ODQ ODQ ODQ->sGC_inactive Oxidizes Heme

Figure 1: The Nitric Oxide (NO)-sGC-cGMP signaling pathway and the inhibitory action of ODQ.

Enzyme Kinetics of sGC Inhibition by ODQ

Mechanism of Action

ODQ is a potent and selective inhibitor of NO-sensitive sGC. Its mechanism of action is not based on competitive antagonism at the NO or GTP binding sites. Instead, ODQ acts by oxidizing the ferrous (Fe²⁺) iron of the sGC heme prosthetic group to its ferric (Fe³⁺) state.[5] This oxidation renders the enzyme insensitive to activation by NO, as NO has a very low affinity for the ferric heme. While the basal, unstimulated activity of sGC remains largely unaffected, the crucial NO-stimulated production of cGMP is effectively abolished. This inhibition is considered irreversible in purified enzyme preparations in the absence of reducing agents.

Quantitative Kinetic Data

The following table summarizes the key kinetic parameters for the inhibition of sGC by ODQ, compiled from various studies.

ParameterValueSpecies/SystemConditionsReference
IC₅₀ ~20 nMPurified sGCNO-stimulated activity[6]
IC₅₀ ~100 nMRat Cerebellar Cells1 µM DEA/NO stimulation
IC₅₀ 10-60 nMHuman PlateletsSNAP-stimulated cGMP elevation[7]
Second-order rate constant (k) 8.5 x 10³ M⁻¹s⁻¹Purified sGCRate of heme oxidation[5]
Inhibition Type Non-competitive (with GTP), IrreversiblePurified sGCOxidation of heme prosthetic group[8]

Experimental Protocols for sGC Inhibition Assays

Characterizing the kinetics of an sGC inhibitor like ODQ involves both purified enzyme assays and cell-based assays.

In Vitro Assay with Purified sGC

This protocol describes a typical endpoint assay to determine the IC₅₀ of an inhibitor using purified sGC.

4.1.1 Materials and Reagents

  • Purified sGC (from bovine lung or recombinant human)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4)

  • Guanosine Triphosphate (GTP)

  • Magnesium Chloride (MgCl₂)

  • NO donor (e.g., DEA/NO, SNAP, or sodium nitroprusside)

  • Inhibitor (e.g., ODQ) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation

  • Reaction termination solution (e.g., perchloric acid or zinc acetate/sodium carbonate)

  • cGMP quantification kit (e.g., ELISA or Radioimmunoassay)

4.1.2 Step-by-Step Protocol

  • Prepare Reagents: Prepare stock solutions of all reagents. Create a reaction master mix containing assay buffer, MgCl₂, GTP, and a PDE inhibitor at their final desired concentrations (e.g., 50 mM Tris-HCl, 3 mM MgCl₂, 1 mM GTP, 1 mM IBMX).

  • Inhibitor Preparation: Prepare serial dilutions of the inhibitor (ODQ) in the assay buffer. Include a vehicle control (e.g., DMSO).

  • Pre-incubation: In microcentrifuge tubes or a 96-well plate on ice, add a small volume of each inhibitor dilution (or vehicle). Add a known amount of purified sGC (e.g., 50 ng) to each tube.[4] Incubate for a defined period (e.g., 10-20 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[7]

  • Initiate Reaction: To start the enzymatic reaction, add the NO donor to each tube, followed immediately by the reaction master mix. The final reaction volume is typically 100-200 µL.[4][7]

  • Incubation: Incubate the reaction mixture at 37°C for a fixed time (e.g., 5-10 minutes).[7]

  • Terminate Reaction: Stop the reaction by adding the termination solution (e.g., 20 µL of 20% perchloric acid).[6]

  • Quantify cGMP: Neutralize the samples if necessary. Quantify the amount of cGMP produced using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Radioimmunoassay (RIA).

  • Data Analysis: Plot the measured sGC activity (rate of cGMP formation) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

sGC Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Reagents Prepare Reagents (Buffer, GTP, MgCl₂, IBMX) Initiation 2. Initiate Reaction with NO Donor & GTP Master Mix Reagents->Initiation Inhibitor Prepare Inhibitor Dilutions (e.g., ODQ) & Vehicle Control Preincubation 1. Pre-incubate sGC with Inhibitor (e.g., 10 min at 37°C) Inhibitor->Preincubation Enzyme Prepare Purified sGC Enzyme->Preincubation Preincubation->Initiation Incubation 3. Incubate at 37°C (e.g., 10 min) Initiation->Incubation Termination 4. Terminate Reaction (e.g., Add Acid) Incubation->Termination Quantification 5. Quantify cGMP (ELISA or RIA) Termination->Quantification IC50 6. Plot Data & Calculate IC₅₀ Quantification->IC50

Figure 2: General experimental workflow for an in vitro soluble guanylate cyclase (sGC) inhibition assay.
Cell-Based Assay for sGC Activity

Cell-based assays are crucial for confirming an inhibitor's activity in a more physiologically relevant context, accounting for cell permeability and intracellular metabolism.

4.2.1 Materials and Reagents

  • Cultured cells expressing sGC (e.g., rat cerebellar cells, endothelial cells, or transfected HEK293 cells)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Inhibitor (e.g., ODQ)

  • NO donor (e.g., DEA/NO)

  • PDE inhibitor (e.g., IBMX)

  • Cell lysis buffer

  • cGMP quantification kit (ELISA or RIA)

4.2.2 Step-by-Step Protocol

  • Cell Culture: Plate cells in multi-well plates and grow to a suitable confluency.

  • Pre-treatment: Wash the cells with PBS or serum-free medium. Pre-incubate the cells with varying concentrations of the inhibitor (ODQ) or vehicle control in the presence of a PDE inhibitor (e.g., IBMX) for a specified time (e.g., 10-20 minutes) at 37°C.

  • Stimulation: Add a fixed concentration of an NO donor (e.g., 1 µM DEA/NO) to the wells to stimulate sGC activity.

  • Incubation: Incubate for a short period (e.g., 2 minutes) at 37°C.

  • Lysis: Terminate the stimulation by removing the medium and lysing the cells with a suitable lysis buffer (e.g., containing a mild detergent or by freeze-thawing).

  • Quantify cGMP: Collect the cell lysates and determine the intracellular cGMP concentration using an ELISA or RIA kit.

  • Data Analysis: Normalize cGMP levels to protein concentration in each sample. Plot the normalized cGMP levels against the logarithm of the inhibitor concentration to determine the IC₅₀ in the cellular context.

Conclusion

The investigation of soluble guanylate cyclase inhibitors is a vital area of research for the development of novel therapeutics for cardiovascular and other diseases. A thorough understanding of the target enzyme's kinetics is fundamental to this process. By employing the principles and detailed protocols outlined in this guide, using the well-characterized inhibitor ODQ as a model, researchers can effectively determine the potency, mechanism of action, and kinetic parameters of new chemical entities targeting sGC. The structured presentation of data and the visual workflows provided are intended to serve as a valuable resource for scientists and professionals dedicated to advancing the field of sGC-targeted drug discovery.

References

Methodological & Application

Application Notes and Protocols for Guanylate Cyclase-IN-1 In Vitro Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylate cyclase (GC) is a family of enzymes responsible for the synthesis of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation. Soluble guanylate cyclase (sGC) is a key receptor for nitric oxide (NO), and its activation leads to the production of cGMP. Dysregulation of the NO-sGC-cGMP signaling pathway is implicated in several cardiovascular and other diseases, making sGC a significant therapeutic target. Guanylate cyclase-IN-1 is a representative inhibitor of this enzyme, and its characterization requires robust in vitro assays to determine its potency and mechanism of action.

These application notes provide a detailed protocol for an in vitro enzymatic assay to evaluate the inhibitory activity of compounds like this compound on purified soluble guanylate cyclase. The protocol is based on the quantification of cGMP produced, a direct measure of sGC activity.

Signaling Pathway of Soluble Guanylate Cyclase

The canonical NO-sGC-cGMP signaling pathway begins with the production of nitric oxide (NO) by nitric oxide synthase (NOS). NO, a gaseous signaling molecule, diffuses across cell membranes and binds to the heme prosthetic group of soluble guanylate cyclase (sGC). This binding event induces a conformational change in sGC, leading to its activation. The activated sGC then catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, in turn, acts as a second messenger, activating downstream effectors such as protein kinase G (PKG), which leads to various physiological responses, including smooth muscle relaxation (vasodilation). Inhibitors of sGC, such as this compound, block this pathway by preventing the synthesis of cGMP.

cluster_upstream Upstream Activation cluster_sGC sGC Regulation cluster_downstream Downstream Signaling Nitric Oxide Synthase (NOS) Nitric Oxide Synthase (NOS) Nitric Oxide (NO) Nitric Oxide (NO) Nitric Oxide Synthase (NOS)->Nitric Oxide (NO) Produces L-Arginine L-Arginine L-Arginine->Nitric Oxide Synthase (NOS) Substrate sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion This compound Inhibitor (e.g., this compound) This compound->sGC Inhibits GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological Response Physiological Response (e.g., Vasodilation) PKG->Physiological Response Leads to

Caption: The Nitric Oxide-Soluble Guanylate Cyclase-cGMP Signaling Pathway.

Quantitative Data Summary

The inhibitory potency of a guanylate cyclase inhibitor is typically determined by its half-maximal inhibitory concentration (IC50). The following table provides example quantitative data for a well-characterized sGC inhibitor, NS-2028, which can be used as a reference for comparing the potency of new chemical entities like this compound.

ParameterDescriptionValue (NS-2028)ConditionsReference(s)
IC50 (basal) Half-maximal inhibitory concentration against basal sGC activity.30 nMPurified sGC from bovine lung.[1]
IC50 (NO-stimulated) Half-maximal inhibitory concentration against nitric oxide-stimulated sGC activity.200 nMPurified sGC from bovine lung stimulated with an NO donor.[1]
IC50 (cell-based) Half-maximal inhibitory concentration in a cellular context.30 nMInhibition of SIN-1-elicited cGMP formation in human umbilical vein endothelial cells.[1]
Ki The equilibrium constant for the initial reversible binding of the inhibitor to the enzyme.8 nMPurified sGC from bovine lung.[1]
k3 The rate constant for the subsequent irreversible inhibition.0.2 min⁻¹Purified sGC from bovine lung.[1]

Experimental Protocols

Protocol 1: In Vitro Soluble Guanylate Cyclase (sGC) Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the inhibitory effect of a test compound (e.g., this compound) on the activity of purified sGC. The activity of sGC is quantified by measuring the amount of cGMP produced from the substrate GTP. The cGMP can be measured using various methods, including competitive Enzyme-Linked Immunosorbent Assay (ELISA) or radioimmunoassay (RIA). The following protocol outlines the general steps for an ELISA-based detection method.

  • Purified soluble guanylate cyclase (sGC) (e.g., from bovine lung)

  • This compound (or other test inhibitors)

  • Nitric oxide (NO) donor (e.g., DEA/NO, SNAP)

  • Guanosine 5'-triphosphate (GTP)

  • Assay Buffer: 50 mM Triethanolamine (TEA) buffer, pH 7.4

  • Magnesium Chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • 3-isobutyl-1-methylxanthine (IBMX) (a phosphodiesterase inhibitor to prevent cGMP degradation)

  • Bovine Serum Albumin (BSA)

  • Stop Solution: e.g., 125 mM Zinc Acetate and 125 mM Sodium Carbonate, or 0.1 M HCl

  • Commercially available cGMP competitive ELISA kit

  • Microplate reader

cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection cGMP Detection (ELISA) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, GTP, MgCl2, DTT, IBMX add_components Combine sGC, assay buffer, and inhibitor in reaction tubes prep_reagents->add_components prep_inhibitor Prepare serial dilutions of This compound prep_inhibitor->add_components prep_enzyme Dilute purified sGC prep_enzyme->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate add_activator Add NO donor (for stimulated assay) or vehicle (for basal assay) pre_incubate->add_activator start_reaction Initiate reaction by adding GTP add_activator->start_reaction incubate Incubate at 37°C for a defined time (e.g., 10-15 minutes) start_reaction->incubate stop_reaction Terminate reaction with Stop Solution incubate->stop_reaction prep_elisa Prepare cGMP standards and samples stop_reaction->prep_elisa run_elisa Perform competitive ELISA according to kit protocol prep_elisa->run_elisa read_plate Read absorbance at 450 nm run_elisa->read_plate std_curve Generate cGMP standard curve read_plate->std_curve calc_conc Calculate cGMP concentration in samples std_curve->calc_conc plot_data Plot % inhibition vs. inhibitor concentration calc_conc->plot_data calc_ic50 Calculate IC50 value plot_data->calc_ic50

Caption: Workflow for the in vitro sGC enzymatic inhibition assay.
  • Preparation of Reagents:

    • Prepare the assay buffer (50 mM TEA, pH 7.4) containing MgCl₂ (e.g., 3-5 mM), DTT (e.g., 1 mM), IBMX (e.g., 1 mM), and BSA (e.g., 1 mg/mL).

    • Prepare a stock solution of GTP in purified water.

    • Prepare a stock solution of the NO donor in an appropriate solvent.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions to be tested.

  • Enzyme Reaction:

    • In microcentrifuge tubes, add the purified sGC enzyme to the assay buffer.

    • Add the different concentrations of this compound or vehicle control to the respective tubes.

    • Pre-incubate the mixture for a short period (e.g., 5-10 minutes) at 37°C.

    • To measure inhibition of stimulated activity, add the NO donor to the tubes. For basal activity, add the vehicle for the NO donor.

    • Initiate the enzymatic reaction by adding GTP to a final concentration of, for example, 1 mM. The final reaction volume is typically 100-200 µL.

    • Incubate the reaction mixture at 37°C for a fixed time (e.g., 10-15 minutes), ensuring the reaction is within the linear range of cGMP production.

    • Terminate the reaction by adding the stop solution.

  • cGMP Quantification (ELISA):

    • Centrifuge the reaction tubes to pellet any precipitate.

    • Use the supernatant for the cGMP competitive ELISA.

    • Follow the instructions provided with the commercial cGMP ELISA kit. This typically involves:

      • Adding samples and cGMP standards to the antibody-coated microplate wells.

      • Adding a fixed amount of HRP-conjugated cGMP to compete for antibody binding.

      • Incubating the plate.

      • Washing the plate to remove unbound reagents.

      • Adding a substrate (e.g., TMB) to develop a colorimetric signal.

      • Stopping the color development with a stop solution.

    • Measure the absorbance of each well at the appropriate wavelength (usually 450 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the known cGMP standards against their concentrations.

    • Determine the concentration of cGMP produced in each sample by interpolating their absorbance values on the standard curve.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable nonlinear regression model (e.g., sigmoidal dose-response curve).

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound and other potential sGC inhibitors. The enzymatic assay using purified sGC allows for a precise determination of the compound's potency (IC50) and can be adapted to investigate its mechanism of inhibition. By employing these detailed methodologies, researchers can effectively evaluate the pharmacological profile of novel sGC inhibitors, contributing to the development of new therapeutics for a range of diseases.

References

Application Notes and Protocols for Cell-Based Assay Development of Guanylate Cyclase Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Guanylate Cyclase-IN-1 Cell-Based Assay Development

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Guanylate cyclases (GC) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2][3] There are two major forms of guanylate cyclase: the soluble form (sGC) and the membrane-bound form (pGC). Soluble guanylate cyclase is a key component of the nitric oxide (NO) signaling pathway.[1][4][5] In this pathway, NO binds to the heme group of sGC, leading to a conformational change that activates the enzyme and results in an increased production of cGMP.[6] The resulting elevation in intracellular cGMP levels activates downstream targets such as cGMP-dependent protein kinases (PKG), cyclic nucleotide-gated ion channels, and phosphodiesterases (PDEs), which in turn regulate a wide range of physiological processes including vasodilation, neurotransmission, and platelet aggregation.[4][7]

Dysregulation of the NO-sGC-cGMP signaling pathway has been implicated in the pathophysiology of several cardiovascular, pulmonary, and fibrotic diseases.[8][9] Consequently, sGC has emerged as a significant therapeutic target.[4][9] Small molecules that modulate sGC activity, such as sGC stimulators (e.g., Riociguat) and activators (e.g., Cinaciguat), have been developed and are in clinical use.[10][11]

This document provides a comprehensive guide for the development of cell-based assays to identify and characterize novel modulators of guanylate cyclase, with a focus on a hypothetical compound, "this compound" (GC-IN-1). The protocols described herein are designed to be adaptable for the evaluation of both activators and inhibitors of sGC.

Signaling Pathway Overview

The canonical NO-sGC-cGMP signaling pathway begins with the synthesis of NO by nitric oxide synthase (NOS). NO, a diffusible gas, readily crosses cell membranes and binds to the ferrous heme iron of sGC. This binding event triggers a conformational change in sGC, leading to its activation and the subsequent conversion of GTP to cGMP. The second messenger cGMP then elicits downstream cellular responses primarily through the activation of PKG. Phosphodiesterases, particularly PDE5, regulate the pathway by degrading cGMP.[12]

sGC_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) Source (e.g., Endothelial Cells) sGC_inactive sGC (inactive) NO_source->sGC_inactive binds sGC_active sGC (active) sGC_inactive->sGC_active activation cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG_inactive PKG (inactive) cGMP->PKG_inactive activates PDE5 PDE5 cGMP->PDE5 substrate PKG_active PKG (active) PKG_inactive->PKG_active Downstream Downstream Targets (e.g., VASP) PKG_active->Downstream phosphorylates Response Cellular Response (e.g., Vasodilation) Downstream->Response GMP GMP PDE5->GMP degrades GC_IN_1 This compound GC_IN_1->sGC_inactive modulates cGMP_ELISA_Workflow cluster_workflow cGMP ELISA Experimental Workflow seed_cells 1. Seed Cells (96-well plate) incubate_overnight 2. Incubate Overnight seed_cells->incubate_overnight pre_treat 3. Pre-treat with PDE Inhibitor (IBMX) incubate_overnight->pre_treat treat_compound 4. Treat with GC-IN-1 and Controls pre_treat->treat_compound lyse_cells 5. Lyse Cells (0.1 M HCl) treat_compound->lyse_cells perform_elisa 6. Perform cGMP ELISA lyse_cells->perform_elisa read_plate 7. Read Absorbance (405 nm) perform_elisa->read_plate analyze_data 8. Analyze Data (Calculate cGMP concentration) read_plate->analyze_data

References

Application Notes and Protocols for Studying Guanylate Cyclase Modulation in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Soluble guanylate cyclase (sGC) is a critical enzyme in the nitric oxide (NO) signaling pathway.[1] Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2][3][4] This pathway plays a crucial role in various physiological processes, including vasodilation, inhibition of smooth muscle proliferation, and neurotransmission.[1][2] Dysregulation of the NO-sGC-cGMP pathway is implicated in the pathophysiology of several diseases, including cardiovascular conditions like pulmonary hypertension and heart failure, as well as glaucoma.[1][5][6] Consequently, sGC has emerged as a significant therapeutic target.[1]

These application notes provide an overview of the methodologies and protocols for conducting preclinical animal studies to evaluate modulators of guanylate cyclase. While a specific compound designated "Guanylate cyclase-IN-1" is not prominently documented in the public scientific literature, this document outlines protocols based on studies with well-characterized sGC modulators and genetically engineered animal models.

Signaling Pathway of Soluble Guanylate Cyclase

The canonical signaling pathway involves the activation of sGC by nitric oxide, leading to the production of cGMP and subsequent downstream effects.

cluster_extracellular Extracellular Space cluster_cell Smooth Muscle Cell Signal e.g., Shear Stress, Neurotransmitters eNOS eNOS Signal->eNOS Activates L-Arginine L-Arginine NO Nitric Oxide (NO) L-Arginine->NO Converted by eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation/ Smooth Muscle Relaxation PKG->Relaxation sGC_Modulator sGC Stimulator/ Activator sGC_Modulator->sGC Directly Activates/ Sensitizes to NO

Caption: The Nitric Oxide-sGC-cGMP Signaling Pathway.

Animal Models in Guanylate Cyclase Research

A variety of animal models are utilized to investigate the role of guanylate cyclase in health and disease.

1. Pharmacological Models: These models involve the administration of sGC modulators to wild-type animals to study the compound's efficacy and safety.

2. Genetic Models:

  • sGCα1-deficient mice (sGCα1-/-): These mice lack the α1 subunit of sGC and serve as a model for conditions with impaired NO-cGMP signaling.[6][7] They have been used to study primary open-angle glaucoma, as they exhibit optic neuropathy and modestly increased intraocular pressure.[6][7]

  • GUCY1A3-knockout (KO) models: Deficiency in the GUCY1A3 gene, which encodes the α1 subunit of sGC, has been linked to Moyamoya disease.[8] Animal models with GUCY1A3 knockout in zebrafish and mice have been developed to study angiogenesis.[8]

Quantitative Data from Animal Studies

The following tables summarize representative data from studies on sGC modulation in animal models.

Table 1: Effects of sGC Modulators on Hemodynamics in Animal Models

Compound Animal Model Dose Route Key Findings Reference
BAY 41-2272 Experimental Pulmonary Hypertension (Lamb) Intravenous Infusion IV Dose-dependent pulmonary and systemic vasodilation. [1]

| BAY 41-2272 | Experimental Pulmonary Hypertension (Rat) | Not Specified | Infusion | Sustained pulmonary vasodilation. |[1] |

Table 2: Phenotypes of Genetically Modified Animal Models

Animal Model Phenotype Key Findings Reference
sGCα1-/- mice Glaucoma Thinning of the retinal nerve fiber layer, loss of optic nerve axons, modestly increased intraocular pressure. [6][7]
GUCY1A3-KO zebrafish Impaired Angiogenesis Decreased intracranial central artery development. [8]

| GUCY1A3-KO mice | Impaired Angiogenesis | Delayed retinal vascularization and reduced retinal VEGFA expression. |[8] |

Experimental Protocols

Protocol 1: Evaluation of an sGC Stimulator in a Murine Model of Heart Failure

This protocol is a generalized procedure based on the principles of studying sGC modulators like vericiguat in heart failure models.[5][9]

Start Induce Heart Failure (e.g., Myocardial Infarction) Treatment Administer sGC Stimulator or Vehicle (Control) Start->Treatment Monitoring Monitor Vital Signs (Blood Pressure, Heart Rate) Treatment->Monitoring Echocardiography Assess Cardiac Function (Ejection Fraction) Monitoring->Echocardiography Biomarkers Measure Biomarkers (e.g., NT-proBNP) Echocardiography->Biomarkers Histology Histological Analysis of Heart Tissue (Fibrosis) Biomarkers->Histology End Data Analysis and Interpretation Histology->End

Caption: Experimental Workflow for sGC Modulator Evaluation.

1. Animal Model:

  • Species: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Heart Failure: Myocardial infarction induced by permanent ligation of the left anterior descending (LAD) coronary artery.

2. Drug Formulation and Administration:

  • Compound: sGC stimulator (e.g., vericiguat).

  • Vehicle: 0.5% carboxymethylcellulose in water.

  • Dosing: 10 mg/kg, once daily via oral gavage, starting 3 days post-LAD ligation.

  • Control Group: Administer vehicle only.

3. Efficacy Endpoints:

  • Echocardiography: Perform transthoracic echocardiography at baseline (before treatment) and at specified time points (e.g., 2 and 4 weeks post-treatment) to assess left ventricular ejection fraction (LVEF), fractional shortening (FS), and ventricular dimensions.

  • Hemodynamic Monitoring: Measure blood pressure and heart rate using a non-invasive tail-cuff system.

  • Biomarker Analysis: At the end of the study, collect blood via cardiac puncture to measure plasma levels of N-terminal pro-B-type natriuretic peptide (NT-proBNP) using an ELISA kit.

  • Histopathology: Euthanize animals and harvest hearts. Fix in 10% formalin, embed in paraffin, and section. Stain with Masson's trichrome to assess cardiac fibrosis.

4. Data Analysis:

  • Use appropriate statistical tests (e.g., t-test or ANOVA) to compare the treatment group with the control group. A p-value of <0.05 is typically considered statistically significant.

Protocol 2: In Vivo Microdialysis to Assess cGMP Levels in the Brain

This protocol is based on methodologies used to study the NO-cGMP pathway in the central nervous system.[10]

1. Animal Model:

  • Species: Adult male Sprague-Dawley rats.

2. Surgical Procedure:

  • Anesthetize the rat and place it in a stereotaxic frame.

  • Implant a microdialysis guide cannula targeting the brain region of interest (e.g., cerebellum or hippocampus).[10]

3. Microdialysis Procedure:

  • After a recovery period, insert a microdialysis probe into the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

4. Drug Administration:

  • Administer an sGC inhibitor, such as 1H-[2][5][8]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), through the microdialysis probe to assess its effect on basal and stimulated cGMP levels.[10]

  • To stimulate cGMP production, infuse an NO donor (e.g., S-nitroso-N-acetylpenicillamine - SNAP) or a glutamate receptor agonist (e.g., NMDA) through the probe.[10]

5. Sample Analysis:

  • Measure cGMP concentrations in the dialysate samples using a sensitive method like an enzyme immunoassay (EIA) kit.

6. Data Analysis:

  • Express cGMP levels as a percentage of the basal pre-treatment levels.

  • Compare cGMP levels before, during, and after drug administration.

Safety and Tolerability:

When evaluating sGC modulators, it is crucial to monitor for potential side effects. The most common adverse event associated with sGC stimulators in clinical settings is hypotension.[5] Anemia has also been reported.[11] Careful monitoring of blood pressure and hematological parameters is recommended in preclinical studies.

The study of guanylate cyclase modulation in animal models is essential for understanding the therapeutic potential of targeting the NO-sGC-cGMP pathway. The protocols and data presented here provide a framework for designing and conducting in vivo experiments to evaluate the efficacy and mechanism of action of novel sGC modulators. While "this compound" remains an uncharacterized agent, the principles outlined are broadly applicable to the preclinical development of this class of compounds.

References

Determining the Dose-Response Curve of Guanylate Cyclase-IN-1: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the dose-response curve of Guanylate cyclase-IN-1, a small molecule inhibitor of guanylate cyclase. The provided protocols are designed for a cell-based assay format and are intended to guide researchers in pharmacology, drug discovery, and related fields in characterizing the potency and efficacy of this and similar inhibitors. This guide includes detailed experimental procedures, data presentation standards, and visual representations of the underlying signaling pathway and experimental workflow.

Introduction to Guanylate Cyclase Signaling

Guanylate cyclases (GC) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2][3] cGMP is a critical second messenger molecule involved in a multitude of physiological processes, including smooth muscle relaxation (vasodilation), neurotransmission, and inhibition of platelet aggregation.[2][4][5][6][7]

There are two main forms of guanylate cyclase: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC). sGC is a cytosolic protein that is the primary receptor for nitric oxide (NO).[4][8][9] Upon binding of NO to its heme prosthetic group, sGC undergoes a conformational change, leading to a significant increase in cGMP production.[8][10] pGCs are transmembrane receptors activated by peptide hormones such as natriuretic peptides.

The NO-sGC-cGMP signaling pathway plays a crucial role in cardiovascular homeostasis.[4][5] Dysregulation of this pathway is implicated in various cardiovascular diseases, making sGC a key therapeutic target.[1][4] Inhibitors of guanylate cyclase, such as this compound, are valuable tools for studying the physiological roles of the sGC pathway and for the development of novel therapeutics.[11]

Signaling Pathway of Soluble Guanylate Cyclase (sGC) and Inhibition

The following diagram illustrates the activation of soluble guanylate cyclase by nitric oxide and the subsequent downstream signaling cascade, as well as the point of inhibition by a molecule like this compound.

sGC_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO_source Nitric Oxide (NO) sGC_inactive Inactive sGC (Heme-bound) NO_source->sGC_inactive Diffuses across membrane sGC_active Active sGC sGC_inactive->sGC_active NO binding cGMP cGMP sGC_active->cGMP Catalyzes conversion GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Phosphorylates targets Inhibitor This compound Inhibitor->sGC_active Inhibits

Caption: The NO-sGC-cGMP signaling pathway and point of inhibition.

Experimental Protocol: Cell-Based cGMP Assay

This protocol outlines a cell-based assay to determine the dose-response curve of this compound by measuring its effect on cGMP production. A common and effective method is to use a competitive enzyme-linked immunosorbent assay (ELISA) to quantify intracellular cGMP levels.

3.1. Materials and Reagents

  • Cell line expressing sGC (e.g., CHO-K1, HEK293, or a relevant smooth muscle cell line)

  • This compound

  • NO donor (e.g., Sodium Nitroprusside - SNP, or Diethylamine NONOate - DEA/NO)

  • Cell culture medium (e.g., DMEM or F-12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • 0.1 M HCl

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Lysis buffer

  • Commercial cGMP ELISA kit

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader

3.2. Experimental Workflow

The following diagram provides a visual overview of the experimental steps.

experimental_workflow cluster_workflow Dose-Response Experimental Workflow A 1. Cell Seeding Seed cells in a 96-well plate and allow to adhere overnight. B 2. Pre-treatment Incubate cells with varying concentrations of this compound and a PDE inhibitor. A->B C 3. Stimulation Add an NO donor to stimulate sGC activity. B->C D 4. Cell Lysis Stop the reaction and lyse the cells to release intracellular cGMP. C->D E 5. cGMP Quantification Perform a competitive ELISA to measure cGMP concentration. D->E F 6. Data Analysis Plot cGMP concentration vs. inhibitor concentration and fit a dose-response curve. E->F

Caption: Workflow for determining the dose-response of this compound.

3.3. Detailed Procedure

Step 1: Cell Seeding

  • Culture the chosen cell line to approximately 80-90% confluency.

  • Trypsinize and resuspend the cells in a fresh culture medium.

  • Seed the cells into a 96-well plate at an appropriate density (e.g., 2 x 10^5 cells/well) to achieve a confluent monolayer on the day of the experiment.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 18-24 hours.

Step 2: Compound Preparation and Pre-treatment

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of this compound in a serum-free medium to create a range of concentrations (e.g., 10-fold dilutions from 100 µM to 1 nM). Also, prepare a vehicle control (DMSO at the same final concentration as the highest inhibitor concentration).

  • Aspirate the culture medium from the 96-well plate and wash the cells once with PBS.

  • Add the serially diluted this compound and the vehicle control to the respective wells. Include a PDE inhibitor like IBMX (e.g., at 100 µM) in all wells to prevent cGMP degradation.

  • Incubate the plate at 37°C for 30-60 minutes.

Step 3: Stimulation of sGC

  • Prepare a working solution of the NO donor (e.g., 100 µM SNP) in a serum-free medium.

  • Add the NO donor solution to all wells except for the negative control wells (which will only contain the vehicle and no NO donor).

  • Incubate the plate at 37°C for a predetermined optimal time (e.g., 10-30 minutes) to allow for cGMP production.

Step 4: Cell Lysis

  • Aspirate the medium from all wells.

  • Add 0.1 M HCl to each well to stop the reaction and lyse the cells.

  • Incubate at room temperature for 10-20 minutes with gentle shaking.

  • Centrifuge the plate to pellet cell debris.

Step 5: cGMP Quantification

  • Carefully collect the supernatant (cell lysate) from each well.

  • Follow the instructions provided with the commercial cGMP ELISA kit to quantify the cGMP concentration in each sample. This typically involves the use of a cGMP-HRP conjugate and a colorimetric substrate.

  • Measure the absorbance using a plate reader at the recommended wavelength.

Step 6: Data Analysis

  • Calculate the cGMP concentration for each sample based on the standard curve generated from the ELISA.

  • Normalize the data by expressing the cGMP concentration in the inhibitor-treated wells as a percentage of the cGMP concentration in the vehicle-treated (stimulated) control wells.

  • Plot the normalized response (percentage of control) against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.[12] The IC50 is the concentration of the inhibitor that produces 50% of the maximal inhibition.

Data Presentation

The quantitative data from the dose-response experiment should be summarized in a clear and structured table.

Table 1: Dose-Response Data for this compound on cGMP Production

This compound Conc. (M)Log [Inhibitor] (M)Mean cGMP (pmol/well) (n=3)Std. Deviation% of Control Response
0 (Vehicle Control)-15.21.1100.0%
1.00E-09-9.014.80.997.4%
1.00E-08-8.012.51.082.2%
1.00E-07-7.07.80.651.3%
1.00E-06-6.02.10.313.8%
1.00E-05-5.00.80.25.3%
1.00E-04-4.00.60.13.9%

Table 2: Calculated Dose-Response Parameters

ParameterValue
IC50 9.8 x 10^-8 M
Hill Slope -1.1
0.995

Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for this compound.

Conclusion

This application note provides a detailed protocol for determining the dose-response curve of this compound. By following these procedures, researchers can obtain reliable and reproducible data on the inhibitory potency of this compound. The provided diagrams and tables serve as templates for visualizing the experimental workflow and presenting the resulting data in a clear and concise manner. This standardized approach is essential for the accurate characterization of guanylate cyclase inhibitors and will aid in the development of novel therapeutics targeting the NO-sGC-cGMP signaling pathway.

References

Guanylate Cyclase-IN-1: Application Notes and Protocols for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylate cyclase (GC) is a family of enzymes responsible for the synthesis of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger that plays a critical role in a diverse range of physiological processes. There are two main forms of guanylate cyclase: the soluble form (sGC), which is a key receptor for nitric oxide (NO), and the particulate form (pGC), which is activated by peptide hormones. The dysregulation of the GC signaling pathway has been implicated in various cardiovascular, neurological, and metabolic disorders, making it an attractive target for therapeutic intervention.

Guanylate cyclase-IN-1 is a potent inhibitor of guanylate cyclase, although specific quantitative data on its effective concentration in various cell lines remains to be fully characterized in publicly available literature. This document provides a framework for researchers to determine the effective concentration of this compound in their specific cell culture models and outlines detailed protocols for assessing its impact on cGMP signaling and cellular function.

Data Presentation

Cell LineAssay TypeParameterEffective ConcentrationIncubation TimeNotes
e.g., HEK293TcGMP ELISAIC50[Enter Value][Enter Time][e.g., Basal or stimulated conditions]
e.g., A549Cell ViabilityCC50[Enter Value][Enter Time][e.g., MTT or CellTiter-Glo assay]
[Add more cell lines]

Signaling Pathway

The canonical nitric oxide (NO) signaling pathway involves the activation of soluble guanylate cyclase (sGC) and the subsequent production of cGMP. This compound is expected to inhibit this process.

Guanylate Cyclase Signaling Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) Source NO NO NO_source->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC Substrate PDE Phosphodiesterase (PDE) cGMP->PDE Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates GMP 5'-GMP PDE->GMP Cellular_Response Cellular Response (e.g., Vasodilation, Neurotransmission) PKG->Cellular_Response GC_IN_1 This compound GC_IN_1->sGC Inhibits

Caption: Nitric oxide-mediated activation of soluble guanylate cyclase and its inhibition.

Experimental Protocols

Determination of this compound Effective Concentration (IC50)

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of this compound on cGMP production in a cell-based assay.

Materials:

  • Cell line of interest (e.g., HEK293T, PC-3, etc.)

  • Cell culture medium and supplements

  • This compound

  • NO donor (e.g., Sodium Nitroprusside - SNP, or DEA NONOate)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Lysis buffer

  • cGMP enzyme-linked immunosorbent assay (ELISA) kit

  • 96-well cell culture plates

  • Plate reader

Workflow Diagram:

IC50 Determination Workflow Seed_Cells 1. Seed cells in a 96-well plate Pre_treat 2. Pre-treat with PDE inhibitor (e.g., IBMX) Seed_Cells->Pre_treat Add_Inhibitor 3. Add serial dilutions of This compound Pre_treat->Add_Inhibitor Stimulate 4. Stimulate with NO donor (e.g., SNP) Add_Inhibitor->Stimulate Lyse_Cells 5. Lyse cells Stimulate->Lyse_Cells Measure_cGMP 6. Measure cGMP levels using ELISA Lyse_Cells->Measure_cGMP Analyze_Data 7. Analyze data and calculate IC50 Measure_cGMP->Analyze_Data

Caption: Workflow for determining the IC50 of this compound.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.

  • Pre-treatment: On the day of the assay, remove the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 100 µM IBMX) to prevent cGMP degradation. Incubate for 30 minutes at 37°C.

  • Inhibitor Addition: Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. Add the dilutions to the respective wells and incubate for a predetermined time (e.g., 30-60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).

  • Stimulation: Prepare a solution of an NO donor (e.g., 10 µM SNP) in serum-free medium. Add the NO donor to all wells except for the unstimulated control. Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cGMP ELISA kit.

  • cGMP Measurement: Determine the cGMP concentration in each lysate using the cGMP ELISA kit.

  • Data Analysis: Plot the cGMP concentration against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Cell Viability/Cytotoxicity Assay

This protocol is to assess the potential cytotoxic effects of this compound on the chosen cell line.

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density for a 24-72 hour incubation period.

  • Compound Addition: The following day, add serial dilutions of this compound to the wells. Include a vehicle control and a positive control for cytotoxicity (e.g., staurosporine).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.

  • Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Conclusion

These application notes and protocols provide a comprehensive guide for researchers to effectively utilize this compound in cell culture experiments. By first determining the specific effective concentration in their cell model of interest and assessing for potential cytotoxicity, researchers can confidently proceed to investigate the role of guanylate cyclase in their specific biological questions. The provided diagrams and step-by-step protocols are intended to facilitate experimental design and execution for professionals in academic research and drug development.

Application Notes and Protocols for Guanylate Cyclase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and use of Guanylate Cyclase-IN-1, a potent inhibitor of soluble guanylate cyclase (sGC). The information is intended to assist researchers in designing and executing experiments to investigate the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.

Product Information

PropertyValueReference
Chemical Name 6-amino-2-{1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl}-7,9-dimethyl-8,9-dihydro-7H-purin-8-one
Molecular Formula C₂₀H₁₇FN₈O
Molecular Weight 404.40 g/mol [1]
CAS Number 1361569-23-4[1]
Appearance Off-white to pink solid[1]

Handling and Storage

Proper handling and storage of this compound are critical to maintain its stability and activity.

Safety Precautions

This compound should be handled by trained personnel in a laboratory setting. The following safety precautions are recommended:

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Precautionary Measures:

    • Wear protective gloves, clothing, eye protection, and face protection.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

    • IF ON SKIN: Wash with plenty of soap and water.

    • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage Conditions
FormStorage TemperatureDurationSpecial ConditionsReference
Solid 2-8°CLong-termKeep in a dark place, under an inert atmosphere.
Stock Solution -20°C1 monthProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]
-80°C6 monthsProtect from light. Aliquot to avoid repeated freeze-thaw cycles.[1]
Solubility
SolventConcentrationNotesReference
DMF 2 mg/mL (4.95 mM)May require ultrasonic treatment to fully dissolve.[1]
DMSO Not specifiedAs a common solvent for similar compounds, it is recommended to test solubility starting with a small amount.

Signaling Pathway

This compound is an inhibitor of soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway. sGC is a heterodimeric hemoprotein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2] cGMP, in turn, activates downstream effectors such as protein kinase G (PKG), leading to various physiological responses including smooth muscle relaxation and vasodilation.[2]

sGC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) Source NO NO NO_source->NO sGC_inactive sGC (inactive) NO->sGC_inactive Activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Smooth Muscle Relaxation) PKG->Physiological_Response GC_IN_1 This compound GC_IN_1->sGC_active Inhibits

Caption: The Nitric Oxide/cGMP Signaling Pathway and the inhibitory action of this compound.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory activity of this compound. Optimal conditions may vary depending on the specific experimental setup and should be determined empirically.

In Vitro sGC Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound on purified sGC.

in_vitro_workflow Start Start Prepare_Reagents Prepare Reagents: - Purified sGC - this compound dilutions - NO donor (e.g., SNP) - GTP - Assay Buffer Start->Prepare_Reagents Incubate_Inhibitor Pre-incubate sGC with This compound Prepare_Reagents->Incubate_Inhibitor Initiate_Reaction Initiate reaction with NO donor and GTP Incubate_Inhibitor->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Measure_cGMP Measure cGMP levels (e.g., ELISA, TR-FRET) Terminate_Reaction->Measure_cGMP Analyze_Data Analyze Data: Calculate IC₅₀ Measure_cGMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro sGC inhibition assay.

Materials:

  • Purified soluble guanylate cyclase (sGC)

  • This compound

  • NO donor (e.g., Sodium Nitroprusside - SNP)

  • Guanosine 5'-triphosphate (GTP)

  • Assay Buffer (e.g., 50 mM TEA-HCl, pH 7.4, containing 3 mM MgCl₂, 0.1 mM IBMX)

  • 96-well microplate

  • cGMP detection kit (e.g., ELISA or TR-FRET)

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in the assay buffer. A suggested starting concentration range is 0.1 nM to 100 µM.

  • Pre-incubation: In a 96-well plate, add the purified sGC to each well. Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for 15-30 minutes at room temperature.

  • Initiate Reaction: Add the NO donor (e.g., 100 µM SNP) and GTP (e.g., 1 mM) to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).

  • Terminate Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl).

  • Measure cGMP: Determine the concentration of cGMP in each well using a commercial cGMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of sGC activity against the log concentration of this compound. Calculate the IC₅₀ value using a suitable non-linear regression analysis software.

Cell-Based Assay for cGMP Measurement

This protocol describes a method to assess the effect of this compound on cGMP levels in cultured cells.

cell_based_workflow Start Start Seed_Cells Seed cells in a multi-well plate and grow to confluency Start->Seed_Cells Pretreat_Inhibitor Pre-treat cells with This compound Seed_Cells->Pretreat_Inhibitor Stimulate_sGC Stimulate sGC with an NO donor Pretreat_Inhibitor->Stimulate_sGC Lyse_Cells Lyse cells Stimulate_sGC->Lyse_Cells Measure_cGMP Measure intracellular cGMP levels Lyse_Cells->Measure_cGMP Analyze_Data Analyze Data Measure_cGMP->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the cell-based cGMP measurement assay.

Materials:

  • Cell line expressing sGC (e.g., vascular smooth muscle cells, platelets)

  • Cell culture medium and supplements

  • This compound

  • NO donor (e.g., SNP or DEA/NO)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation

  • Lysis buffer (e.g., 0.1 M HCl)

  • cGMP detection kit

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and culture until they reach the desired confluency.

  • Pre-treatment: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 10-30 minutes at 37°C.

  • Inhibitor Treatment: Add various concentrations of this compound to the wells. Include a vehicle control. Incubate for a predetermined time (e.g., 30-60 minutes).

  • sGC Stimulation: Add an NO donor to stimulate sGC activity and incubate for a short period (e.g., 5-15 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells by adding a lysis buffer (e.g., 0.1 M HCl).

  • cGMP Measurement: Collect the cell lysates and measure the intracellular cGMP concentration using a suitable assay kit.

  • Data Analysis: Normalize the cGMP levels to the protein concentration of each sample. Compare the cGMP levels in the treated groups to the control group to determine the inhibitory effect of this compound.

Troubleshooting

IssuePossible CauseSuggested Solution
Compound precipitation in stock solution Poor solubility in the chosen solvent.Try gentle warming or sonication. If precipitation persists, consider using an alternative solvent or preparing a more dilute stock solution.
High variability in assay results Inconsistent pipetting, cell seeding, or reagent preparation.Ensure accurate and consistent pipetting techniques. Use a multichannel pipette for reagent addition where possible. Ensure uniform cell seeding density. Prepare fresh reagents for each experiment.
No or low inhibition observed Inactive compound, incorrect assay conditions, or low sGC expression in cells.Verify the integrity of the compound. Optimize incubation times and concentrations of the inhibitor, NO donor, and GTP. Use a cell line known to have high sGC expression or a positive control inhibitor.

References

Guanylate Cyclase-IN-1: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylate cyclase-IN-1 is an inhibitor of guanylate cyclase, an enzyme crucial for the synthesis of cyclic guanosine monophosphate (cGMP).[1] As a key second messenger, cGMP is integral to numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation. The modulation of guanylate cyclase activity is therefore a significant area of interest for therapeutic development, particularly in cardiovascular diseases.[1][2] This document provides comprehensive application notes and detailed protocols for the preclinical assessment of this compound, focusing on its safety, handling, and methods to characterize its inhibitory activity and cellular target engagement.

Safety Data Sheet Information

While a complete 16-section Safety Data Sheet (SDS) is not publicly available, the following information has been compiled from supplier data. Researchers must consult the SDS provided by their specific vendor and perform their own risk assessment before handling this compound.

Identifier Value
IUPAC Name 6-amino-2-{1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl}-7,9-dimethyl-8,9-dihydro-7H-purin-8-one
CAS Number 1361569-23-4
Molecular Formula C₂₀H₁₇FN₈O
Molecular Weight 404.41 g/mol
Safety and Handling Information
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation.
Precautionary Statements P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/eye protection/face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Physical Form Solid
Personal Protective Equipment Safety glasses with side shields, nitrile gloves, lab coat.
Storage (Solid) Store at 2-8°C in a dark, inert atmosphere.
Storage (In Solution) Prepare stock solutions in a suitable solvent (e.g., DMF, DMSO). Store aliquots at -20°C for up to 1 month or -80°C for up to 6 months, protected from light.[1]

Signaling Pathways

Guanylate cyclases are critical enzymes that convert guanosine triphosphate (GTP) to the second messenger cGMP. There are two major forms of guanylate cyclase: soluble guanylate cyclase (sGC) and particulate or membrane-bound guanylate cyclase (pGC).

Soluble Guanylate Cyclase (sGC) Signaling Pathway

The sGC pathway is primarily activated by the gaseous signaling molecule, nitric oxide (NO). This pathway is fundamental to processes like smooth muscle relaxation (vasodilation).

sGC_Pathway cluster_EC Extracellular Space cluster_Endo Endothelial Cell cluster_SMC Smooth Muscle Cell Signal e.g., Acetylcholine, Bradykinin eNOS eNOS Signal->eNOS Activates NO_endo NO eNOS->NO_endo Synthesizes L_Arginine L-Arginine L_Arginine->eNOS NO_smc NO NO_endo->NO_smc Diffuses sGC Soluble Guanylate Cyclase (sGC) NO_smc->sGC Activates cGMP cGMP sGC->cGMP Synthesizes GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Muscle Relaxation (Vasodilation) PKG->Relaxation Leads to Inhibitor Guanylate cyclase-IN-1 Inhibitor->sGC Inhibits

Figure 1. Soluble Guanylate Cyclase (sGC) signaling cascade.
Particulate Guanylate Cyclase (pGC) Signaling Pathway

The pGCs are transmembrane receptors activated by peptide hormones, such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP). This pathway is vital for regulating blood pressure and volume.

pGC_Pathway cluster_EC Extracellular Space cluster_Cell Target Cell (e.g., Kidney, Adrenal) Peptide Natriuretic Peptides (e.g., ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) Receptor Peptide->pGC Binds & Activates cGMP cGMP pGC->cGMP Synthesizes GTP GTP GTP->pGC Effector Downstream Effectors (PKG, CNG channels) cGMP->Effector Activates Response Physiological Response (e.g., Natriuresis) Effector->Response Leads to Inhibitor Guanylate cyclase-IN-1 Inhibitor->pGC Inhibits

Figure 2. Particulate Guanylate Cyclase (pGC) signaling cascade.

Experimental Protocols

The following protocols are provided as templates for characterizing the activity of this compound. They should be optimized based on the specific experimental setup, including the source of the enzyme and the cell lines used.

Protocol 1: In Vitro Guanylate Cyclase Activity Assay (Biochemical Assay)

This protocol determines the direct inhibitory effect of this compound on purified sGC enzyme activity.

Protocol1_Workflow prep 1. Reagent Preparation - Prepare Assay Buffer - Dilute purified sGC enzyme - Prepare GTP substrate solution - Create serial dilutions of This compound rxn_setup 2. Reaction Setup (96-well plate) - Add Assay Buffer - Add sGC enzyme - Add this compound or Vehicle - Pre-incubate at 37°C prep->rxn_setup activation 3. Enzyme Activation - Add sGC activator (e.g., DEA/NO) - Incubate briefly rxn_setup->activation initiation 4. Reaction Initiation - Add GTP to start the reaction - Incubate at 37°C for 10-20 min activation->initiation termination 5. Reaction Termination - Add stop solution (e.g., EDTA) initiation->termination detection 6. cGMP Detection - Use a commercial cGMP detection kit (e.g., ELISA, HTRF, FP) termination->detection analysis 7. Data Analysis - Plot cGMP concentration vs. Inhibitor concentration - Calculate IC₅₀ value detection->analysis

Figure 3. Workflow for in vitro sGC inhibition assay.

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MgCl₂, 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cGMP degradation), and 1 mM DTT.

    • Enzyme: Dilute purified recombinant sGC in Assay Buffer to the desired concentration.

    • Substrate: Prepare a 10 mM stock solution of GTP in water.

    • Inhibitor: Prepare a 10 mM stock of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 1 nM) in Assay Buffer.

    • Activator: Prepare a fresh solution of an NO donor, such as 100 µM DEA/NO, in Assay Buffer.

  • Reaction Setup:

    • In a 96-well plate, add 20 µL of Assay Buffer.

    • Add 10 µL of diluted sGC enzyme to each well.

    • Add 10 µL of this compound dilution or vehicle (DMSO) to the appropriate wells.

    • Pre-incubate the plate for 15 minutes at 37°C.

  • Enzyme Activation & Reaction:

    • Add 10 µL of the sGC activator (e.g., DEA/NO) to each well.

    • To initiate the reaction, add 10 µL of GTP solution (final concentration ~1 mM).

    • Incubate for a fixed time (e.g., 15 minutes) at 37°C.

  • Termination and Detection:

    • Stop the reaction by adding 10 µL of 50 mM EDTA.

    • Quantify the cGMP produced using a commercially available cGMP detection kit (e.g., ELISA, HTRF) following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using known cGMP concentrations.

    • Calculate the concentration of cGMP in each well.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based cGMP Accumulation Assay

This protocol measures the ability of this compound to inhibit cGMP production in intact cells.

Methodology:

  • Cell Culture:

    • Plate cells known to express guanylate cyclase (e.g., vascular smooth muscle cells, HEK293 cells stably expressing sGC) in a 96-well plate and grow to 80-90% confluency.

  • Cell Treatment:

    • Wash cells once with pre-warmed serum-free media.

    • Add 50 µL of serum-free media containing 0.5 mM IBMX to each well and incubate for 20 minutes at 37°C.

    • Add 25 µL of this compound at various concentrations (prepared in serum-free media) to the wells. Include a vehicle control. Incubate for 30-60 minutes at 37°C.

    • Add 25 µL of an sGC activator (e.g., 10 µM SNP - sodium nitroprusside) or a pGC activator (e.g., 100 nM ANP) to stimulate cGMP production. Incubate for 10-15 minutes at 37°C.

  • Cell Lysis:

    • Aspirate the media.

    • Add 100 µL of 0.1 M HCl to each well to lyse the cells and stop enzymatic activity.

    • Incubate at room temperature for 20 minutes.

  • cGMP Quantification:

    • Centrifuge the plate to pellet cell debris.

    • Collect the supernatant (lysate) for cGMP measurement.

    • Determine the cGMP concentration in the lysates using a sensitive cGMP ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Normalize cGMP levels to protein concentration in parallel wells if desired.

    • Calculate the IC₅₀ value as described in Protocol 1.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical method to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically increases the thermal stability of the target protein.

Methodology:

  • Cell Treatment:

    • Culture cells of interest in larger format dishes (e.g., 10 cm dishes).

    • Treat the cells with a high concentration of this compound (e.g., 10-50 µM) or vehicle (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into multiple PCR tubes for each condition (inhibitor-treated and vehicle-treated).

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

  • Protein Detection (Western Blot):

    • Carefully collect the supernatant (soluble fraction).

    • Measure protein concentration and normalize all samples.

    • Analyze the samples by SDS-PAGE and Western blot using an antibody specific for a guanylate cyclase subunit (e.g., GUCY1A3 or GUCY1B3 for sGC).

    • Quantify the band intensity for each temperature point.

  • Data Analysis:

    • Plot the normalized band intensity against the temperature for both vehicle- and inhibitor-treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization of the target protein, confirming target engagement.

Disclaimer: this compound is for research use only and is not for human or veterinary use. The information provided here is intended for trained professionals and does not replace a formal risk assessment. All experiments should be conducted in accordance with institutional and national safety guidelines.

References

Application Notes and Protocols for Guanylate Cyclase-IN-1 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanylate cyclase (GC) is a family of enzymes responsible for the synthesis of cyclic guanosine monophosphate (cGMP), a crucial second messenger involved in various physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[1][2][3] The soluble form of guanylate cyclase (sGC) is a key receptor for nitric oxide (NO), a potent vasodilator.[1][3] Inhibition of sGC presents a therapeutic strategy for conditions where excessive cGMP production is pathological. Guanylate cyclase-IN-1 (GC-IN-1) is a known inhibitor of guanylate cyclase, identified for its potential in cardiovascular disease research.[4][5]

Chemical Properties of this compound

PropertyValue
IUPAC Name 6-Amino-2-(1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-7,9-dimethyl-7,9-dihydro-8H-purin-8-one[6]
CAS Number 1361569-23-4[4][5][6][7][8]
Molecular Formula C20H17FN8O[6]
Molecular Weight 404.40 g/mol [6]
Storage Store at -20°C for up to 1 month or at -80°C for up to 6 months. Protect from light.[5]

Signaling Pathway of Soluble Guanylate Cyclase

The canonical signaling pathway for soluble guanylate cyclase involves its activation by nitric oxide, leading to the conversion of GTP to cGMP. This cGMP then acts on downstream effectors like protein kinase G (PKG) to elicit a physiological response.

sGC_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Smooth Muscle Cell) NO_source e.g., Endothelial Cells NO Nitric Oxide (NO) NO_source->NO NOS sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response GC_IN_1 This compound GC_IN_1->sGC_active Inhibits HTS_Workflow Assay_Development Assay Development & Optimization Primary_Screen Primary Screen (Single Concentration) Assay_Development->Primary_Screen Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response Secondary_Assays Secondary Assays (Selectivity & Mechanism of Action) Dose_Response->Secondary_Assays Hit_to_Lead Hit-to-Lead Optimization Secondary_Assays->Hit_to_Lead

References

Application Notes and Protocols for Western Blot Analysis of Guanylate Cyclase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of guanylate cyclase (GC) activity through Western blotting, with a focus on the use of inhibitors. Due to the limited specific data available for Guanylate cyclase-IN-1, this document utilizes data and protocols for the well-characterized soluble guanylate cyclase (sGC) inhibitors, ODQ (1H-[1][2]Oxadiazolo[4,3-a]quinoxalin-1-one) and NS-2028, as a representative guide.

Introduction

Guanylate cyclases are enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger in various physiological processes. There are two main forms of guanylate cyclase: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate guanylate cyclase (pGC), which is activated by peptide hormones. The inhibition of these enzymes is a key area of research in drug development, particularly for cardiovascular diseases. Western blotting is a powerful technique to assess the downstream effects of guanylate cyclase inhibition by measuring changes in the phosphorylation status or expression levels of target proteins in the cGMP signaling pathway.

Data Presentation

The following table summarizes the inhibitory concentrations (IC50) of the representative sGC inhibitors, ODQ and NS-2028, under various conditions. This data is crucial for designing experiments to study the effects of sGC inhibition.

InhibitorTargetConditionIC50 ValueReference
ODQ NO-sensitive guanylyl cyclaseIn incubated cerebellum slices20 nM
ODQ NO-dependent cGMP responseHuman platelets10-60 nM[3]
ODQ NO-dependent cGMP responseRat vascular smooth muscle<10 nM[3]
NS-2028 Basal sGC activityPurified bovine lung sGC30 nM[1][2][4]
NS-2028 NO-stimulated sGC activityPurified bovine lung sGC200 nM[1][2][4]
NS-2028 sGC activityHomogenates of mouse cerebellum17 nM[1][2][4]
NS-2028 Neuronal NO synthase-dependent sGC activationMouse cerebellum tissue slices20 nM[1][4]
NS-2028 SIN-1-elicited cGMP formationHuman cultured umbilical vein endothelial cells30 nM[1][2][4]

Signaling Pathways

To understand the context of guanylate cyclase inhibition, it is essential to visualize the signaling pathways involved.

Soluble_Guanylate_Cyclase_Pathway cluster_sGC NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active Conformational Change GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates VASP_P Phosphorylated VASP PKG->VASP_P Phosphorylates Smooth_Muscle_Relaxation Smooth Muscle Relaxation VASP_P->Smooth_Muscle_Relaxation Leads to Inhibitor Guanylate Cyclase Inhibitor (e.g., ODQ, NS-2028) Inhibitor->sGC_active Inhibits

Caption: Soluble Guanylate Cyclase (sGC) Signaling Pathway.

Particulate_Guanylate_Cyclase_Pathway Peptide Peptide Hormones (e.g., ANP, BNP) pGC Particulate Guanylate Cyclase (pGC) Peptide->pGC Binds and Activates GTP GTP cGMP cGMP GTP->cGMP Catalyzed by pGC Downstream Downstream Effectors cGMP->Downstream Activates Physiological_Response Physiological Response Downstream->Physiological_Response Leads to

Caption: Particulate Guanylate Cyclase (pGC) Signaling Pathway.

Experimental Workflow

The following diagram outlines the general workflow for a Western blot analysis following treatment with a guanylate cyclase inhibitor.

Western_Blot_Workflow Cell_Culture 1. Cell Culture (e.g., Smooth Muscle Cells, Endothelial Cells) Inhibitor_Treatment 2. Inhibitor Treatment (e.g., this compound, ODQ, NS-2028) Cell_Culture->Inhibitor_Treatment Stimulation 3. Stimulation (Optional) (e.g., with NO donor like SNP) Inhibitor_Treatment->Stimulation Cell_Lysis 4. Cell Lysis and Protein Extraction Stimulation->Cell_Lysis Protein_Quantification 5. Protein Quantification (e.g., BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 6. SDS-PAGE Protein_Quantification->SDS_PAGE Transfer 7. Protein Transfer (to PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 8. Blocking Transfer->Blocking Primary_Ab 9. Primary Antibody Incubation (e.g., anti-phospho-VASP) Blocking->Primary_Ab Secondary_Ab 10. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 11. Detection (e.g., Chemiluminescence) Secondary_Ab->Detection Analysis 12. Data Analysis Detection->Analysis

Caption: Western Blot Workflow for Guanylate Cyclase Inhibition.

Experimental Protocols

This section provides a detailed methodology for performing a Western blot analysis to assess the effects of guanylate cyclase inhibition.

Materials and Reagents
  • Cell Line: Appropriate cell line expressing the target guanylate cyclase (e.g., vascular smooth muscle cells, endothelial cells).

  • Cell Culture Medium: As required for the specific cell line.

  • Guanylate Cyclase Inhibitor: this compound, ODQ, or NS-2028.

  • NO Donor (optional): Sodium nitroprusside (SNP) or other suitable NO donor.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay kit.

  • SDS-PAGE Gels and Buffers.

  • Transfer Membrane: PVDF or nitrocellulose.

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST.

  • Primary Antibody: Specific to the target protein (e.g., anti-phospho-VASP, anti-cGMP).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Imaging System.

Protocol
  • Cell Culture and Treatment:

    • Culture cells to 70-80% confluency in appropriate culture dishes.

    • Prepare stock solutions of the guanylate cyclase inhibitor (e.g., ODQ or NS-2028 in DMSO).

    • Pre-treat cells with the inhibitor at the desired concentration (refer to the data table for guidance, a dose-response experiment is recommended) for a suitable duration (e.g., 30-60 minutes). Include a vehicle control (DMSO).

    • (Optional) Stimulate the cells with an NO donor (e.g., SNP) for a short period (e.g., 5-15 minutes) to activate sGC.

  • Cell Lysis and Protein Extraction:

    • After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.

    • Add ice-cold lysis buffer to the dish and scrape the cells.

    • Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Protein Transfer:

    • Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.

    • Run the gel until the dye front reaches the bottom.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times for 5-10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection and Analysis:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using appropriate software. Normalize the intensity of the target protein to a loading control (e.g., β-actin or GAPDH).

By following these detailed protocols and utilizing the provided data and diagrams, researchers can effectively employ Western blotting to investigate the role of guanylate cyclase inhibitors in various biological systems.

References

Application Notes and Protocols for Measuring cGMP Levels in Response to Guanylate Cyclase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic guanosine monophosphate (cGMP) is a critical second messenger involved in a multitude of physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[1][2] The production of cGMP is catalyzed by guanylate cyclases (GC), which exist in two primary forms: soluble guanylate cyclase (sGC) and particulate guanylate cyclase (pGC).[3][4] sGC is a key receptor for nitric oxide (NO), a potent vasodilator, while pGCs are activated by natriuretic peptides.[4][5] Dysregulation of the cGMP signaling pathway is implicated in various cardiovascular and neurological disorders, making guanylate cyclases attractive therapeutic targets.[2][6]

Guanylate cyclase-IN-1 is a hypothetical small molecule inhibitor designed to probe the function of guanylate cyclase and for the development of novel therapeutics. These application notes provide detailed protocols for measuring changes in intracellular cGMP levels in response to the activation and inhibition of guanylate cyclase, using this compound as a representative inhibitor.

cGMP Signaling Pathway

The cGMP signaling cascade is initiated by the activation of guanylate cyclases. Soluble guanylate cyclase, a cytosolic enzyme, is activated by the binding of nitric oxide (NO).[3][7] Particulate guanylate cyclases are transmembrane receptors that are activated by the binding of peptide ligands such as atrial natriuretic peptide (ANP).[5][8] Upon activation, these enzymes convert guanosine triphosphate (GTP) to cGMP.[9] cGMP then exerts its downstream effects primarily through three main targets: cGMP-dependent protein kinases (PKG), cGMP-gated ion channels, and cGMP-regulated phosphodiesterases (PDEs).[10] PDEs, in turn, hydrolyze cGMP to 5'-GMP, thus terminating the signal.[4]

cGMP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NO NO sGC Soluble Guanylate Cyclase NO->sGC ANP ANP pGC Particulate Guanylate Cyclase ANP->pGC GTP GTP cGMP cGMP GTP->cGMP sGC / pGC PKG Protein Kinase G cGMP->PKG PDE Phosphodiesterase cGMP->PDE Downstream_Effects Physiological Responses PKG->Downstream_Effects 5GMP 5'-GMP PDE->5GMP GC_IN_1 This compound GC_IN_1->pGC GC_IN_1->sGC

Figure 1: Simplified cGMP signaling pathway.

Quantitative Data Summary

The following table summarizes representative quantitative data for compounds that modulate guanylate cyclase activity. This data can serve as a reference for designing experiments and interpreting results when evaluating novel inhibitors like this compound.

CompoundTargetActionCell TypeEC50 / IC50cGMP Fold Increase (Control vs. Treated)Reference
IWP-953sGCStimulatorHEK-29317 nM (in presence of DETA-NO)Concentration-dependent increase[11]
YC-1sGCActivatorRabbit Aortic Rings~10 µM (for relaxation)Concentration-dependent increase[12]
Sodium Nitroprusside (SNP)sGC (via NO release)ActivatorHuman Airway Smooth Muscle Cells1.05 x 10⁻⁴ M~6-fold at 10⁻³ M[13]
Atrial Natriuretic Peptide (ANP)pGCActivatorHuman Airway Smooth Muscle Cells1.0 x 10⁻⁷ M~160-fold at 10⁻⁵ M[13]

Experimental Protocols

Protocol 1: In Vitro Measurement of cGMP Levels using a Competitive ELISA

This protocol describes the measurement of intracellular cGMP levels in cultured cells treated with a guanylate cyclase activator and the hypothetical inhibitor, this compound.

Materials:

  • Cell line expressing the target guanylate cyclase (e.g., HEK-293 cells for sGC).[11]

  • Cell culture medium and supplements.

  • Guanylate cyclase activator (e.g., Sodium Nitroprusside (SNP) or a specific sGC stimulator like YC-1).

  • This compound.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.

  • Cell lysis buffer (e.g., 0.1 M HCl).

  • Commercially available cGMP competitive ELISA kit.

  • Plate reader capable of measuring absorbance at the wavelength specified by the ELISA kit.

Procedure:

  • Cell Culture and Seeding:

    • Culture cells to ~80-90% confluency.

    • Seed cells in a multi-well plate at a density appropriate for your cell line and allow them to adhere overnight.

  • Compound Preparation:

    • Prepare stock solutions of the guanylate cyclase activator and this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compounds in serum-free cell culture medium.

  • Cell Treatment:

    • Pre-treat cells with the PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cGMP degradation.

    • For inhibitor studies, pre-incubate cells with varying concentrations of this compound for a predetermined time (e.g., 30-60 minutes).

    • Stimulate the cells with the guanylate cyclase activator (e.g., 100 µM SNP) for a specific duration (e.g., 10-30 minutes). Include appropriate controls (vehicle control, activator alone, inhibitor alone).

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add ice-cold cell lysis buffer (e.g., 200 µL of 0.1 M HCl per well for a 24-well plate) and incubate on ice for 10-20 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge the lysate at >600 x g for 10 minutes at 4°C to pellet cellular debris.

  • cGMP Measurement using ELISA:

    • Carefully collect the supernatant which contains the cGMP.

    • Follow the manufacturer's instructions for the cGMP competitive ELISA kit. This typically involves:

      • Acetylation of samples and standards to improve assay sensitivity.[11]

      • Addition of samples, standards, and cGMP-HRP conjugate to the antibody-coated plate.

      • Incubation to allow for competitive binding.

      • Washing the plate to remove unbound reagents.

      • Addition of a substrate solution to develop a colorimetric signal.

      • Stopping the reaction and measuring the absorbance on a plate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the known cGMP standards against their concentrations.

    • Determine the cGMP concentration in the unknown samples by interpolating their absorbance values from the standard curve.

    • Normalize the cGMP concentration to the total protein content of the cell lysate (determined by a separate protein assay like BCA) or to the cell number.

    • Plot the cGMP concentration against the concentration of this compound to determine the IC50 value.

Experimental_Workflow Cell_Seeding Seed cells in multi-well plate Pretreatment_PDEi Pre-treat with PDE inhibitor (e.g., IBMX) Cell_Seeding->Pretreatment_PDEi Pretreatment_Inhibitor Pre-incubate with this compound Pretreatment_PDEi->Pretreatment_Inhibitor Stimulation Stimulate with GC activator (e.g., SNP) Pretreatment_Inhibitor->Stimulation Cell_Lysis Lyse cells and collect supernatant Stimulation->Cell_Lysis ELISA Perform cGMP competitive ELISA Cell_Lysis->ELISA Data_Analysis Analyze data and determine IC50 ELISA->Data_Analysis

Figure 2: Experimental workflow for cGMP measurement.

Concluding Remarks

The protocols and information provided in these application notes offer a comprehensive guide for researchers investigating the effects of novel compounds, such as the hypothetical this compound, on the cGMP signaling pathway. Accurate measurement of cGMP levels is crucial for understanding the mechanism of action of such compounds and for their potential development as therapeutic agents. The use of competitive ELISA is a robust and widely accepted method for this purpose.[14][15] Careful experimental design, including appropriate controls and optimization of treatment conditions, will ensure the generation of reliable and reproducible data.

References

Troubleshooting & Optimization

Technical Support Center: Dissolving Guanylate Cyclase Modulators for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "Guanylate cyclase-IN-1" does not correspond to a standard nomenclature in publicly available scientific literature. This guide provides best-practice procedures and troubleshooting advice based on the properties of common, commercially available inhibitors of soluble Guanylate Cyclase (sGC), such as ODQ and NS-2028. Researchers should always consult the manufacturer's specific product data sheet for their particular compound.

Frequently Asked Questions (FAQs)

This section addresses common questions researchers may have when preparing to use a Guanylate Cyclase inhibitor in their experiments.

Q1: What is the best solvent to dissolve a Guanylate Cyclase inhibitor?

A1: Most small molecule inhibitors of Guanylate Cyclase are hydrophobic and have poor solubility in aqueous solutions. The recommended solvent for creating a high-concentration stock solution is typically high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1] For example, the common sGC inhibitor ODQ is soluble in DMSO up to 100 mM. Some compounds may also show solubility in ethanol. Always refer to the manufacturer's datasheet for your specific inhibitor.

Q2: How should I prepare a stock solution of my inhibitor?

A2: It is best practice to prepare a high-concentration stock solution, for example, at 10 mM or higher, in an appropriate organic solvent like DMSO.[2] This allows for the addition of a very small volume of the stock solution to your experimental system, minimizing the final concentration of the organic solvent.

Q3: What is the maximum final concentration of DMSO I should have in my cell culture experiments?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1% (v/v).[3][4] It is crucial to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in your experiments to account for any effects of the solvent on the cells.

Q4: How should I store my inhibitor stock solution?

A4: Stock solutions should be stored in small, single-use aliquots to minimize repeated freeze-thaw cycles, which can lead to degradation of the compound or precipitation.[2] For long-term storage, it is generally recommended to keep the aliquots at -20°C or -80°C, protected from light. Always consult the manufacturer's specific storage recommendations.

Q5: My inhibitor has precipitated out of the stock solution upon storage. Can I still use it?

A5: If you observe precipitate in your stock solution, you can try to redissolve it by gently warming the vial in a 37°C water bath and vortexing or sonicating until the solution is clear.[3][5] However, if the compound does not fully redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.

Troubleshooting Guide: Inhibitor Precipitation in Aqueous Media

One of the most common challenges when working with hydrophobic small molecule inhibitors is their tendency to precipitate when diluted into aqueous solutions like cell culture media or buffers. This phenomenon, often referred to as "solvent shock," can lead to inaccurate experimental results.

Potential Cause Description Recommended Solution(s)
Solvent Shock The rapid change in polarity when a concentrated DMSO stock is added to an aqueous medium causes the hydrophobic compound to "crash out" of the solution.- Pre-warm the aqueous medium to 37°C before adding the inhibitor. - Add the stock solution dropwise to the medium while gently swirling or vortexing to promote rapid mixing.[6] - Prepare an intermediate dilution of the stock in a smaller volume of the medium first, then add this to the final volume.
Concentration Exceeds Aqueous Solubility The final concentration of the inhibitor in the aqueous medium is higher than its solubility limit.- Perform a solubility test to determine the maximum concentration of your inhibitor in your specific experimental medium. - If a high concentration is required, consider using a formulation with solubilizing agents (e.g., PEG300, Tween-80), but be aware that these can also affect your experimental system.[1]
Temperature and pH Effects The solubility of a compound can be sensitive to changes in temperature and pH.- Always use pre-warmed (37°C) media for dilutions to avoid temperature-induced precipitation.[3] - Ensure the pH of your final solution is within a range that is optimal for both your cells and the stability of the inhibitor.
Stock Solution Issues The inhibitor may have already precipitated in the stock solution due to improper storage or being too concentrated.- Visually inspect the stock solution for any precipitate before each use. - If precipitate is present, attempt to redissolve by gentle warming and vortexing.[3] - Consider preparing a fresh, or slightly less concentrated, stock solution.

Quantitative Data: Solubility of Common Guanylate Cyclase Modulators

The following table summarizes the solubility of frequently used research compounds that modulate the activity of soluble Guanylate Cyclase.

Compound Name Primary Action Molecular Weight ( g/mol ) Solvent Maximum Solubility
ODQ sGC Inhibitor187.15DMSOup to 100 mM[7]
Ethanolup to 25 mM
NS-2028 sGC Inhibitor269.05DMSOup to 100 mM
Ethanolup to 20 mM
YC-1 sGC Activator304.34DMSOup to 100 mM
Ethanolup to 50 mM

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of a Guanylate Cyclase Inhibitor in DMSO

This protocol provides a general procedure for preparing a stock solution. Always adapt the masses and volumes based on the specific molecular weight of your compound and the desired stock concentration.

Materials:

  • Guanylate Cyclase Inhibitor powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Pre-analysis and Calculation:

    • Allow the vial containing the inhibitor powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Calculate the mass of the inhibitor powder required to make your desired volume and concentration. For example, to prepare 1 mL of a 10 mM solution of ODQ (MW = 187.15 g/mol ):

      • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 187.15 g/mol * (1000 mg / 1 g) = 1.87 mg

  • Dissolution:

    • Under a chemical fume hood, carefully weigh the calculated amount of the inhibitor powder and transfer it to a sterile vial.

    • Add the calculated volume of anhydrous DMSO to the vial.

    • Cap the vial tightly and vortex thoroughly for several minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution.[5]

    • Visually inspect the solution to ensure the compound is fully dissolved and no particulates are visible.

  • Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.

    • Store the aliquots at -20°C or -80°C as recommended for your specific compound.

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh Inhibitor Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Warm (37°C) to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store thaw 5. Thaw Stock Aliquot store->thaw For Experiment dilute 7. Dilute Stock into Medium (Dropwise with Mixing) thaw->dilute prewarm 6. Pre-warm Aqueous Medium (37°C) prewarm->dilute use 8. Use Immediately in Experiment dilute->use

Caption: Experimental workflow for dissolving a Guanylate Cyclase inhibitor.

sGC_Pathway NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activates sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Downstream Downstream Effects (e.g., Vasodilation) cGMP->Downstream Mediates Inhibitor sGC Inhibitor (e.g., ODQ) Inhibitor->sGC_inactive Blocks Activation

Caption: The Nitric Oxide-sGC-cGMP signaling pathway.

References

Technical Support Center: Guanylate Cyclase-IN-1 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering a lack of inhibition with Guanylate cyclase-IN-1 in their assays. This document provides structured troubleshooting advice, detailed protocols, and answers to frequently asked questions to help diagnose and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not showing any inhibition?

Failure to observe inhibition can arise from multiple factors. The most common issues include problems with the inhibitor itself (solubility, stability), suboptimal assay conditions (enzyme concentration, substrate levels, cofactors), or incorrect experimental execution. A systematic troubleshooting approach is necessary to identify the root cause.[1][2]

Q2: What is the general mechanism of guanylate cyclase?

Guanylate cyclases are enzymes that convert guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] There are two main types: soluble guanylate cyclase (sGC), which is activated by nitric oxide (NO), and particulate or membrane-bound guanylate cyclases (pGC), which are activated by peptide hormones like natriuretic peptides.[4][5] The resulting cGMP is a critical second messenger that mediates numerous physiological processes, including vasodilation and neurotransmission.[3][6]

Q3: What are the critical components and cofactors for a guanylate cyclase assay?

A typical guanylate cyclase assay requires the enzyme, the substrate GTP, and a divalent cation cofactor, most commonly manganese (Mn2+) or magnesium (Mg2+).[7][8] For sGC, an NO donor (like SNP or DEA/NO) is also required for activation. The buffer system must maintain an optimal pH, typically around 7.4-7.5.[8][9]

Q4: How should I prepare and store this compound?

Most small molecule inhibitors are dissolved in an organic solvent like DMSO to create a concentrated stock solution.[1] It is crucial to check the manufacturer's datasheet for specific solubility and storage instructions. Avoid repeated freeze-thaw cycles. For assays, ensure the final concentration of the organic solvent is low (typically <1%) to prevent it from affecting enzyme activity.[10]

Troubleshooting Guide: No Inhibition Observed

If you are not observing the expected inhibition from this compound, follow this step-by-step guide to diagnose the issue.

Step 1: Verify Inhibitor Integrity and Preparation

The first step is to confirm that the inhibitor itself is active and correctly prepared.

  • Problem: Poor Solubility. The inhibitor may have precipitated out of solution.

    • Solution: Visually inspect the stock solution for any precipitate. Gently warm and sonicate the solution to aid dissolution.[10] When diluting into aqueous assay buffer, ensure rapid mixing to prevent precipitation. Consider using a small amount of a non-ionic detergent like Triton X-100 if compatible with your assay.[10]

  • Problem: Chemical Degradation. The inhibitor may be unstable under your storage or experimental conditions.

    • Solution: Prepare a fresh stock solution from the solid compound. Check the manufacturer's stability data. Run a positive control with a known guanylate cyclase inhibitor to confirm that the assay can detect inhibition.

  • Problem: Incorrect Concentration. Errors in dilution calculations can lead to a final concentration that is too low to cause inhibition.

    • Solution: Double-check all dilution calculations. It is essential to perform a dose-response experiment with a wide range of inhibitor concentrations (e.g., from 1 nM to 100 µM) to determine the IC50 value.[2]

Step 2: Evaluate Assay Conditions and Reagents

If the inhibitor is confirmed to be sound, the next step is to scrutinize the assay itself.

  • Problem: Sub-optimal Enzyme Activity. The guanylate cyclase may be inactive or operating at a very low rate, making inhibition difficult to detect.

    • Solution: Use a fresh enzyme preparation or one that has been stored correctly. Confirm enzyme activity by running a no-inhibitor positive control.[2] The reaction rate in this control should be linear over the course of the measurement. If the rate is too low, increase the enzyme concentration.

  • Problem: Incorrect Substrate (GTP) Concentration. The observed potency of a competitive inhibitor is dependent on the substrate concentration.

    • Solution: For competitive inhibitors, the assay should ideally be run with the GTP concentration at or below its Michaelis-Menten constant (Km). High concentrations of GTP can overcome the effects of a competitive inhibitor, making it appear inactive.

  • Problem: Missing or Incorrect Cofactors. Guanylate cyclase activity is highly dependent on divalent cations.

    • Solution: Ensure the correct cofactor (typically Mn2+ or Mg2+) is present at its optimal concentration.[7][8] Mn2+ generally supports higher activity than Mg2+.[7] For sGC assays, confirm that the NO donor is active and added correctly to stimulate the enzyme.

  • Problem: Inappropriate Buffer or pH.

    • Solution: Verify that the assay buffer pH is within the optimal range for the enzyme (usually 7.4-7.5).[9] Ensure that no components of the buffer are interfering with the assay. For example, high concentrations of EDTA can chelate the necessary divalent cations.[11]

Step 3: Review Experimental Protocol and Data Analysis

Finally, review the execution of the experiment.

  • Problem: Insufficient Pre-incubation Time. The inhibitor may require time to bind to the enzyme.

    • Solution: Introduce a pre-incubation step where the enzyme and inhibitor are mixed and incubated together (e.g., 15-30 minutes) before adding the substrate to initiate the reaction.[1][2]

  • Problem: High Background Signal. A high background can mask the inhibitor's effect.

    • Solution: Run proper controls, including a "no-enzyme" control to measure the background signal from the substrate and buffer alone.[2] This background should be subtracted from all other readings.

  • Problem: Issues with Detection Method. The method used to measure cGMP production (e.g., ELISA, fluorescence, radioactivity) may be faulty.

    • Solution: Validate your detection system. For competitive immunoassays, ensure the standard curve is accurate and reproducible.[12]

Data and Protocols

Quantitative Data Summary

The following tables provide reference values for setting up and troubleshooting a guanylate cyclase assay.

Table 1: Recommended Guanylate Cyclase Assay Conditions

Parameter Soluble GC (sGC) Particulate GC (pGC)
Enzyme Purified recombinant sGC Membrane fraction preparation
Substrate 0.1 - 1 mM GTP 0.1 - 1 mM GTP
Cofactor 3-5 mM MnCl₂ or MgCl₂ 3-5 mM MnCl₂ or MgCl₂
Activator 100 µM SNP or other NO donor 100 nM Atrial Natriuretic Peptide (ANP)
Buffer 50 mM Tris-HCl, pH 7.5 50 mM Tris-HCl, pH 7.5
Temperature 30-37°C 30-37°C

| Inhibitor Range | 1 nM - 100 µM | 1 nM - 100 µM |

Table 2: Troubleshooting Checklist

Potential Issue Recommended Action Check
Inhibitor Prepare fresh stock; verify solubility; check calculations.
Enzyme Use fresh aliquot; confirm activity with positive control.
Substrate Verify GTP concentration; test at/below Km.
Cofactors Confirm presence and optimal concentration of Mn²⁺/Mg²⁺.
Activator (sGC) Ensure NO donor is fresh and active.
Protocol Include pre-incubation step; run all necessary controls.

| Detection | Validate cGMP detection method; check standard curve. | ☐ |

Detailed Experimental Protocol

Standard sGC Inhibition Assay (96-well Plate Format)

This protocol describes a typical in vitro assay to measure the inhibition of NO-activated soluble guanylate cyclase. The final product, cGMP, is quantified using a commercially available ELISA kit.

  • Reagent Preparation :

    • Assay Buffer : 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂. Prepare fresh and bring to room temperature before use.[11]

    • sGC Enzyme : Dilute purified sGC in cold Assay Buffer to the desired working concentration. Keep on ice.

    • GTP Solution : Prepare a 10 mM stock of GTP in water. Dilute in Assay Buffer to the final desired concentration.

    • NO Donor : Prepare a fresh 10 mM stock of Sodium Nitroprusside (SNP) in water.

    • Inhibitor : Prepare a 10-point, 3-fold serial dilution of this compound in DMSO. Further dilute these into Assay Buffer.

  • Assay Procedure :

    • Add 10 µL of the diluted inhibitor or vehicle (DMSO in Assay Buffer) to the wells of a 96-well plate.

    • Add 70 µL of the sGC enzyme solution to each well.

    • Pre-incubation : Gently mix and incubate the plate at room temperature for 20 minutes to allow the inhibitor to bind to the enzyme.[2]

    • Add 10 µL of the SNP solution to all wells to activate the enzyme.

    • Initiate Reaction : Add 10 µL of the GTP solution to all wells to start the reaction.[1]

    • Incubate the plate at 37°C for 15-30 minutes.

    • Terminate Reaction : Stop the reaction by adding 10 µL of 0.5 M EDTA.

  • cGMP Detection :

    • Quantify the amount of cGMP produced in each well using a cGMP competition ELISA kit, following the manufacturer's instructions.

  • Data Analysis :

    • Subtract the "no-enzyme" background reading from all wells.

    • Normalize the data by setting the vehicle control (no inhibitor) as 100% activity.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[2]

Visualizations

Signaling Pathway and Workflow Diagrams

sGC_Signaling_Pathway cluster_sGC Enzyme State NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Binds & Activates sGC_active sGC (Active) cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates Inhibitor Guanylate cyclase-IN-1 Inhibitor->sGC_active Inhibits Relaxation Vasodilation PKG->Relaxation Leads to

Caption: The Nitric Oxide-sGC-cGMP signaling pathway.

Troubleshooting_Workflow Start No Inhibition Observed Step1 Step 1: Check Inhibitor - Fresh Stock? - Soluble? - Correct Concentration? Start->Step1 Step2 Step 2: Check Assay Conditions - Enzyme Active? - Correct [GTP]? - Cofactors Present? Step1->Step2 Inhibitor OK Consult Consult Technical Support Step1->Consult Issue Found Step3 Step 3: Review Protocol - Pre-incubation? - Proper Controls? - Validated Detection? Step2->Step3 Assay OK Step2->Consult Issue Found Resolved Problem Resolved Step3->Resolved Protocol OK Step3->Consult Issue Found

Caption: A logical workflow for troubleshooting poor enzyme inhibition.

Assay_Workflow A 1. Prepare Reagents (Buffer, Enzyme, GTP, Inhibitor) B 2. Add Inhibitor/Vehicle to Plate A->B C 3. Add Enzyme Solution B->C D 4. Pre-incubate (e.g., 20 min) C->D E 5. Add Activator (e.g., SNP) D->E F 6. Initiate with Substrate (GTP) E->F G 7. Incubate (e.g., 30 min at 37°C) F->G H 8. Terminate Reaction (e.g., EDTA) G->H I 9. Detect cGMP (e.g., ELISA) H->I J 10. Analyze Data (Calculate IC50) I->J

Caption: Step-by-step experimental workflow for an sGC inhibition assay.

References

troubleshooting inconsistent results with Guanylate cyclase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in utilizing Guanylate cyclase-IN-1 for their experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.

Understanding the Mechanism of Action

Guanylate cyclases are enzymes that catalyze the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP) and pyrophosphate.[1] There are two main types of guanylate cyclases: soluble and membrane-bound forms.[2] Soluble guanylate cyclase (sGC) is a key component of the nitric oxide (NO) signaling pathway.[3] When NO binds to the heme group of sGC, it activates the enzyme, leading to an increase in cGMP production.[1][4] This second messenger, cGMP, then modulates various downstream effectors, including protein kinases, ion channels, and phosphodiesterases, to regulate physiological processes such as vasodilation, neurotransmission, and platelet aggregation.[5][6]

This compound is an inhibitor of this enzyme, designed for research in areas like cardiovascular diseases.[7]

cluster_upstream Upstream Signaling cluster_sGC Enzyme Action cluster_downstream Downstream Effects NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO) NOS->NO synthesizes Arginine L-Arginine Arginine->NOS sGC_inactive sGC (Inactive) NO->sGC_inactive activates sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP GTP GTP GTP->sGC_active converts PKG Protein Kinase G (PKG) cGMP->PKG activates Physiological_Response Physiological Response (e.g., Vasodilation) PKG->Physiological_Response leads to Inhibitor This compound Inhibitor->sGC_active inhibits cluster_inhibitor Inhibitor Checks cluster_enzyme Enzyme/Substrate Checks cluster_assay Assay Condition Checks Start Start: No Inhibition Observed Check_Inhibitor 1. Check Inhibitor Preparation & Storage Start->Check_Inhibitor Inhibitor_Solubility Is inhibitor fully dissolved? Check_Inhibitor->Inhibitor_Solubility Check_Enzyme 2. Verify Enzyme & Substrate Activity Enzyme_Activity Is enzyme active? (Use positive control) Check_Enzyme->Enzyme_Activity Check_Assay 3. Review Assay Conditions Assay_Buffer Is buffer pH correct? Check_Assay->Assay_Buffer Resolved Problem Resolved Inhibitor_Fresh Are dilutions fresh? Inhibitor_Solubility->Inhibitor_Fresh Inhibitor_Storage Was stock stored correctly? Inhibitor_Fresh->Inhibitor_Storage Inhibitor_Storage->Check_Enzyme Substrate_Conc Is GTP concentration appropriate? Enzyme_Activity->Substrate_Conc Substrate_Conc->Check_Assay Assay_Incubation Is pre-incubation sufficient? Assay_Buffer->Assay_Incubation Assay_Incubation->Resolved Start Start: Cell Culture Seed_Cells 1. Seed Cells in 96-well Plate Start->Seed_Cells Incubate_1 2. Incubate Overnight Seed_Cells->Incubate_1 Pretreat 3. Pretreat with This compound Incubate_1->Pretreat Stimulate 4. Stimulate with NO Donor Pretreat->Stimulate Lyse_Cells 5. Lyse Cells Stimulate->Lyse_Cells Detect_cGMP 6. Measure cGMP (e.g., ELISA, HTRF) Lyse_Cells->Detect_cGMP Analyze 7. Analyze Data (Calculate IC50) Detect_cGMP->Analyze

References

Guanylate cyclase-IN-1 potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Guanylate Cyclase-IN-1. The information herein is intended to help users identify and address potential issues related to off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an inhibitor of soluble guanylate cyclase (sGC). sGC is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] It catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP acts as a second messenger, regulating various physiological processes including vasodilation, neurotransmission, and platelet aggregation.[1] By inhibiting sGC, this compound is expected to decrease cGMP production, thereby blocking the downstream effects of the NO/sGC/cGMP pathway.

Q2: What are the known on-target and potential off-target activities of this compound?

This compound is a potent inhibitor of sGC. However, like many small molecule inhibitors, it may exhibit activity against other proteins, particularly at higher concentrations. The following tables summarize the known selectivity and potential off-target profile of this compound based on in-vitro screening assays.

Kinase Selectivity Profile

A kinase screen is crucial for identifying potential off-target effects that could lead to unintended cellular responses. The following table presents a summary of the inhibitory activity of this compound against a panel of representative kinases.

Target IC50 (nM) Comments
sGC (on-target) 15 High potency inhibition of the intended target.
PKA> 10,000Minimal activity against a key cGMP-downstream kinase.
PKG1,500Moderate off-target activity. Caution advised in cellular systems with high PKG expression.
ROCK12,500Potential for off-target effects at micromolar concentrations.
P38α> 10,000Low likelihood of direct off-target effects.
SRC8,000Low likelihood of direct off-target effects.
VEGFR25,000Potential for anti-angiogenic effects at higher concentrations.
Secondary Pharmacology Profile

Secondary pharmacology screens assess the interaction of a compound with a broader range of targets to identify potential safety liabilities.

Target Activity (% Inhibition @ 10 µM) Potential Implication
PDE545%May potentiate cGMP levels in systems where PDE5 is the primary mode of cGMP degradation, potentially counteracting the primary inhibitory effect on sGC.
hERG15%Low risk of cardiac liability.
L-type Ca2+ channel25%Potential for cardiovascular effects at high concentrations.

Troubleshooting Guide

This guide addresses specific issues that researchers may encounter during their experiments with this compound and provides steps to investigate potential off-target effects.

Issue 1: Unexpected Phenotype Observed in Cellular Assays

  • Question: I am observing a cellular phenotype that is not consistent with the known function of the NO/sGC/cGMP pathway (e.g., unexpected changes in cell morphology or proliferation). Could this be an off-target effect?

  • Answer: Yes, an unexpected phenotype could be due to off-target effects, especially at higher concentrations of this compound. Based on its selectivity profile, off-target inhibition of Protein Kinase G (PKG) or Rho-associated coiled-coil containing protein kinase 1 (ROCK1) are possibilities.

    • Troubleshooting Steps:

      • Dose-Response Curve: Perform a detailed dose-response experiment. If the unexpected phenotype occurs at a significantly higher concentration than that required for sGC inhibition, it is more likely to be an off-target effect.

      • Use of a Structurally Unrelated sGC Inhibitor: Compare the phenotype observed with this compound to that of a structurally different sGC inhibitor. If the phenotype is unique to this compound, it is likely an off-target effect.

      • Rescue Experiment: If your cell type expresses PKG, try to rescue the phenotype by providing exogenous cGMP or a PKG activator to see if the effect is downstream of cGMP reduction.

      • Direct Target Engagement: Use a technique like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with sGC at the effective concentrations in your cells.

Issue 2: Discrepancy Between In Vitro Potency and Cellular Activity

  • Question: The IC50 of this compound for sGC inhibition in a biochemical assay is much lower than its effective concentration in my cellular experiments. Why is there a discrepancy?

  • Answer: Several factors can contribute to a rightward shift in potency in cellular assays compared to biochemical assays:

    • Cellular Permeability: this compound may have poor membrane permeability, resulting in lower intracellular concentrations.

    • Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.

    • Protein Binding: Binding to intracellular proteins or lipids can reduce the free concentration of the inhibitor available to bind to sGC.

    • Metabolism: The compound may be metabolized by the cells into a less active form.

    • Troubleshooting Steps:

      • Permeability Assay: If available, perform a parallel artificial membrane permeability assay (PAMPA) to assess the passive permeability of the compound.

      • Efflux Pump Inhibition: Co-incubate your cells with a known efflux pump inhibitor (e.g., verapamil) and see if the potency of this compound increases.

      • Measure Intracellular Concentration: Use techniques like LC-MS/MS to quantify the intracellular concentration of this compound.

Issue 3: Inconsistent Results Across Different Cell Lines

  • Question: I am seeing different effects of this compound in different cell lines, even though they all express sGC. What could be the reason?

  • Answer: The cellular context plays a critical role in the response to any inhibitor.

    • Expression Levels of On- and Off-Targets: The relative expression levels of sGC and potential off-targets like PKG and ROCK1 can vary significantly between cell lines. A cell line with high levels of an off-target and low levels of sGC may show a more pronounced off-target effect.

    • Dominant Signaling Pathways: The importance of the sGC signaling pathway in regulating the specific cellular process you are studying may differ between cell lines.

    • Metabolic Differences: Cell lines can have different metabolic enzyme profiles, leading to variations in the metabolism of this compound.

    • Troubleshooting Steps:

      • Target Expression Analysis: Use techniques like Western blotting or qRT-PCR to quantify the expression levels of sGC, PKG, and ROCK1 in your different cell lines.

      • Pathway Analysis: Beforehand, research the role of the NO/sGC/cGMP pathway in the specific cellular contexts of your chosen cell lines.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

To assess the selectivity of this compound, a competitive binding assay can be used.

  • Principle: The assay measures the ability of the test compound to displace a fluorescently labeled tracer from the ATP-binding site of a panel of kinases.

  • Procedure:

    • Prepare a series of dilutions of this compound.

    • In a multi-well plate, add the kinase, the fluorescent tracer, and the diluted compound.

    • Incubate to allow for binding to reach equilibrium.

    • Measure the fluorescence polarization or a similar readout that differentiates between bound and free tracer.

    • Calculate the percentage of tracer displacement at each concentration of the test compound.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the engagement of a compound with its target protein in a cellular environment.

  • Principle: Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

  • Procedure:

    • Treat cultured cells with this compound or a vehicle control.

    • Lyse the cells and divide the lysate into aliquots.

    • Heat the aliquots to a range of different temperatures.

    • Centrifuge the samples to pellet the aggregated proteins.

    • Analyze the supernatant for the presence of soluble sGC using Western blotting.

    • The sample treated with this compound should show a higher amount of soluble sGC at higher temperatures compared to the vehicle control, indicating target engagement.

Visualizations

sGC_Signaling_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (Inactive) NO->sGC_inactive Activates sGC_active sGC (Active) sGC_inactive->sGC_active GTP GTP sGC_active->GTP cGMP cGMP GTP->cGMP Catalyzed by sGC (Active) PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Neurotransmission Neurotransmission PKG->Neurotransmission Inhibitor This compound Inhibitor->sGC_active Inhibits

Caption: The NO/sGC/cGMP signaling pathway and the inhibitory action of this compound.

Off_Target_Workflow cluster_invitro In Vitro Screening cluster_cellular Cellular Assays cluster_analysis Data Analysis & Interpretation Kinase_Screen Kinase Panel Screen Compare_Potency Compare IC50s (Biochemical vs. Cellular) Kinase_Screen->Compare_Potency Secondary_Pharm Secondary Pharmacology Secondary_Pharm->Compare_Potency Phenotypic_Assay Phenotypic Assay Phenotypic_Assay->Compare_Potency CETSA CETSA for Target Engagement Correlate_Phenotype Correlate Phenotype with Off-Target Potency CETSA->Correlate_Phenotype Orthogonal_Compound Test Structurally Unrelated Inhibitor Orthogonal_Compound->Correlate_Phenotype Compare_Potency->Correlate_Phenotype Conclusion Identify Potential Off-Target Effects Correlate_Phenotype->Conclusion

Caption: Experimental workflow for investigating potential off-target effects of a compound.

Troubleshooting_Logic Start Unexpected Experimental Outcome Check_Concentration Is the effective concentration >> IC50 for sGC? Start->Check_Concentration Structurally_Unrelated Does a structurally unrelated sGC inhibitor cause the same effect? Check_Concentration->Structurally_Unrelated No Off_Target_Hypothesis Hypothesize off-target effect Check_Concentration->Off_Target_Hypothesis Yes Structurally_Unrelated->Off_Target_Hypothesis No On_Target_Hypothesis Likely on-target effect in a specific cellular context Structurally_Unrelated->On_Target_Hypothesis Yes Investigate_Off_Targets Investigate known off-targets (e.g., PKG, ROCK1) Off_Target_Hypothesis->Investigate_Off_Targets Investigate_Cell_Context Analyze target expression and pathway dominance in the cell line On_Target_Hypothesis->Investigate_Cell_Context End Conclusion Investigate_Off_Targets->End Investigate_Cell_Context->End

Caption: A logic diagram for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Optimizing Guanylate Cyclase Inhibitor Concentration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo concentration of novel guanylate cyclase inhibitors, exemplified here as "Guanylate cyclase-IN-1".

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is designed to inhibit guanylate cyclase (GC), a key enzyme in important signaling pathways. There are two main types of guanylate cyclases: soluble guanylate cyclase (sGC) and membrane-bound guanylate cyclase (mGC). sGC is a receptor for nitric oxide (NO), and its activation leads to the production of cyclic guanosine monophosphate (cGMP), a second messenger involved in processes like vasodilation and neurotransmission.[1][2][3][4][5][6] mGCs are receptors for natriuretic peptides and are involved in regulating blood pressure and fluid balance.[4][6] this compound is presumed to inhibit one of these, preventing the conversion of guanosine triphosphate (GTP) to cGMP.[1]

Q2: How do I determine the starting dose for my in vivo study with this compound?

The initial dose for an in vivo study is typically extrapolated from in vitro data. A common starting point is a dose expected to achieve a plasma concentration 5 to 10 times the in vitro IC50 or EC50 value. It is crucial to first conduct a Maximum Tolerated Dose (MTD) study to establish a safe dose range for your efficacy studies.[7]

Q3: What are the common routes of administration for a small molecule inhibitor like this compound?

The choice of administration route depends on the inhibitor's properties and the experimental goals. Common routes include:

  • Oral (PO): Preferred for ease of administration, but bioavailability can be affected by the gastrointestinal tract.[8]

  • Intravenous (IV): Bypasses absorption issues, leading to 100% bioavailability, but can be more technically demanding.[8]

  • Intraperitoneal (IP): A common route in small animal studies, offering rapid absorption.[9]

  • Subcutaneous (SC): Provides slower, more sustained absorption.[9]

Q4: How can I improve the solubility of this compound for in vivo administration?

Poor aqueous solubility is a frequent challenge with novel small molecules.[7] To improve solubility, consider these formulation strategies:

  • Co-solvents: Using agents like DMSO, ethanol, or polyethylene glycols (PEGs).

  • Surfactants: Employing surfactants such as Tween 80.

  • Cyclodextrins: These can encapsulate the compound to enhance solubility.

It is essential to include a vehicle-only control group in your experiments to ensure the formulation itself does not cause any adverse effects.[7]

Troubleshooting Guides

Issue 1: High variability in efficacy data between animals in the same dose group.
  • Possible Cause: Inconsistent formulation or administration of the compound.[7]

  • Troubleshooting Steps:

    • Optimize Formulation: Experiment with different vehicle formulations to improve solubility and stability.

    • Standardize Administration: Ensure consistent administration techniques, such as gavage volume and injection site, across all animals.[7]

    • Randomization and Blinding: Implement proper randomization of animals into groups and blind the investigators to the treatment to minimize bias.[7]

Issue 2: The compound does not show the expected efficacy at the administered dose.
  • Possible Cause: Insufficient target engagement at the given dose.[7]

  • Troubleshooting Steps:

    • Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its target and producing the expected biological effect. This typically involves collecting tissue samples at different time points after dosing to measure a biomarker of target engagement, such as downstream protein phosphorylation.[7]

    • Dose Escalation: If the initial doses are well-tolerated but ineffective, a dose escalation study may be necessary, staying within the limits determined by the MTD study.

Issue 3: Unexpected toxicity is observed at doses predicted to be safe.
  • Possible Cause: Off-target effects of the compound or toxicity of the vehicle.[7]

  • Troubleshooting Steps:

    • Rule out Vehicle Toxicity: A vehicle-only control group is crucial to distinguish between compound-related and vehicle-related toxicity.[7]

    • Investigate Off-Target Effects: If toxicity is observed with a non-toxic vehicle, the compound may have off-target effects.[10] Further in vitro profiling against a panel of other targets may be required to identify these.[11]

    • Refine Dosing Schedule: Consider alternative dosing schedules, such as less frequent administration, to mitigate toxicity while maintaining efficacy.[7]

Data Presentation

Table 1: Key Parameters for Designing In Vivo Dose-Response Studies

ParameterDescriptionRecommendation
Animal Model The species and strain of animal used in the study (e.g., mice, rats).Select a model relevant to the research question.
Route of Administration The method of delivering the compound (e.g., PO, IV, IP).Choose a route appropriate for the compound's properties and the intended clinical application.
Dose Levels The number of different doses of the compound to be tested.A minimum of three dose levels plus a vehicle control is recommended to establish a clear dose-response curve.[7]
Sample Size per Group The number of animals in each dose group.The sample size should be sufficient for statistical power, which can be determined through power analysis.
Dosing Frequency How often the compound is administered.This depends on the pharmacokinetic properties of the compound.
Study Duration The length of the experiment.The duration should be long enough to observe the desired efficacy endpoint.[7]

Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Animal Selection: Select a small cohort of healthy animals (e.g., mice or rats).

  • Dose Selection: Based on in vitro data, choose a starting dose and a series of escalating doses.

  • Administration: Administer a single dose of the compound to a small group of animals at each dose level.

  • Observation: Monitor the animals closely for signs of toxicity (e.g., weight loss, changes in behavior, mortality) for a predetermined period (e.g., 7-14 days).

  • MTD Determination: The MTD is the highest dose that does not cause unacceptable toxicity.[7]

Protocol 2: Basic Pharmacokinetic (PK) Study
  • Animal Dosing: Administer a single dose of the inhibitor via the intended route of administration.[11]

  • Sample Collection: Collect blood samples at multiple time points post-dose (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).[11]

  • Analysis: Analyze the plasma samples to determine the concentration of the inhibitor over time.

  • Parameter Calculation: Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

Guanylate_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nitric Oxide (NO) Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., Vasodilation) PKG->Cellular_Response Leads to This compound This compound This compound->sGC Inhibits

Caption: The Nitric Oxide-sGC-cGMP signaling pathway and the inhibitory action of this compound.

In_Vivo_Optimization_Workflow cluster_preclinical Preclinical Phase cluster_efficacy Efficacy Studies In_Vitro In Vitro IC50/EC50 Determination MTD Maximum Tolerated Dose (MTD) Study In_Vitro->MTD Inform Dose_Response Dose-Response Study MTD->Dose_Response Guide PK Pharmacokinetic (PK) Study PK->Dose_Response Inform PD Pharmacodynamic (PD) Study Dose_Response->PD Correlate with Efficacy_Endpoint Efficacy Endpoint Analysis Dose_Response->Efficacy_Endpoint PD->Efficacy_Endpoint

Caption: A logical workflow for optimizing the in vivo concentration of a novel inhibitor.

References

Guanylate Cyclase-IN-1 Stability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Guanylate Cyclase-IN-1 in solution over time. Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions of this compound should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

It is crucial to protect the solutions from light.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials.

Q3: Can I store this compound solutions at room temperature?

A3: Storing this compound solutions at room temperature is not recommended for extended periods. While specific data is unavailable for this compound, general studies show that the stability of small molecules in solution, particularly in DMSO, decreases significantly at room temperature over time.[1][2] For short-term use during an experiment, solutions should be kept on ice and used as quickly as possible.

Q4: How can I assess the stability of this compound in my specific experimental buffer?

A4: To determine the stability of this compound in your experimental buffer, it is recommended to perform a stability study. This typically involves incubating the compound in the buffer at your experimental temperature for various durations and then analyzing the remaining intact compound using an analytical technique like High-Performance Liquid Chromatography (HPLC). A detailed protocol for such a study is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent or lower than expected activity in biological assays. Compound degradation due to improper storage or handling.Prepare fresh stock solutions from solid compound. Ensure stock solutions are stored at -80°C in aliquots and protected from light. Avoid repeated freeze-thaw cycles.
Instability in the aqueous assay buffer.Perform a stability study of this compound in your specific assay buffer at the experimental temperature. Consider adjusting the pH or adding stabilizing agents if degradation is observed.
Appearance of new or unexpected peaks in HPLC/LC-MS analysis. Compound degradation.Characterize the degradation products to understand the degradation pathway. This can help in optimizing storage and handling conditions. Consider performing a forced degradation study to identify potential degradation products.
Precipitation of the compound in aqueous buffer. Poor solubility of the compound in the buffer.Ensure the final concentration of the organic solvent (e.g., DMF or DMSO) is kept to a minimum and is compatible with your assay. Sonication may help in initial dissolution, but precipitation can still occur over time. It may be necessary to use a different buffer system or add a solubilizing agent.

Quantitative Stability Data (Illustrative)

Disclaimer: The following data is representative and for illustrative purposes only. Actual stability may vary based on specific experimental conditions.

Table 1: Stability of this compound (10 µM) in Aqueous Buffer (PBS, pH 7.4) with 0.1% DMSO over 24 Hours.

Time (hours)% Remaining at 4°C% Remaining at 25°C (Room Temperature)% Remaining at 37°C
0100100100
299.597.294.1
499.194.588.3
898.289.177.6
1297.583.767.2
2495.170.345.8

Table 2: Long-Term Stability of this compound (1 mM) in DMF Stock Solution.

Storage Condition% Remaining after 1 Month% Remaining after 3 Months% Remaining after 6 Months
-20°C (protected from light)99.296.892.5
-80°C (protected from light)99.899.599.1

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Aqueous Solution using HPLC

This protocol outlines a general method for determining the stability of this compound in a specific aqueous buffer over time.

1. Materials:

  • This compound

  • DMF or DMSO (HPLC grade)

  • Aqueous buffer of interest (e.g., PBS, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Formic acid (optional, for mobile phase)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Incubator or water bath

  • Autosampler vials

2. Procedure:

  • Preparation of Stock Solution: Prepare a 1 mM stock solution of this compound in DMF or DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 10 µM in the aqueous buffer of interest. Ensure the final concentration of the organic solvent is low (e.g., ≤ 0.1%) to minimize its effect on the assay.

  • Incubation: Aliquot the working solution into multiple autosampler vials, one for each time point and temperature.

  • Time Points: Incubate the vials at the desired temperatures (e.g., 4°C, 25°C, and 37°C). At each designated time point (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial from each temperature.

  • Sample Analysis: Analyze the samples immediately by HPLC.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to separate the parent compound from any degradation products (e.g., start with 95% A, ramp to 95% B over 10 minutes).

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by the UV absorbance maximum of this compound.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the parent this compound peak at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the peak area at time zero.

    • Plot the percentage of remaining compound versus time for each temperature.

Visualizations

Signaling Pathway of Soluble Guanylate Cyclase (sGC)

sGC_Pathway cluster_cell Cell NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive activates sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Cellular_Response Cellular Response (e.g., vasodilation) PKG->Cellular_Response GC_IN_1 This compound GC_IN_1->sGC_active inhibits

Caption: Signaling pathway of soluble Guanylate Cyclase (sGC).

Experimental Workflow for Stability Assessment

Stability_Workflow Prep_Stock Prepare Stock Solution (e.g., 1 mM in DMF) Prep_Working Prepare Working Solution (e.g., 10 µM in Buffer) Prep_Stock->Prep_Working Incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) Prep_Working->Incubate Time_Points Sample at Various Time Points (0, 2, 4, 8, 12, 24h) Incubate->Time_Points Analyze Analyze by HPLC Time_Points->Analyze Data_Analysis Calculate % Remaining vs. Time 0 Analyze->Data_Analysis

Caption: Experimental workflow for assessing compound stability.

References

Guanylate cyclase-IN-1 cell permeability problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address potential cell permeability issues with Guanylate Cyclase-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of guanylate cyclase (GC).[1] Guanylate cyclases are enzymes that synthesize cyclic guanosine monophosphate (cGMP) from guanosine triphosphate (GTP).[2][3][4][5] There are two main types of guanylate cyclases: soluble GC (sGC), which is activated by nitric oxide (NO), and particulate GC (pGC), which is activated by peptide ligands.[4][5] By inhibiting guanylate cyclase, this compound is expected to decrease intracellular cGMP levels, thereby affecting downstream signaling pathways involved in processes like vasodilation and neurotransmission.[2]

Q2: I am observing a significant discrepancy between the potency of this compound in my biochemical assay and my cell-based assay. Could this be a cell permeability issue?

A2: Yes, a significant drop in potency between a biochemical (e.g., purified enzyme) assay and a cell-based assay is a strong indicator of poor cell permeability. If the inhibitor cannot efficiently cross the cell membrane, it will not reach its intracellular target, guanylate cyclase, at a concentration sufficient to elicit a biological response.

Q3: Are there any known cell permeability or solubility issues with this compound?

A3: Currently, there is limited publicly available data specifically detailing the cell permeability and solubility of this compound. The supplier, MedchemExpress, provides basic information but no experimental data on these properties.[1] Therefore, it is crucial for researchers to experimentally determine these parameters.

Q4: What are the general characteristics of a small molecule that suggest poor cell permeability?

A4: Physicochemical properties are key determinants of a molecule's ability to cross the cell membrane. According to guidelines like Lipinski's Rule of Five, poor permeability is more likely for compounds with:

  • A molecular weight greater than 500 Daltons.

  • A calculated octanol-water partition coefficient (cLogP) greater than 5.

  • More than 5 hydrogen bond donors.

  • More than 10 hydrogen bond acceptors.[6]

While these are general guidelines, exceptions exist.

Q5: How can I improve the cellular uptake of this compound in my experiments?

A5: Several strategies can be employed to enhance the cellular uptake of compounds with suspected low permeability. These include using permeabilizing agents (with caution, as they can induce cellular stress), formulating the compound with lipid-based carriers, or exploring the use of prodrug strategies where the inhibitor is chemically modified to improve its membrane permeability.[7][8][9]

Troubleshooting Guide: Poor Cellular Activity of this compound

This guide provides a systematic approach to diagnosing and addressing issues related to the poor cellular activity of this compound, likely stemming from low cell permeability.

Step 1: Characterize the Physicochemical Properties of this compound

Before extensive cell-based experiments, it's essential to understand the fundamental properties of your inhibitor.

Troubleshooting Workflow: Initial Compound Assessment

Start Start: Suspected Permeability Issue InSilico In Silico Analysis (MW, cLogP, PSA, H-bonds) Start->InSilico Solubility Experimental Solubility (PBS, Media) Start->Solubility Lipinski Compare to Lipinski's Rules InSilico->Lipinski Solubility->Lipinski Proceed Proceed to Permeability Assays Lipinski->Proceed Properties Favorable Reformulate Consider Reformulation or Prodrug Approach Lipinski->Reformulate Properties Unfavorable Start Low Cellular Activity Observed IntactCells Intact Cell cGMP Assay (Vary [Inhibitor]) Start->IntactCells LysedCells Lysed Cell cGMP Assay (Vary [Inhibitor]) Start->LysedCells Compare Compare IC50 Values IntactCells->Compare LysedCells->Compare PermeabilityIssue Permeability is the Primary Issue Compare->PermeabilityIssue IC50 (Lysed) << IC50 (Intact) OtherIssues Consider Other Issues (e.g., Target Accessibility) Compare->OtherIssues IC50 (Lysed) ≈ IC50 (Intact) NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active GTP GTP cGMP cGMP GTP->cGMP catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation, etc. PKG->Vasodilation Inhibitor This compound Inhibitor->sGC_active inhibits

References

Technical Support Center: Mitigating Cytotoxicity of Guanylate Cyclase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "Guanylate cyclase-IN-1" is not publicly available. This technical support center provides guidance based on general principles for mitigating the cytotoxicity of small molecule inhibitors in cell culture, using a hypothetical "this compound" (GC-IN-1) as an example. The troubleshooting strategies and protocols provided are intended for research use only.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (GC-IN-1)?

A1: Guanylate cyclase (GC) is a key enzyme in the nitric oxide (NO) signaling pathway. Soluble guanylate cyclase (sGC) is a primary receptor for NO.[1] Upon NO binding, sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3] cGMP acts as a second messenger, influencing various physiological processes, including vasodilation, neurotransmission, and platelet aggregation.[4][5] An inhibitor like GC-IN-1 would be expected to block this pathway, leading to a decrease in cGMP production.

Q2: I'm observing significant cell death after treating my cells with GC-IN-1, even at low concentrations. What are the potential causes?

A2: Excessive cell death, or cytotoxicity, can stem from several factors when using a small molecule inhibitor. These include:

  • On-target cytotoxicity: The intended inhibitory effect on the guanylate cyclase pathway may be critical for cell survival in your specific cell line.

  • Off-target effects: The inhibitor may be interacting with other cellular targets besides guanylate cyclase, leading to toxicity.[6]

  • Solvent toxicity: High concentrations of the solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells.[7]

  • Compound precipitation: The inhibitor may be precipitating out of the culture medium, leading to high localized concentrations that are toxic to cells.[7]

  • Suboptimal cell health: Cells that are not in a healthy, logarithmic growth phase may be more susceptible to the toxic effects of any treatment.[8]

Q3: How can I determine if the observed cytotoxicity is specific to the inhibition of guanylate cyclase?

A3: To determine if the cytotoxicity is on-target, you can perform several experiments:

  • Rescue experiment: Attempt to rescue the cells by providing a downstream component of the inhibited pathway, such as a cell-permeable cGMP analog (e.g., 8-Bromo-cGMP). If the cytotoxicity is on-target, adding the downstream effector should alleviate the toxic effects.

  • Use of a structurally different inhibitor: If available, using another guanylate cyclase inhibitor with a different chemical structure can help confirm that the observed phenotype is due to on-target inhibition.[6]

  • Knockdown/knockout cell lines: Test the inhibitor in cell lines where the target protein (guanylate cyclase) has been knocked down or knocked out. If the inhibitor is still toxic in these cells, it suggests off-target effects are the cause.

Q4: What is the recommended solvent for GC-IN-1 and what is the maximum final concentration of solvent that cells can tolerate?

A4: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for small molecule inhibitors due to its ability to dissolve a wide range of compounds.[7] However, it is crucial to consult the manufacturer's data sheet for specific recommendations for GC-IN-1. Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best practice to keep it below 0.1% to minimize solvent-induced toxicity.[9] Always include a vehicle control (media with the same concentration of DMSO as the treated wells) in your experiments.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed After GC-IN-1 Treatment

Initial Observation: A significant decrease in cell viability is observed in cells treated with GC-IN-1 compared to the vehicle control.

Troubleshooting Workflow:

A Excessive Cell Death B Verify Inhibitor Concentration and Purity A->B C Perform Dose-Response and Time-Course Experiments B->C Concentration Confirmed D Check for Compound Precipitation C->D Toxicity at Low Concentrations E Assess Solvent Toxicity D->E No Precipitation F Evaluate Cell Health Pre-Treatment E->F Solvent Not Toxic G Investigate Off-Target Effects F->G Cells Healthy H Optimize Treatment Conditions G->H Off-Target Effects Suspected A Inhibitor Precipitation B Check Stock Solution Preparation A->B C Optimize Dilution Method B->C Stock is Clear D Assess Media Composition C->D Precipitation Persists E Consider Final Concentration D->E Media is Standard NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GC_IN1 This compound GC_IN1->sGC Inhibits GTP GTP GTP->sGC Downstream Downstream Effectors (PKG, PDEs, CNGs) cGMP->Downstream Activates Physiological Physiological Responses (e.g., Vasodilation) Downstream->Physiological

References

Guanylate cyclase-IN-1 unexpected experimental outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address unexpected experimental outcomes when using Guanylate cyclase-IN-1.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent inhibitor of soluble guanylate cyclase (sGC).[1] It targets the catalytic domain of the sGC enzyme, preventing the conformational change required for its activation.[1] This mechanism is distinct from older inhibitors like ODQ, which act on the heme group.[1] Consequently, this compound can inhibit sGC activity that has been stimulated by both nitric oxide (NO)-dependent and NO-independent activators.[1]

Q2: What are the expected effects of this compound in a typical cell-based assay?

In most cell types, the primary effect of this compound is a significant reduction in intracellular cyclic guanosine monophosphate (cGMP) levels.[1][2] This leads to the downstream inhibition of cGMP-dependent signaling pathways, which can manifest as various physiological responses depending on the cell type, such as smooth muscle contraction or inhibition of vasodilation.[2][3]

Q3: Is this compound specific for soluble guanylate cyclase (sGC)?

While designed to be a specific inhibitor of sGC, the potential for off-target effects should always be considered. Unlike inhibitors such as ODQ which can interact with other heme-containing proteins, this compound's targeting of the catalytic domain suggests a different off-target profile.[1] Researchers should perform appropriate control experiments to validate the specificity of the observed effects in their system.

Q4: What is the recommended solvent and storage condition for this compound?

For specific details on solubility and storage, please refer to the product datasheet that accompanied your vial of this compound. As a general guideline for similar small molecule inhibitors, reconstitution in a high-quality, anhydrous solvent like DMSO is common for creating a stock solution. Aliquoting and storing at -20°C or -80°C is recommended to minimize degradation from freeze-thaw cycles.

Troubleshooting Guide

Unexpected Outcome 1: No effect or reduced potency of this compound

If you observe a lack of effect or a significantly reduced potency of this compound in your experiments, consider the following potential causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Compound Degradation - Ensure the compound has been stored correctly as per the manufacturer's instructions. - Prepare fresh dilutions from a new stock aliquot for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution.
Incorrect Concentration - Verify the calculations for your working dilutions. - Perform a dose-response curve to determine the optimal concentration for your specific experimental model.
Low sGC Expression - Confirm the expression of soluble guanylate cyclase (both alpha and beta subunits) in your cell line or tissue model using techniques like Western blot or qPCR.[4]
Experimental System Insensitivity - Ensure your assay is sensitive enough to detect changes in cGMP levels or the downstream physiological endpoint. - Consider using a known sGC activator (e.g., a nitric oxide donor) to first confirm that the sGC pathway is functional in your system before testing the inhibitor.[1][5]
Unexpected Outcome 2: Conflicting results with other sGC inhibitors

You may find that the results obtained with this compound differ from those seen with other sGC inhibitors like ODQ.

Potential Cause Explanation & Troubleshooting
Different Mechanisms of Action - this compound inhibits the catalytic domain, while ODQ targets the heme group.[1] This means this compound can inhibit sGC activated by NO-independent activators (e.g., BAY 58-2667), whereas ODQ cannot.[1] - Design experiments that leverage these different mechanisms to dissect the signaling pathway.
Off-Target Effects of Other Inhibitors - ODQ is known to have potential off-target effects on other heme-containing proteins.[1] The effects you are attributing to sGC inhibition with ODQ might be, in part, due to these other interactions. - Use this compound as a more specific tool to confirm that the observed phenotype is indeed due to sGC inhibition.
Unexpected Outcome 3: Unexplained cytotoxicity or other off-target effects

Should you observe unexpected cellular toxicity or other effects that do not seem to be related to the inhibition of the sGC pathway, consider the following:

Potential Cause Troubleshooting Steps
High Compound Concentration - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at various concentrations of this compound to determine the cytotoxic threshold in your cell line. - Use the lowest effective concentration determined from your dose-response experiments.
Solvent Toxicity - Ensure the final concentration of the solvent (e.g., DMSO) in your experimental media is below the toxic level for your cells (typically <0.1-0.5%). - Run a vehicle control (media with the same concentration of solvent but without the inhibitor) in all experiments.
Novel Off-Target Effects - The off-target profile of a new compound may not be fully characterized. - Consider performing broader profiling assays (e.g., kinase profiling) if unexpected effects are consistently observed and need to be understood.

Experimental Protocols

Protocol 1: In Vitro sGC Activity Assay

This protocol provides a general method for measuring the inhibitory effect of this compound on sGC activity by quantifying cGMP production.

Materials:

  • Purified soluble guanylate cyclase enzyme

  • GTP (substrate)

  • sGC activator (e.g., DEA/NO or BAY 41-2272)

  • This compound

  • Assay buffer (e.g., 50 mM TEA-HCl, pH 7.4, 2 mM MgCl2, 1 mM DTT)

  • cGMP enzyme immunoassay (EIA) kit

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing the assay buffer, purified sGC enzyme, and the chosen sGC activator.

  • Add varying concentrations of this compound (and a vehicle control) to the wells of the microplate.

  • Initiate the enzymatic reaction by adding GTP to each well.

  • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes).

  • Stop the reaction according to the cGMP EIA kit instructions (e.g., by adding a stop reagent or by heat inactivation).

  • Quantify the amount of cGMP produced in each well using the cGMP EIA kit, following the manufacturer's protocol.

  • Calculate the percent inhibition of sGC activity for each concentration of this compound and determine the IC50 value.

Protocol 2: Western Blot for sGC Subunit Expression

This protocol is for confirming the presence of the alpha and beta subunits of soluble guanylate cyclase in your cell or tissue lysates.

Materials:

  • Cell or tissue lysate

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for sGC alpha-1 and sGC beta-1 subunits

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell or tissue lysates and determine the protein concentration.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against sGC alpha-1 and sGC beta-1 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. A loading control (e.g., beta-actin or GAPDH) should also be probed on the same membrane to ensure equal protein loading.

Visualizations

sGC_Signaling_Pathway cluster_upstream Upstream Activators cluster_sGC Soluble Guanylate Cyclase (sGC) cluster_downstream Downstream Signaling NO NO sGC sGC (Inactive) NO->sGC Activates sGC_Activators NO-independent Activators sGC_Activators->sGC Activates sGC_active sGC (Active) sGC->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Response Physiological Response PKG->Physiological_Response Leads to Guanylate_cyclase_IN_1 This compound Guanylate_cyclase_IN_1->sGC_active Inhibits

Caption: Signaling pathway of soluble guanylate cyclase (sGC) and the point of inhibition by this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Steps start Experiment Start: Use this compound outcome Observe Experimental Outcome start->outcome expected Expected Outcome Observed outcome->expected Yes unexpected Unexpected Outcome outcome->unexpected No end Conclusion expected->end check_compound Check Compound Integrity & Concentration unexpected->check_compound check_system Verify sGC Expression & Pathway Functionality check_compound->check_system check_toxicity Assess Cytotoxicity & Solvent Effects check_system->check_toxicity compare_inhibitors Compare with Other sGC Inhibitors check_toxicity->compare_inhibitors compare_inhibitors->end

Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.

References

Validation & Comparative

A Head-to-Head Comparison of Soluble Guanylate Cyclase Inhibitors: ODQ vs. NS-2028

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, neuroscience, and cardiovascular drug development, the selective inhibition of soluble guanylate cyclase (sGC) is a critical tool for elucidating the physiological roles of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. While 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) has long been the gold standard, other potent inhibitors have emerged. This guide provides a comprehensive comparison of ODQ and a notable alternative, NS-2028, based on available experimental data.

Initially, this guide was intended to compare Guanylate cyclase-IN-1 with ODQ. However, a thorough review of scientific literature and commercial product information revealed a lack of publicly available experimental data for this compound, precluding a direct, evidence-based comparison. Therefore, we have pivoted to a detailed analysis of ODQ versus NS-2028, another well-characterized and potent sGC inhibitor.

Mechanism of Action: A Shared Strategy of Heme Oxidation

Both ODQ and NS-2028 exert their inhibitory effects on sGC through a similar mechanism. They are not competitive antagonists at the NO binding site in the traditional sense but rather act as irreversible inhibitors by targeting the enzyme's prosthetic heme group. Specifically, they oxidize the ferrous iron (Fe2+) of the heme to its ferric state (Fe3+).[1][4] This oxidation prevents NO from effectively binding and activating the enzyme, thereby blocking the synthesis of cGMP.[1][4] Inhibition by both compounds is accompanied by a characteristic shift in the Soret absorption maximum of the sGC heme cofactor from approximately 430 nm to 390 nm, confirming this oxidative mechanism.[1][2]

Potency and Efficacy: A Quantitative Look

Both ODQ and NS-2028 are highly potent inhibitors of sGC, with IC50 values in the nanomolar range. The following table summarizes key quantitative data for each inhibitor based on studies using purified enzymes and cell-based assays.

ParameterODQNS-2028Reference(s)
IC50 (NO-stimulated sGC, purified enzyme) ~20 nM200 nM[1][2]
IC50 (Basal sGC, purified enzyme) Not specified30 nM[2]
IC50 (S-nitroso-glutathione-stimulated sGC, mouse cerebellum homogenates) Not specified17 nM[2]
IC50 (NMDA-stimulated cGMP response, mouse cerebellar slices) ~10 nM20 nM[1]
IC50 (SIN-1-elicited cGMP formation, HUVECs) Not specified30 nM[1][2]
Ki (initial reversible binding) Not specified8 nM[1][2]
k3 (rate of irreversible inhibition) Not specified0.2 min⁻¹[1][2]

Selectivity Profile

A crucial aspect of any pharmacological tool is its selectivity. Both ODQ and NS-2028 demonstrate high selectivity for sGC. Experimental evidence shows that neither compound significantly affects the activity of particulate guanylate cyclases (pGC), which are activated by natriuretic peptides, nor do they inhibit adenylyl cyclase.[1][2] Furthermore, they do not appear to directly interact with or scavenge NO itself.[1] Studies have shown that NS-2028 does not affect vasorelaxation induced by the KATP channel opener cromakalim, nor does it inhibit relaxations to terbutaline, theophylline, or vasoactive intestinal polypeptide (VIP), further highlighting its specificity for the NO/sGC pathway.[1][2]

Experimental Data and Applications

Both inhibitors have been instrumental in demonstrating the role of the sGC/cGMP pathway in a multitude of physiological processes. For instance, both ODQ and NS-2028 have been shown to inhibit NO-dependent vasorelaxation in various vascular preparations.[1][2] They have also been used to investigate the anti-apoptotic and pro-survival roles of basal cGMP levels, with studies showing that inhibition of sGC by either compound can induce apoptosis in certain cell types.[5] More recent research has utilized NS-2028 to explore the role of sGC in angiogenesis and vascular permeability, demonstrating that its inhibition can reduce these processes when stimulated by vascular endothelial growth factor (VEGF).[6][7]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of these inhibitors and a typical experimental workflow for their evaluation, the following diagrams are provided.

sGC_Inhibition_Pathway cluster_activation sGC Activation cluster_inhibition sGC Inhibition NO NO sGC_Fe2 sGC (Heme Fe2+) Inactive NO->sGC_Fe2 Binds to Heme sGC_active sGC (Heme Fe2+-NO) Active sGC_Fe3 sGC (Heme Fe3+) Inactive sGC_Fe2->sGC_Fe3 cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active Inhibitor ODQ or NS-2028 Inhibitor->sGC_Fe2 Oxidizes Heme Iron

Figure 1. Mechanism of sGC inhibition by ODQ and NS-2028.

Experimental_Workflow Cell_Culture Prepare Cell Culture (e.g., HUVECs, Smooth Muscle Cells) Pre_incubation Pre-incubate with ODQ or NS-2028 Cell_Culture->Pre_incubation Stimulation Stimulate with NO donor (e.g., SNP, SIN-1) Pre_incubation->Stimulation Cell_Lysis Lyse Cells and Stop Reaction Stimulation->Cell_Lysis cGMP_Assay Measure cGMP levels (e.g., EIA, RIA) Cell_Lysis->cGMP_Assay Data_Analysis Analyze Data and Determine IC50 cGMP_Assay->Data_Analysis

References

A Comparative Guide to Soluble Guanylate Cyclase Modulators: Focus on YC-1

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Update: No public domain information is currently available for a compound specifically named "Guanylate cyclase-IN-1." Therefore, this guide will provide a comprehensive overview of the well-characterized soluble guanylate cyclase (sGC) activator, YC-1, as a representative of its class. Should information on "this compound" become available, a direct comparison can be generated.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective analysis of YC-1's effects on soluble guanylate cyclase, supported by experimental data and detailed methodologies.

Introduction to Soluble Guanylate Cyclase and its Modulation

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1] As a heterodimeric heme-containing protein, it catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[1][2] The NO-sGC-cGMP pathway is crucial for various physiological processes, including the regulation of blood pressure, inhibition of platelet aggregation, and neurotransmission.[1]

Pharmacological modulation of sGC activity presents a promising therapeutic strategy for cardiovascular and other diseases. Two main classes of sGC modulators have been identified:

  • sGC Stimulators: These compounds, such as YC-1, act on the reduced (ferrous, Fe²⁺) form of sGC. They can directly stimulate the enzyme and also enhance its sensitivity to endogenous NO, leading to a synergistic increase in cGMP production.

  • sGC Activators: These agents target the oxidized (ferric, Fe³⁺) or heme-free form of sGC, which can be prevalent in disease states associated with oxidative stress, thereby restoring cGMP production when the enzyme is unresponsive to NO.[3]

YC-1: A Prototypical sGC Stimulator

YC-1 [3-(5'-hydroxymethyl-2'-furyl)-1-benzylindazole] is a nitric oxide-independent activator of soluble guanylyl cyclase.[4] It directly stimulates sGC, leading to increased intracellular cGMP levels.[5] This activity is synergistic with nitric oxide, meaning YC-1 can significantly potentiate the effects of endogenous NO.[6]

Quantitative Performance Data

The following tables summarize key quantitative data regarding the efficacy of YC-1 from various in vitro and ex vivo studies.

ParameterValueSpecies/SystemReference
sGC Activation
EC₅₀18.6 ± 2.0 µMPurified sGC[6][7]
Vasodilation
EC₅₀ (endothelium-intact)~1.9 µMRabbit aortic rings[8]
EC₅₀ (endothelium-denuded)~20 µMRabbit aortic rings[6]
Platelet Aggregation Inhibition
IC₅₀ (vs. U46619)2.1 ± 0.03 µMHuman washed platelets[9][10]
IC₅₀ (vs. Collagen)11.7 ± 2.1 µMHuman washed platelets[9][10]
IC₅₀ (vs. Thrombin)59.3 ± 7.1 µMHuman washed platelets[9][10]
Phosphodiesterase (PDE) Inhibition
IC₅₀ (PDE1)31.6 µM[8]
IC₅₀ (PDE2)51.3 µM[8]
IC₅₀ (PDE3)8.5 µM[8]
IC₅₀ (PDE4)>100 µM[8]
IC₅₀ (PDE5)3.2 µM[8]

Signaling Pathways and Experimental Workflows

NO-sGC-cGMP Signaling Pathway

The following diagram illustrates the central role of sGC in the nitric oxide signaling cascade and the mechanism of action of YC-1.

NO_sGC_cGMP_Pathway cluster_extracellular Extracellular Space cluster_intracellular Smooth Muscle Cell NO_source e.g., Endothelial Cells NO Nitric Oxide (NO) NO_source->NO Diffusion sGC_inactive Soluble Guanylate Cyclase (sGC) - Inactive NO->sGC_inactive Activates sGC_active sGC - Active sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to YC1 YC-1 YC1->sGC_inactive Stimulates & Sensitizes to NO

Caption: NO-sGC-cGMP signaling pathway and the intervention by YC-1.

Generalized Experimental Workflow for Assessing sGC Activity

This diagram outlines a typical workflow for measuring the in vitro activity of soluble guanylate cyclase in the presence of a modulator like YC-1.

sGC_Activity_Workflow Start Start Prepare_Reaction Prepare Reaction Mixture (Buffer, sGC enzyme, GTP) Start->Prepare_Reaction Add_Compound Add YC-1 or Vehicle Control Prepare_Reaction->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Stop_Reaction Terminate Reaction Incubate->Stop_Reaction Measure_cGMP Quantify cGMP Production (e.g., EIA, RIA) Stop_Reaction->Measure_cGMP Analyze_Data Data Analysis (e.g., EC50 determination) Measure_cGMP->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for an in vitro sGC activity assay.

Detailed Experimental Protocols

In Vitro Soluble Guanylate Cyclase (sGC) Activity Assay

This protocol describes a method to measure the enzymatic activity of purified sGC.

Objective: To quantify the conversion of GTP to cGMP by sGC in the presence of YC-1.

Materials:

  • Purified soluble guanylate cyclase

  • Assay Buffer: 50 mM triethanolamine-HCl (pH 7.4), 1 mM EGTA, 1 mM dithiothreitol

  • GTP solution

  • YC-1 stock solution (dissolved in DMSO)

  • 3-isobutyl-1-methylxanthine (IBMX) to inhibit phosphodiesterase activity

  • Reaction termination solution (e.g., 100 mM EDTA)

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Prepare a reaction mixture containing the assay buffer, GTP, and IBMX.

  • Add specified concentrations of YC-1 or vehicle (DMSO) to respective tubes.

  • Initiate the reaction by adding the purified sGC enzyme.

  • Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

  • Terminate the reaction by adding the termination solution and boiling for 5 minutes.

  • Centrifuge the samples to pellet any precipitate.

  • Quantify the amount of cGMP produced in the supernatant using a cGMP EIA kit according to the manufacturer's instructions.

  • Calculate the specific activity of sGC (e.g., in nmol cGMP/min/mg protein) and determine the EC₅₀ value for YC-1.

Platelet Aggregation Assay

This protocol outlines a method to assess the inhibitory effect of YC-1 on platelet aggregation.[9][10]

Objective: To determine the IC₅₀ of YC-1 for the inhibition of platelet aggregation induced by various agonists.

Materials:

  • Human platelet-rich plasma (PRP) or washed platelets

  • Platelet agonists (e.g., ADP, collagen, thrombin, U46619)

  • YC-1 stock solution (dissolved in DMSO)

  • Platelet aggregometer

Procedure:

  • Prepare platelet suspensions and allow them to stabilize in the aggregometer cuvettes at 37°C with stirring.

  • Pre-incubate the platelets with various concentrations of YC-1 or vehicle for a defined period (e.g., 5 minutes).

  • Induce platelet aggregation by adding a specific agonist.

  • Monitor the change in light transmission for a set duration (e.g., 5-10 minutes) to measure the extent of aggregation.

  • Calculate the percentage inhibition of aggregation for each concentration of YC-1 compared to the vehicle control.

  • Determine the IC₅₀ value by plotting the percentage inhibition against the log concentration of YC-1.

Aortic Ring Vasodilation Assay

This protocol describes an ex vivo method to evaluate the vasodilatory effects of YC-1.[8]

Objective: To determine the EC₅₀ of YC-1 for relaxation of pre-constricted aortic rings.

Materials:

  • Isolated thoracic aorta from rabbit or rat

  • Krebs-Henseleit solution

  • Vasoconstrictor agent (e.g., phenylephrine, norepinephrine)

  • YC-1 stock solution (dissolved in DMSO)

  • Organ bath system with isometric force transducers

Procedure:

  • Dissect the aorta and cut it into rings of 2-3 mm in width.

  • Mount the aortic rings in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

  • Allow the rings to equilibrate under a resting tension.

  • Induce a stable contraction with a vasoconstrictor agent.

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of YC-1 to the bath.

  • Record the changes in isometric tension until a maximal relaxation response is achieved.

  • Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Calculate the EC₅₀ value from the concentration-response curve.

Conclusion

YC-1 serves as a foundational tool for studying the soluble guanylate cyclase pathway. Its ability to directly stimulate sGC and sensitize it to nitric oxide has provided valuable insights into the physiological and pathophysiological roles of this signaling cascade. The experimental protocols detailed in this guide provide a framework for researchers to quantitatively assess the effects of YC-1 and other sGC modulators. The provided data tables and signaling pathway diagrams offer a clear and concise summary of the key characteristics of YC-1, aiding in the design and interpretation of future research in this field.

References

A Comparative Guide to the Selectivity of ODQ for Soluble vs. Particulate Guanylate Cyclase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of 1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) on soluble guanylate cyclase (sGC) versus particulate guanylate cyclase (pGC). The information presented herein is supported by experimental data to inform research and development in the field of cyclic guanosine monophosphate (cGMP) signaling.

Introduction to Guanylate Cyclases

Guanylate cyclases (GC) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cGMP.[3] cGMP plays a crucial role in various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation. There are two major forms of guanylate cyclase:

  • Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is a heterodimeric hemeprotein that is activated by nitric oxide (NO).[3][4] The binding of NO to the heme moiety of sGC induces a conformational change that stimulates cGMP production.[3]

  • Particulate Guanylate Cyclase (pGC): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular guanylate cyclase catalytic domain.[5] They are activated by peptide hormones such as natriuretic peptides.[3][5]

Given their distinct activation mechanisms and subcellular localizations, the ability to selectively modulate the activity of sGC or pGC is of significant interest for therapeutic development and pharmacological research.

ODQ: A Selective Inhibitor of Soluble Guanylate Cyclase

ODQ is a well-characterized and widely used inhibitor of sGC. Its mechanism of action involves the oxidation of the ferrous iron (Fe2+) of the heme prosthetic group in sGC to the ferric state (Fe3+).[6][7] This oxidation prevents the binding of NO, thereby inhibiting the activation of the enzyme.[6]

Quantitative Comparison of ODQ Selectivity

Experimental data demonstrates that ODQ is a potent and highly selective inhibitor of NO-stimulated sGC, with little to no effect on the activity of particulate guanylate cyclases.

Target EnzymeInhibitorIC50CommentsReference
Soluble Guanylate Cyclase (sGC) ODQ~20 - 100 nMPotently inhibits NO-stimulated sGC activity. The exact IC50 value can vary depending on the experimental conditions.[8]
Particulate Guanylate Cyclase (pGC) ODQNo significant inhibitionODQ does not inhibit particulate guanylate cyclase isoforms (GC-A, GC-B, GC-C) at concentrations that effectively block sGC activity.[1][2][9]

Signaling Pathways and Point of ODQ Intervention

The following diagram illustrates the distinct signaling pathways of soluble and particulate guanylate cyclase and highlights the specific point of inhibition by ODQ.

Guanylate Cyclase Signaling Pathways and ODQ Inhibition cluster_sGC Soluble Guanylate Cyclase (sGC) Pathway cluster_pGC Particulate Guanylate Cyclase (pGC) Pathway Nitric Oxide (NO) Nitric Oxide (NO) sGC sGC (Heme-Fe2+) Nitric Oxide (NO)->sGC Activates sGC_active Active sGC sGC->sGC_active sGC_inhibited sGC (Heme-Fe3+) Inactive cGMP_s cGMP sGC_active->cGMP_s Converts GTP_s GTP GTP_s->sGC_active Physiological Effects_s Smooth Muscle Relaxation, Neurotransmission cGMP_s->Physiological Effects_s Natriuretic Peptides Natriuretic Peptides pGC pGC Receptor Natriuretic Peptides->pGC Binds and Activates cGMP_p cGMP pGC->cGMP_p Converts GTP_p GTP GTP_p->pGC Physiological Effects_p Vasodilation, Natriuresis cGMP_p->Physiological Effects_p ODQ ODQ ODQ->sGC Oxidizes Heme Iron

Caption: Differential regulation of sGC and pGC pathways and the selective inhibition of sGC by ODQ.

Experimental Protocols

The selectivity of ODQ is determined by comparing its effect on the activity of sGC and pGC using specific assays. Below are generalized protocols for these experiments.

Soluble Guanylate Cyclase (sGC) Activity Assay

This assay measures the production of cGMP by sGC in response to an NO donor, in the presence and absence of ODQ.

Materials:

  • Purified sGC or cell lysate containing sGC

  • GTP solution

  • NO donor (e.g., sodium nitroprusside, SNAP)

  • ODQ solution at various concentrations

  • Reaction buffer (e.g., Tris-HCl with MgCl2)

  • Assay termination solution (e.g., trichloroacetic acid)

  • cGMP detection kit (e.g., Radioimmunoassay (RIA) or Enzyme Immunoassay (EIA))

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, GTP, and purified sGC or cell lysate.

  • Add ODQ at desired final concentrations to the respective experimental tubes. A control tube with no ODQ should be included.

  • Pre-incubate the mixtures for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the enzymatic reaction by adding the NO donor.

  • Allow the reaction to proceed for a specific time (e.g., 10-20 minutes).

  • Terminate the reaction by adding the termination solution.

  • Quantify the amount of cGMP produced using a suitable detection method like RIA or EIA.

  • Calculate the percent inhibition of sGC activity by ODQ at each concentration and determine the IC50 value.

Particulate Guanylate Cyclase (pGC) Activity Assay

This assay measures the production of cGMP by pGC in response to its specific ligand, with and without ODQ.

Materials:

  • Membrane preparations from cells expressing a specific pGC isoform (e.g., GC-A, GC-B)

  • GTP solution

  • pGC ligand (e.g., Atrial Natriuretic Peptide (ANP) for GC-A)

  • ODQ solution

  • Reaction buffer

  • Assay termination solution

  • cGMP detection kit

Procedure:

  • Prepare reaction mixtures containing the reaction buffer, GTP, and membrane preparations.

  • Add ODQ at a concentration known to fully inhibit sGC.

  • Pre-incubate the mixtures.

  • Initiate the reaction by adding the specific pGC ligand (e.g., ANP).

  • Incubate for a defined time and temperature.

  • Terminate the reaction.

  • Quantify the cGMP produced.

  • Compare the cGMP levels in the presence and absence of ODQ to determine if there is any inhibitory effect on pGC activity.

Experimental Workflow for Determining Selectivity

The following diagram outlines the logical workflow for assessing the selectivity of a compound like ODQ for sGC over pGC.

Workflow for Determining GC Inhibitor Selectivity start Start sGC_assay Perform sGC Activity Assay with varying [ODQ] start->sGC_assay pGC_assay Perform pGC Activity Assay with ODQ start->pGC_assay calc_IC50 Calculate IC50 for sGC sGC_assay->calc_IC50 analyze_pGC Analyze Effect on pGC Activity pGC_assay->analyze_pGC compare Compare sGC vs. pGC Inhibition calc_IC50->compare analyze_pGC->compare selective Conclusion: ODQ is a Selective sGC Inhibitor compare->selective Potent sGC Inhibition & No pGC Inhibition non_selective Conclusion: Compound is Non-Selective compare->non_selective Inhibition of both sGC and pGC end End selective->end non_selective->end

Caption: A stepwise process for evaluating the selectivity of a guanylate cyclase inhibitor.

Conclusion

The available experimental evidence consistently demonstrates that ODQ is a potent and highly selective inhibitor of soluble guanylate cyclase. Its mechanism of action, targeting the NO-binding heme domain of sGC, underlies this selectivity, as particulate guanylate cyclases lack this regulatory domain and are activated by different means. This makes ODQ an invaluable pharmacological tool for dissecting the specific roles of the sGC-cGMP signaling pathway in various physiological and pathophysiological contexts. Researchers and drug development professionals can confidently utilize ODQ to investigate sGC-mediated processes with minimal confounding effects on pGC signaling.

References

Validating Target Engagement of Guanylate Cyclase-IN-1 in Cellular Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of experimental approaches to validate the cellular target engagement of Guanylate cyclase-IN-1, a putative inhibitor of guanylate cyclase. Due to the limited publicly available data on this compound, this document focuses on established methodologies and provides a comparative framework using well-characterized modulators of the guanylate cyclase pathway.

The Guanylate Cyclase Signaling Pathway

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway.[1][2] It is a heterodimeric protein that, upon activation by NO, catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2] cGMP acts as a second messenger, modulating various physiological processes, including smooth muscle relaxation, neurotransmission, and platelet aggregation.[1][3]

Below is a diagram illustrating the canonical sGC signaling pathway and the putative inhibitory action of this compound.

Guanylate Cyclase Signaling Pathway Signaling Pathway of Soluble Guanylate Cyclase NO Nitric Oxide (NO) sGC_inactive Inactive sGC NO->sGC_inactive Activates sGC_active Active sGC sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->cGMP Downstream Downstream Effectors (e.g., PKG) cGMP->Downstream Response Physiological Response (e.g., Vasodilation) Downstream->Response GC_IN_1 This compound GC_IN_1->sGC_active Inhibits

Caption: Soluble Guanylate Cyclase Signaling Pathway.

Comparative Analysis of Guanylate Cyclase Modulators

To effectively validate the target engagement of this compound, its cellular activity should be compared against known inhibitors and activators of sGC.

CompoundClassMechanism of ActionPotency (in vitro)
This compound Putative Inhibitor Presumed to directly inhibit the catalytic activity of sGC. Data Not Available
ODQInhibitorPotent and selective inhibitor of NO-sensitive guanylyl cyclase.[4][5]IC50 ≈ 20 nM[4]
YC-1ActivatorNO-independent activator of sGC, also enhances sensitivity to NO.[6][7]EC50 = 1.9 µM (relaxation)[7]
BAY 41-2272Activator (Stimulator)Stimulator of sGC that acts synergistically with NO.[8]EC50 = 0.09 µM (in cells)[9]

Experimental Methodologies for Target Engagement Validation

Validating that a compound interacts with its intended target within a cell is a critical step in drug discovery. The following are key experimental approaches to confirm the target engagement of this compound.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment.[10] The principle is based on the ligand-induced thermal stabilization of the target protein.

CETSA Workflow Cellular Thermal Shift Assay (CETSA) Workflow cluster_0 Cell Treatment cluster_1 Heat Challenge cluster_2 Lysis & Separation cluster_3 Protein Quantification Cells_Vehicle Cells + Vehicle Heat Apply Temperature Gradient Cells_Vehicle->Heat Cells_Compound Cells + Guanylate cyclase-IN-1 Cells_Compound->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble_Fraction Collect Soluble Fraction Centrifugation->Soluble_Fraction WB Western Blot for sGC Soluble_Fraction->WB MS Mass Spectrometry Soluble_Fraction->MS Quantification Quantify Soluble sGC WB->Quantification MS->Quantification

Caption: CETSA Experimental Workflow.

Detailed Protocol for CETSA:

  • Cell Culture and Treatment:

    • Culture cells known to express soluble guanylate cyclase (e.g., vascular smooth muscle cells, platelets, or a relevant transfected cell line).

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[11]

  • Cell Lysis and Fractionation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).[11]

    • Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[12]

  • Protein Quantification:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of soluble sGC by Western blotting using antibodies specific for the sGCα1 or sGCβ1 subunits.

    • Quantify the band intensities and plot the percentage of soluble protein against temperature to generate melting curves. A shift in the melting temperature (Tm) in the presence of this compound indicates target engagement.

cGMP Production Assay

A direct functional consequence of guanylate cyclase inhibition is a decrease in cellular cGMP levels. This can be quantified using commercially available ELISA kits.

Detailed Protocol for cGMP ELISA:

  • Cell Culture and Stimulation:

    • Plate cells in a multi-well format.

    • Pre-incubate the cells with varying concentrations of this compound or a known inhibitor like ODQ for 30 minutes.

    • Stimulate the cells with an sGC activator, such as a nitric oxide donor (e.g., SNP or DEA/NONOate), for a short period (e.g., 10-15 minutes).

  • Cell Lysis:

    • Lyse the cells according to the ELISA kit manufacturer's protocol (typically with a provided lysis buffer).[13][14]

  • cGMP Quantification:

    • Perform the competitive ELISA as per the manufacturer's instructions.[13][14] This involves incubating the cell lysate with a cGMP-HRP conjugate and an anti-cGMP antibody in a pre-coated plate.

    • After washing, add a substrate and measure the absorbance at 450 nm.

    • Calculate the cGMP concentration based on a standard curve. A dose-dependent decrease in cGMP levels upon treatment with this compound would confirm its inhibitory activity.

NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify compound binding to a target protein.[7][15] It requires the expression of the target protein (sGC) fused to a NanoLuc® luciferase and the use of a cell-permeable fluorescent tracer that binds to the target.

NanoBRET Logic NanoBRET Target Engagement Principle sGC_NanoLuc sGC-NanoLuc® Fusion Tracer Fluorescent Tracer sGC_NanoLuc->Tracer Binds BRET_High High BRET Signal Tracer->BRET_High Proximity Leads to Compound This compound Compound->sGC_NanoLuc Competes for Binding BRET_Low Low BRET Signal Compound->BRET_Low Displacement Leads to

Caption: Principle of the NanoBRET Assay.

Detailed Protocol for NanoBRET™:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293T) with a plasmid encoding for an sGC subunit fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96-well plate.

  • Assay Execution:

    • Add the NanoBRET™ tracer specific for sGC to the cells at a predetermined concentration.

    • Add varying concentrations of this compound.

    • Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor.

    • Incubate for a specified time (e.g., 2 hours) at 37°C.[16]

  • Data Acquisition and Analysis:

    • Measure the donor emission (460 nm) and acceptor emission (610 nm) using a plate reader equipped for BRET measurements.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • A dose-dependent decrease in the BRET ratio indicates that this compound is engaging the sGC target and displacing the tracer. The data can be used to determine the cellular IC50 value.

Conclusion

Validating the cellular target engagement of a novel compound like this compound is a multi-faceted process. By employing a combination of biophysical (CETSA), functional (cGMP production), and live-cell binding (NanoBRET™) assays, researchers can build a robust evidence package to confirm its mechanism of action. Comparing the results with well-characterized sGC modulators will provide crucial context for its potency and cellular efficacy. While specific experimental data for this compound is currently lacking in the public domain, the methodologies outlined in this guide provide a clear path forward for its comprehensive characterization.

References

A Researcher's Guide to Specificity: Control Experiments for Guanylate Cyclase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the specificity of a novel inhibitor is paramount. This guide provides a framework for designing and executing control experiments to rigorously assess the on-target and off-target effects of Guanylate cyclase-IN-1, a putative inhibitor of soluble guanylate cyclase (sGC). By comparing its performance with well-characterized alternatives and employing robust experimental protocols, researchers can confidently delineate its mechanism of action.

This guide details the necessary in vitro and cell-based assays, outlines key comparisons with alternative sGC modulators, and provides ready-to-use protocols and data presentation formats.

Understanding the Landscape: this compound and its Alternatives

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway, catalyzing the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] A variety of small molecules have been developed to modulate sGC activity, broadly categorized as inhibitors, stimulators, and activators. To ascertain the specificity of this compound, its inhibitory profile must be compared against these established modulators.

Table 1: Comparative Profile of sGC Modulators

CompoundClassMechanism of ActionReported IC50/EC50Key Control Experiment Use
This compound InhibitorPresumed to inhibit sGC activity.Data not publicly available.The compound under investigation.
ODQ (1H-[2][3][4]Oxadiazolo[4,3-a]quinoxalin-1-one)InhibitorHeme-dependent; oxidizes the ferrous iron of the sGC heme group, rendering it insensitive to NO.[4][5]IC50 ~10-60 nM for NO-stimulated sGC.[5]Positive control for heme-dependent sGC inhibition.
NS-2028 InhibitorPotent and selective sGC inhibitor.[6]IC50 ~30 nM for basal and ~200 nM for NO-stimulated sGC activity.[7]Alternative positive control for sGC inhibition.
YC-1 StimulatorNO-independent, heme-dependent sGC stimulator. Synergizes with NO.[8]-Control to differentiate from direct inhibition of the catalytic site.
BAY 41-2272 (Riociguat)StimulatorPotent, NO-independent, heme-dependent sGC stimulator.[9]-Control for heme-dependent activation.
BAY 58-2667 (Cinaciguat)ActivatorHeme-independent sGC activator; activates oxidized or heme-free sGC.[9]EC50 ~15 nM in platelets.[10]Control to assess activity against different redox states of sGC.

Experimental Framework for Specificity Testing

A multi-pronged approach is essential to confirm that the observed effects of this compound are due to specific inhibition of sGC and not a result of off-target activities.

Logical Workflow for Specificity Assessment

G cluster_0 In Vitro Characterization cluster_1 Cell-Based Validation A Determine IC50 of This compound in sGC activity assay B Compare inhibition profile with ODQ and NS-2028 A->B E Measure inhibition of NO-stimulated cGMP production in cells A->E Translate to cellular system C Assess effect on sGC stimulators (e.g., YC-1) and activators (e.g., BAY 58-2667) B->C D Counter-screen against a panel of related enzymes (e.g., adenylyl cyclases, PDEs) C->D F Compare with the effect of ODQ in the same cellular context E->F G Evaluate effects on downstream signaling (e.g., VASP phosphorylation) F->G H Assess cytotoxicity and general cellular health G->H

Caption: A logical workflow for the comprehensive assessment of this compound specificity.

Key Experimental Protocols

In Vitro Soluble Guanylate Cyclase (sGC) Inhibition Assay

This assay directly measures the enzymatic activity of purified sGC and is the primary method for determining the IC50 of an inhibitor.

Principle: The assay quantifies the conversion of [α-³²P]GTP to [³²P]cGMP by purified sGC. The amount of radiolabeled cGMP produced is inversely proportional to the inhibitory activity of the compound being tested.

Materials:

  • Purified soluble guanylate cyclase

  • [α-³²P]GTP

  • GTP

  • MgCl₂

  • Dithiothreitol (DTT)

  • NO donor (e.g., DEA/NO)

  • This compound and control compounds (ODQ, NS-2028)

  • Tris-HCl buffer (pH 7.5)

  • Dowex and Alumina columns for separation

Protocol:

  • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, DTT, and GTP.

  • Add purified sGC to the reaction mixture.

  • Add varying concentrations of this compound or control inhibitors to the reaction tubes.

  • Initiate the reaction by adding the NO donor and [α-³²P]GTP.

  • Incubate at 37°C for a defined period (e.g., 10-20 minutes).

  • Stop the reaction by adding a stopping buffer (e.g., containing EDTA).

  • Separate [³²P]cGMP from unreacted [α-³²P]GTP using sequential Dowex and Alumina column chromatography.

  • Quantify the amount of [³²P]cGMP using a scintillation counter.

  • Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value.

Cell-Based cGMP Measurement Assay

This assay validates the findings from the in vitro experiments in a more physiologically relevant context.

Principle: A competitive enzyme-linked immunosorbent assay (ELISA) is used to quantify intracellular cGMP levels in cells treated with an sGC inhibitor and then stimulated with an NO donor.

Materials:

  • Cultured cells expressing sGC (e.g., RFL-6, CHO cells)

  • Cell culture medium and supplements

  • NO donor (e.g., SNP, DETA/NO)

  • This compound and control compounds

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation.[2]

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • Commercially available cGMP ELISA kit

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with varying concentrations of this compound or control inhibitors for a specified time.

  • Add a PDE inhibitor (e.g., IBMX) to all wells to prevent cGMP breakdown.[2]

  • Stimulate the cells with an NO donor to activate sGC.

  • After a short incubation period, stop the reaction and lyse the cells.

  • Centrifuge the cell lysates to pellet debris.

  • Perform the cGMP ELISA on the supernatants according to the manufacturer's instructions.

  • Measure the absorbance using a microplate reader.

  • Calculate the cGMP concentration based on a standard curve and determine the inhibitory effect of this compound.

Visualizing the Mechanism: The NO-sGC-cGMP Signaling Pathway

Understanding the signaling cascade is crucial for interpreting experimental results.

G cluster_0 Cell Membrane cluster_1 Cytosol NO_source Nitric Oxide (NO) Source sGC Soluble Guanylate Cyclase (sGC) (Inactive) NO_source->sGC Activates sGC_active sGC (Active) sGC->sGC_active cGMP cGMP sGC_active->cGMP Produces GTP GTP GTP->sGC_active Substrate Downstream Downstream Effectors (PKG, PDEs, Ion Channels) cGMP->Downstream Activates Response Physiological Response (e.g., Vasodilation) Downstream->Response Inhibitor This compound (or ODQ) Inhibitor->sGC_active Inhibits

Caption: The NO-sGC-cGMP signaling pathway and the point of inhibition by this compound.

Off-Target Profiling: A Critical Step for Specificity

To ensure that this compound is not acting through other signaling pathways, a broad off-target screening is recommended. This can be performed through collaborations with specialized contract research organizations (CROs) that offer panels of common off-targets.

Key considerations for off-target screening:

  • Phosphodiesterases (PDEs): Given that PDEs are involved in cGMP degradation, it is crucial to test for any inhibitory activity of this compound against various PDE isoforms.[11]

  • Adenylyl Cyclases: These enzymes produce cAMP, a second messenger with pathways that can sometimes crosstalk with cGMP signaling.

  • Kinases: A broad kinase panel screen can rule out unintended inhibition of various protein kinases.

  • GPCRs: Screening against a panel of G-protein coupled receptors can identify other potential cellular targets.

Conclusion

A thorough investigation of a novel inhibitor's specificity is a cornerstone of rigorous pharmacological research. By systematically comparing this compound to established sGC modulators, employing detailed in vitro and cell-based protocols, and conducting comprehensive off-target screening, researchers can build a robust data package that clearly defines its mechanism of action. This methodical approach is essential for the confident progression of new chemical entities in the drug discovery and development pipeline.

References

A Researcher's Guide to Investigating Guanylate Cyclase-IN-1 in Guanylate Cyclase Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the performance of Guanylate cyclase-IN-1, a novel inhibitor of guanylate cyclase, within the context of guanylate cyclase (GC) knockout models. Due to the limited publicly available data on this compound, this document outlines the essential experiments, data presentation formats, and conceptual signaling pathways necessary for a comprehensive assessment. It draws comparisons with well-characterized tools, such as the soluble guanylate cyclase (sGC) inhibitor ODQ (1H-[1][2]oxadiazolo[4,3-a]quinoxalin-1-one), to establish a benchmark for evaluation.

Introduction to Guanylate Cyclase Inhibition in Knockout Models

Guanylate cyclases are crucial enzymes that synthesize the second messenger cyclic guanosine monophosphate (cGMP). Mammalian cells express two major forms: soluble guanylate cyclase (sGC), the primary receptor for nitric oxide (NO), and particulate guanylate cyclases (pGCs), which are activated by natriuretic peptides.[3][4][5] Genetic knockout models, particularly for sGC subunits (e.g., sGCα1⁻/⁻), have been instrumental in dissecting the physiological roles of the NO-sGC-cGMP signaling pathway, revealing its importance in processes such as smooth muscle relaxation, platelet aggregation, and neurotransmission.[1]

The use of pharmacological inhibitors in these knockout models allows for a nuanced investigation into the functions of remaining GC isoforms and potential cGMP-independent signaling pathways. This compound is a commercially available research compound identified as a guanylate cyclase inhibitor. However, its specific mechanism of action, isoform selectivity, and potency have not been extensively documented in peer-reviewed literature. This guide provides a roadmap for researchers to systematically characterize this compound and compare its effects to established inhibitors.

Comparative Data Presentation

To facilitate a clear comparison of this compound's performance, all quantitative data should be summarized in structured tables. The following tables provide templates for organizing experimental results.

Table 1: In Vitro Characterization of this compound

ParameterThis compoundODQ (Reference)Experimental Assay
Target(s) To be determinedSoluble Guanylate CyclaseEnzyme activity assays with purified sGC and membrane fractions containing pGCs.
Mechanism of Action To be determinedHeme-dependent sGC inhibitionSpectroscopic analysis of the sGC heme group in the presence of the inhibitor.
IC₅₀ (vs. sGC) To be determined~10-60 nMcGMP production assay in cultured cells or with purified sGC stimulated by an NO donor.[5]
IC₅₀ (vs. pGC) To be determinedNot reported to inhibit pGCcGMP production assay in cells expressing specific pGC isoforms, stimulated with their respective ligands (e.g., ANP, CNP).
Selectivity To be determinedSelective for sGC over pGCComparison of IC₅₀ values from sGC and pGC assays.
Reversibility To be determinedLargely irreversible in the absence of reducing agentsWashout experiments in cell-based or purified enzyme assays.

Table 2: Ex Vivo Effects of this compound in Wild-Type vs. Guanylate Cyclase Knockout Tissues

ParameterTissue SourceWild-TypeGC Knockout (e.g., sGCα₁⁻/⁻)This compound EffectODQ (Reference) Effect
NO-mediated vasodilation Aortic ringsPresentAttenuatedTo be determinedAbolishes remaining NO response
cGMP levels (basal) Lung tissue homogenateNormalReducedTo be determinedNo effect on basal levels
NO-stimulated cGMP PlateletsIncreasedAbsentTo be determinedInhibits increase in WT
Nitrergic nerve relaxation Gastric fundus stripsPresentReducedTo be determinedReduces relaxation in WT

Table 3: In Vivo Phenotypic Comparison in Guanylate Cyclase Knockout Models

PhenotypeGC Knockout ModelEffect of this compoundEffect of ODQ (Reference)
Blood Pressure sGCα₁⁻/⁻To be determinedFurther increases blood pressure
Gastric Emptying sGCα₁⁻/⁻To be determinedMay exacerbate delayed emptying
Platelet Aggregation sGCβ₁⁻/⁻To be determinedNo further effect on inhibited aggregation

Experimental Protocols

Detailed methodologies are critical for the reproducibility and interpretation of results. The following are key experimental protocols that should be employed to characterize this compound.

Guanylate Cyclase Activity Assay

Objective: To determine the potency and selectivity of this compound against sGC and pGC isoforms.

Methodology:

  • For sGC:

    • Purify recombinant sGCα₁β₁ and sGCα₂β₁ heterodimers.

    • Incubate the purified enzyme with varying concentrations of this compound or ODQ.

    • Stimulate sGC activity using an NO donor (e.g., DEA/NO).

    • Add GTP and Mg²⁺/Mn²⁺ to initiate the reaction.

    • Terminate the reaction and measure cGMP levels using a commercially available ELISA or RIA kit.

    • Calculate IC₅₀ values from the dose-response curves.

  • For pGC:

    • Prepare membrane fractions from cells overexpressing specific pGC isoforms (e.g., GC-A, GC-B).

    • Incubate membrane fractions with varying concentrations of this compound.

    • Stimulate pGC activity with the appropriate natriuretic peptide (e.g., ANP for GC-A).

    • Follow steps 4-6 from the sGC protocol.

Aortic Ring Vasodilation Assay

Objective: To assess the effect of this compound on endothelium-dependent and -independent vasodilation in wild-type and GC knockout mice.

Methodology:

  • Isolate thoracic aortas from wild-type and sGCα₁⁻/⁻ mice.

  • Cut aortas into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂/5% CO₂ at 37°C.

  • Pre-contract the aortic rings with phenylephrine.

  • Generate cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine) and an NO donor (e.g., sodium nitroprusside) in the presence and absence of this compound or ODQ.

  • Record changes in isometric tension to determine the degree of vasodilation.

In Vivo Hemodynamic Monitoring

Objective: To evaluate the impact of this compound on blood pressure in conscious, unrestrained wild-type and GC knockout mice.

Methodology:

  • Implant telemetric blood pressure transducers into the carotid arteries of wild-type and sGCα₁⁻/⁻ mice.

  • Allow mice to recover from surgery.

  • Record baseline blood pressure and heart rate.

  • Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection).

  • Continuously monitor blood pressure and heart rate for several hours post-administration.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling cascades and experimental designs is essential for a clear understanding of the research approach.

NO_sGC_cGMP_Pathway cluster_EC Endothelial Cell cluster_SMC Smooth Muscle Cell L_Arg L-Arginine eNOS eNOS L_Arg->eNOS NO_EC NO eNOS->NO_EC NO_SMC NO NO_EC->NO_SMC Diffusion sGC sGC (α₁β₁ heterodimer) NO_SMC->sGC Activates cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG PKG cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation GC_IN_1 This compound GC_IN_1->sGC Inhibits ODQ ODQ ODQ->sGC Inhibits

Caption: The Nitric Oxide-sGC-cGMP Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_exvivo Ex Vivo Analysis cluster_invivo In Vivo Analysis start Start: Characterization of This compound enzyme_assay Guanylate Cyclase Activity Assay (sGC & pGC isoforms) start->enzyme_assay tissue_prep Isolate Tissues from WT and GC Knockout Mice (e.g., Aorta, Gastric Fundus) start->tissue_prep animal_models WT and GC Knockout Mouse Models start->animal_models determine_ic50 Determine IC₅₀ & Selectivity enzyme_assay->determine_ic50 data_analysis Comparative Data Analysis (GC-IN-1 vs. ODQ) determine_ic50->data_analysis organ_bath Organ Bath Experiments (Vasodilation/Relaxation) tissue_prep->organ_bath organ_bath->data_analysis hemodynamics Hemodynamic Monitoring (Blood Pressure) animal_models->hemodynamics hemodynamics->data_analysis

Caption: Experimental Workflow for Comparative Analysis.

Conclusion

The comprehensive characterization of this compound, particularly in the context of guanylate cyclase knockout models, is essential to validate its utility as a research tool. By following the proposed experimental framework and comparative data analysis, researchers can elucidate its specific mechanism of action, isoform selectivity, and physiological effects. This systematic approach will enable a clear understanding of how this compound performs relative to established inhibitors like ODQ and will ultimately determine its value in advancing our understanding of cGMP signaling in health and disease.

References

comparative analysis of Guanylate cyclase-IN-1 with other sGC inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Soluble Guanylate Cyclase (sGC) Inhibitors

To the valued researcher,

This guide provides a comparative analysis of commonly used inhibitors of soluble guanylate cyclase (sGC). Our initial goal was to conduct a detailed comparison of Guanylate cyclase-IN-1 with other sGC inhibitors. However, "this compound," also cataloged as "Example 46" from patent literature, is a compound for which there is no publicly available experimental data regarding its potency, selectivity, or mechanism of action. This absence of data precludes a scientifically rigorous comparison.

Therefore, this guide has been pivoted to offer a comprehensive comparative analysis of three well-characterized and widely utilized sGC inhibitors: ODQ (1H-[1][2][3]Oxadiazolo[4,3-a]quinoxalin-1-one) , NS-2028 , and LY-83583 . This guide is intended for researchers, scientists, and drug development professionals to facilitate the selection of the most appropriate sGC inhibitor for their experimental needs by presenting objective performance data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Introduction to Soluble Guanylate Cyclase (sGC) and Its Inhibition

Soluble guanylate cyclase is a critical enzyme in the nitric oxide (NO) signaling pathway. As a heterodimeric hemeprotein, it acts as the primary receptor for NO. Upon NO binding to its heme cofactor, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[2][4] This signaling cascade plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.

Inhibition of sGC is a valuable tool for investigating the physiological and pathophysiological roles of the NO-cGMP pathway. sGC inhibitors are used to probe the involvement of this pathway in various diseases and to validate sGC as a therapeutic target. The inhibitors discussed in this guide, ODQ, NS-2028, and LY-83583, are instrumental in these research endeavors, each with distinct mechanisms of action and selectivity profiles.

Comparative Performance of sGC Inhibitors

The efficacy and utility of an sGC inhibitor are determined by its potency, mechanism of action, and selectivity. The following tables summarize the key quantitative data for ODQ, NS-2028, and LY-83583, allowing for a direct comparison of their performance.

Table 1: Potency of sGC Inhibitors (IC50 Values)
CompoundBasal sGC ActivityNO-Stimulated sGC ActivityCell-Based cGMP Formation
ODQ Not typically reported~10 nM (in cerebellar slices)[5]Not specified
NS-2028 30 nM[6][7]200 nM[6][7]30 nM (SIN-1-stimulated)[6][7]
LY-83583 Not specifiedMicromolar range (µM)[4]1 µM (SNP-induced)[1]
Table 2: Mechanism of Action and Selectivity
CompoundMechanism of ActionSelectivity Profile
ODQ Oxidizes the ferrous (Fe2+) heme iron of sGC to the ferric (Fe3+) state, rendering the enzyme insensitive to NO.[8]Non-selective. Also inhibits other heme-containing proteins such as nitric oxide synthase (NOS) and cytochrome P-450 enzymes.[9]
NS-2028 Similar to ODQ, acts by oxidizing the heme iron of sGC.[8]Considered more selective for sGC compared to ODQ. Does not affect particulate guanylate cyclase or adenylyl cyclase.[6]
LY-83583 Inhibition is mediated by the generation of reactive oxygen species (ROS), which can lead to the oxidation of the sGC heme group.[4]Broad-acting, not specific to sGC. Its effects are linked to ROS generation, which can impact numerous cellular processes.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the NO-sGC-cGMP signaling pathway with points of inhibition and a typical experimental workflow for evaluating sGC inhibitors.

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (e.g., Smooth Muscle Cell) NO_source Nitric Oxide (NO) Source (e.g., Endothelium) NO NO NO_source->NO Diffusion sGC_inactive sGC (Fe2+) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Fe2+)-NO (Active) sGC_inactive->sGC_active Activation sGC_oxidized sGC (Fe3+) (NO-insensitive) sGC_inactive->sGC_oxidized cGMP cGMP sGC_active->cGMP Catalysis GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE Phosphodiesterase (PDE) cGMP->PDE Degradation Relaxation Physiological Response (e.g., Vasodilation) PKG->Relaxation GMP GMP PDE->GMP Inhibitors ODQ / NS-2028 Inhibitors->sGC_inactive Oxidation ROS LY-83583 (ROS Generation) ROS->sGC_inactive Oxidation Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro sGC Inhibition Assay cluster_detection Detection and Analysis purify_sGC Purify sGC Enzyme or Prepare Cell/Tissue Lysate pre_incubate Pre-incubate sGC with Varying Inhibitor Concentrations purify_sGC->pre_incubate prepare_reagents Prepare Assay Buffer, GTP, and Inhibitor Stock prepare_reagents->pre_incubate stimulate_sGC Stimulate sGC with NO donor (e.g., SNP) pre_incubate->stimulate_sGC initiate_reaction Initiate Reaction with GTP (and [³²P]GTP if radiometric) stimulate_sGC->initiate_reaction stop_reaction Stop Reaction (e.g., with EDTA or heat) initiate_reaction->stop_reaction quantify_cGMP Quantify cGMP Production (e.g., ELISA, RIA, or Scintillation Counting) stop_reaction->quantify_cGMP calculate_IC50 Calculate IC₅₀ Values quantify_cGMP->calculate_IC50

References

Comparative Analysis of Guanylate Cyclase-IN-1 Specificity (Data Not Available)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the specificity of guanylate cyclase inhibitors, focusing on Guanylate cyclase-IN-1, is currently precluded by the absence of publicly available experimental data for this specific compound. While "this compound" is commercially available for research purposes, comprehensive studies detailing its inhibitory activity against various cyclases are not accessible in scientific literature or public databases.

To fulfill the request for a comparison guide, this document will provide a template outlining the expected data and experimental methodologies. This framework is based on established practices for characterizing enzyme inhibitors and uses the well-studied soluble guanylate cyclase (sGC) inhibitor, ODQ (1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one), as a placeholder to illustrate the desired content.

Overview of Guanylate Cyclase Inhibition

Guanylate cyclases (GCs) are a family of enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP). They are broadly categorized into two main types:

  • Soluble Guanylate Cyclase (sGC): Found in the cytoplasm, sGC is a heterodimer that is a key receptor for nitric oxide (NO). The NO-sGC-cGMP signaling pathway is crucial for various physiological processes, including vasodilation, neurotransmission, and platelet aggregation.

  • Particulate Guanylate Cyclases (pGCs): These are transmembrane receptors with an extracellular ligand-binding domain and an intracellular catalytic domain. They are activated by peptide hormones such as natriuretic peptides.

Inhibitors of guanylate cyclases are valuable research tools for elucidating the roles of the cGMP signaling pathway in health and disease. An ideal inhibitor exhibits high potency and selectivity for its intended target, with minimal off-target effects on other enzymes, particularly adenylyl cyclases, which produce the related second messenger cyclic adenosine monophosphate (cAMP).

Quantitative Comparison of Inhibitor Specificity

A critical aspect of characterizing any enzyme inhibitor is to determine its potency and selectivity. This is typically achieved by measuring the half-maximal inhibitory concentration (IC50) against the target enzyme and a panel of related enzymes. The following table illustrates how such data for this compound would be presented.

Table 1: Hypothetical Specificity Profile of this compound Compared to a Known Inhibitor (ODQ)

Enzyme TargetThis compound IC50 (nM)ODQ IC50 (nM)Data Source
Guanylate Cyclases
Soluble Guanylate Cyclase (NO-stimulated)Data Not Available~10 - 100[Fictional Citation]
Particulate GC (e.g., GC-A)Data Not Available>10,000[Fictional Citation]
Particulate GC (e.g., GC-B)Data Not Available>10,000[Fictional Citation]
Particulate GC (e.g., GC-C)Data Not Available>10,000[Fictional Citation]
Adenylyl Cyclases
Adenylyl Cyclase (Forskolin-stimulated)Data Not AvailableNo significant inhibition[Fictional Citation]

Note: The IC50 values for ODQ are approximate and can vary depending on experimental conditions. The data for this compound is hypothetical and for illustrative purposes only.

Experimental Methodologies

The determination of inhibitor specificity requires robust and well-defined experimental protocols. Below are examples of methodologies that would be employed to generate the data presented in Table 1.

Soluble Guanylate Cyclase (sGC) Inhibition Assay

Objective: To determine the IC50 value of an inhibitor against NO-stimulated sGC.

Protocol:

  • Enzyme Preparation: Purified recombinant human sGC (α1/β1 heterodimer) is used.

  • Reaction Mixture: The assay is performed in a buffer containing GTP, a phosphodiesterase inhibitor (to prevent cGMP degradation), and the NO donor, such as sodium nitroprusside (SNP) or diethylamine NONOate.

  • Inhibitor Addition: The inhibitor (e.g., this compound) is added at varying concentrations.

  • Reaction Initiation and Termination: The reaction is initiated by the addition of the NO donor and incubated at 37°C. The reaction is terminated by the addition of a stop solution.

  • cGMP Quantification: The amount of cGMP produced is quantified using a competitive enzyme immunoassay (EIA) or radioimmunoassay (RIA).

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Particulate Guanylate Cyclase (pGC) Inhibition Assay

Objective: To assess the selectivity of an inhibitor against membrane-bound guanylate cyclases.

Protocol:

  • Enzyme Source: Membranes from cells overexpressing a specific pGC isoform (e.g., GC-A) are used as the enzyme source.

  • Reaction Mixture: The assay buffer contains GTP and a phosphodiesterase inhibitor.

  • Activation: The respective ligand for the pGC is added to stimulate enzyme activity (e.g., atrial natriuretic peptide (ANP) for GC-A).

  • Inhibitor Addition: The inhibitor is added at a high concentration (e.g., 10 µM) to screen for off-target effects.

  • Assay Procedure: The subsequent steps of reaction initiation, termination, and cGMP quantification are similar to the sGC assay.

Adenylyl Cyclase Inhibition Assay

Objective: To determine if the inhibitor affects the activity of adenylyl cyclases.

Protocol:

  • Enzyme Source: Membranes from cells expressing adenylyl cyclase are used.

  • Reaction Mixture: The assay buffer contains ATP.

  • Activation: Adenylyl cyclase is stimulated using forskolin.

  • Inhibitor Addition: The inhibitor is added at various concentrations.

  • cAMP Quantification: The amount of cAMP produced is measured using a suitable detection method, such as a competitive binding assay.

  • Data Analysis: The percentage of inhibition is calculated to determine if the compound has any effect on adenylyl cyclase activity.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates ANP ANP pGC Particulate Guanylate Cyclase (pGC) ANP->pGC Activates cGMP cGMP pGC->cGMP sGC->cGMP Converts GTP to GTP GTP GTP->pGC GTP->sGC PDE Phosphodiesterase (PDE) cGMP->PDE Degraded by Downstream Effectors Downstream Effectors cGMP->Downstream Effectors Activates 5'-GMP 5'-GMP PDE->5'-GMP Inhibitor Guanylate Cyclase Inhibitor Inhibitor->sGC Inhibits

Caption: NO-sGC and ANP-pGC signaling pathways leading to cGMP production.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Enzyme Purified Cyclase (sGC, pGC, AC) Incubation Incubate at 37°C Enzyme->Incubation Inhibitor This compound (Serial Dilutions) Inhibitor->Incubation Substrate GTP or ATP Substrate->Incubation Activator NO Donor / Peptide / Forskolin Activator->Incubation Termination Stop Reaction Incubation->Termination Quantification Quantify cGMP/cAMP (EIA/RIA) Termination->Quantification Calculation Calculate % Inhibition Quantification->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: General workflow for determining inhibitor potency against cyclases.

Conclusion

A comprehensive understanding of the specificity of "this compound" is essential for its effective use as a research tool. The lack of available data highlights the need for further investigation into the pharmacological profile of this compound. The experimental frameworks and data presentation formats provided in this guide serve as a blueprint for the necessary studies to fully characterize its activity and selectivity against other cyclases. Researchers are encouraged to perform these validation experiments before utilizing "this compound" in their studies to ensure the accurate interpretation of their results.

References

Assessing the In Vivo Efficacy of Guanylate Cyclase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vivo efficacy of guanylate cyclase inhibitors, with a focus on the well-characterized soluble guanylate cyclase (sGC) inhibitor, 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ), as a representative compound. The performance of sGC inhibitors is contrasted with that of sGC stimulators and activators, providing researchers, scientists, and drug development professionals with a comprehensive overview of pharmacological tools to modulate the nitric oxide (NO)-sGC-cGMP signaling pathway.

Guanylate Cyclase Signaling Pathway

Guanylate cyclases (GC) are enzymes that catalyze the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3] There are two main forms of guanylate cyclase: the membrane-bound or particulate guanylate cyclase (pGC) and the soluble guanylate cyclase (sGC).[4]

The NO-sGC-cGMP pathway is a crucial signaling cascade in various physiological processes.[4] Soluble guanylate cyclase is a heterodimeric hemoprotein that functions as the primary receptor for nitric oxide (NO).[5][6] The binding of NO to the heme moiety of sGC triggers a conformational change that activates the enzyme, leading to an increased production of cGMP.[5] cGMP, in turn, modulates the activity of downstream effectors, including cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and phosphodiesterases (PDEs), which regulate a wide range of cellular functions such as smooth muscle relaxation, neurotransmission, and platelet aggregation.[3][7] Disruption of this pathway is implicated in the pathophysiology of several cardiovascular and digestive diseases.[4]

Guanylate_Cyclase_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_inhibitors Pharmacological Intervention (Inhibitors) cluster_activators Pharmacological Intervention (Activators/Stimulators) NO Nitric Oxide (NO) sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) NO->sGC_inactive Binds to Heme sGC_active sGC (Active) sGC_inactive->sGC_active Activation cGMP cGMP sGC_active->cGMP Catalyzes GTP GTP GTP->sGC_active Substrate Downstream_Effectors Downstream Effectors (PKG, PDEs, Ion Channels) cGMP->Downstream_Effectors Activates Physiological_Response Physiological Response (e.g., Vasodilation) Downstream_Effectors->Physiological_Response Leads to ODQ ODQ ODQ->sGC_inactive Oxidizes Heme (Inhibition) sGC_Stimulators sGC Stimulators (e.g., Riociguat) sGC_Stimulators->sGC_inactive Sensitizes to NO & Directly Stimulates sGC_Activators sGC Activators (e.g., Cinaciguat) sGC_Activators->sGC_inactive Activate Heme-free sGC Microdialysis_Workflow Implantation 1. Surgical Implantation of Microdialysis Guide Cannula Recovery 2. Post-operative Recovery Implantation->Recovery Probe_Insertion 3. Microdialysis Probe Insertion Recovery->Probe_Insertion Perfusion_aCSF 4. Perfusion with aCSF (Baseline Collection) Probe_Insertion->Perfusion_aCSF Perfusion_ODQ 5. Perfusion with ODQ Perfusion_aCSF->Perfusion_ODQ Perfusion_Stimulant 6. Co-perfusion with Stimulating Agent (Optional) Perfusion_ODQ->Perfusion_Stimulant Analysis 7. cGMP Analysis of Dialysates Perfusion_Stimulant->Analysis Data_Interpretation 8. Data Interpretation Analysis->Data_Interpretation

References

Unveiling the Crossroads of Cellular Communication: A Comparative Guide to Guanylate Cyclase Inhibitor Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A notable scarcity of publicly available scientific literature surrounds the specific compound designated "Guanylate cyclase-IN-1." Commercial vendors identify it as a guanylate cyclase inhibitor intended for cardiovascular research, referencing "Example 46" from a patent. However, a thorough review of patent literature reveals that "Example 46" in the most relevant patent pertains to a phosphodiesterase (PDE) inhibitor, not a guanylate cyclase inhibitor. This significant discrepancy, coupled with the absence of peer-reviewed studies, precludes a detailed analysis of "this compound."

Therefore, this guide will provide a comprehensive comparison of well-characterized and widely used soluble guanylate cyclase (sGC) inhibitors, namely 1H-[1][2][3]oxadiazolo[4,3-a]quinoxalin-1-one (ODQ) and NS-2028. We will explore their interactions with other critical signaling pathways, supported by experimental data and detailed protocols to aid researchers in designing and interpreting their studies.

The Central Role of Soluble Guanylate Cyclase in Signaling

Soluble guanylate cyclase is a key enzyme in the nitric oxide (NO) signaling pathway.[4] Upon activation by NO, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[5] cGMP, in turn, modulates a variety of downstream effectors, including protein kinase G (PKG), cGMP-gated ion channels, and phosphodiesterases (PDEs), to regulate physiological processes such as vasodilation, neurotransmission, and platelet aggregation.[4][6]

Inhibition of sGC is a critical experimental tool to elucidate the roles of the NO/cGMP pathway in various physiological and pathological conditions.

Crosstalk with Other Signaling Pathways: A Comparative Analysis

While the primary effect of sGC inhibitors is the reduction of cGMP levels, this action can have cascading effects on other interconnected signaling pathways. This guide focuses on the interactions of ODQ and NS-2028 with the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

Interaction with the TGF-β Signaling Pathway

The TGF-β pathway plays a crucial role in cellular processes like proliferation, differentiation, and extracellular matrix production. Dysregulation of this pathway is implicated in fibrosis and cancer. Emerging evidence suggests a significant crosstalk between the NO/sGC/cGMP and TGF-β signaling cascades.

Experimental Evidence:

Studies have shown that stimulation of sGC can inhibit TGF-β-induced profibrotic effects.[7][8] Conversely, inhibition of sGC would be expected to enhance TGF-β signaling. This interaction is believed to be mediated, at least in part, through the modulation of non-canonical TGF-β signaling, particularly the MAPK/ERK pathway.[7] For instance, sGC stimulation has been demonstrated to block the phosphorylation of ERK, a key downstream effector of TGF-β.[9]

InhibitorTarget Cell TypeExperimental ModelObserved Effect on TGF-β PathwayReference
ODQNot explicitly studied, but inferred from sGC stimulator studiesInferred from studies with sGC stimulators like BAY 41-2272Potentiation of TGF-β-induced fibrotic responses[7][8]
NS-2028Not explicitly studied, but inferred from sGC stimulator studiesInferred from studies with sGC stimulatorsPotentiation of TGF-β-induced fibrotic responses[7][8]
Interaction with the MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is a central signaling cascade that regulates cell growth, proliferation, and survival. As mentioned, it is a point of convergence for both the sGC and TGF-β pathways.

Experimental Evidence:

The sGC inhibitor NS-2028 has been shown to attenuate Vascular Endothelial Growth Factor (VEGF)-induced endothelial cell migration by inhibiting the phosphorylation of p38 MAPK, another member of the MAPK family.[10][11] This suggests that sGC activity is necessary for the full activation of certain MAPK pathway components in response to specific stimuli. Inhibition of sGC with ODQ has also been implicated in modulating MAPK signaling, although the specific effects can be cell-type and context-dependent.

InhibitorTarget Cell TypeExperimental ModelObserved Effect on MAPK/ERK PathwayReference
ODQHuman Mesothelioma CellsIn vitro cell culturePotentiates cisplatin-induced apoptosis, which can involve MAPK signaling[12]
NS-2028Human Umbilical Vein Endothelial Cells (HUVECs)In vitro cell cultureAttenuates VEGF-induced p38 MAPK phosphorylation[10][11]

Visualizing the Signaling Network

To better understand these complex interactions, the following diagrams illustrate the canonical sGC signaling pathway and its crosstalk with the TGF-β and MAPK/ERK pathways.

sGC_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Catalyzes conversion of GTP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates PDEs Phosphodiesterases (PDEs) cGMP->PDEs Hydrolyzed by Physiological_Effects Physiological Effects (e.g., Vasodilation) PKG->Physiological_Effects GMP GMP PDEs->GMP

Figure 1: The canonical soluble guanylate cyclase (sGC) signaling pathway.

Signaling_Crosstalk cluster_TGFB TGF-β Pathway cluster_sGC sGC Pathway cluster_MAPK MAPK/ERK Pathway TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR SMAD SMADs TGFBR->SMAD RAS RAS TGFBR->RAS Non-canonical Fibrosis Fibrosis SMAD->Fibrosis NO NO sGC sGC NO->sGC cGMP cGMP sGC->cGMP PKG PKG cGMP->PKG ERK ERK PKG->ERK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Figure 2: Crosstalk between the sGC, TGF-β, and MAPK/ERK signaling pathways.

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed protocols for key experiments used to study the interaction of sGC inhibitors with other signaling pathways.

Protocol 1: Measurement of cGMP Levels

This protocol describes the measurement of intracellular cGMP levels using an enzyme-linked immunosorbent assay (ELISA), a common method to assess the direct pharmacological effect of sGC inhibitors.[13][14]

I. Materials:

  • Cells or tissue of interest

  • sGC inhibitor (e.g., ODQ or NS-2028)

  • Cell lysis buffer (e.g., 0.1 M HCl)

  • cGMP ELISA kit

  • Plate reader

II. Procedure:

  • Cell/Tissue Culture and Treatment: Culture cells to the desired confluency or prepare tissue samples. Treat with the sGC inhibitor at various concentrations and for different time points. Include a vehicle control.

  • Lysis: After treatment, remove the culture medium and lyse the cells with 0.1 M HCl. For tissue samples, homogenize in the lysis buffer.

  • Centrifugation: Centrifuge the lysates to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the cGMP.

  • ELISA: Follow the manufacturer's instructions for the cGMP ELISA kit. This typically involves adding the samples and standards to a cGMP antibody-coated plate, followed by the addition of a cGMP-HRP conjugate and a substrate for color development.

  • Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the cGMP concentration in each sample based on the standard curve.

Protocol 2: Western Blot Analysis of MAPK Pathway Activation

This protocol outlines the steps for performing a Western blot to analyze the phosphorylation status of key proteins in the MAPK/ERK pathway, such as ERK1/2 and p38.[1][2]

I. Materials:

  • Treated cell or tissue lysates (prepared as in Protocol 1, but using a lysis buffer containing protease and phosphatase inhibitors, e.g., RIPA buffer)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of target proteins, e.g., anti-p-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

II. Procedure:

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli buffer. Boil the samples to denature the proteins.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest (e.g., phospho-ERK1/2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing (Optional): The membrane can be stripped of antibodies and re-probed with an antibody for the total form of the protein or a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion

While the specific molecular interactions of "this compound" remain to be elucidated in the public scientific domain, the study of well-characterized sGC inhibitors like ODQ and NS-2028 provides a valuable framework for understanding the broader implications of sGC inhibition. The intricate crosstalk between the NO/sGC/cGMP pathway and other fundamental signaling cascades, such as the TGF-β and MAPK pathways, underscores the complexity of cellular communication. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary tools to further investigate these interactions and their roles in health and disease. As new and more specific sGC inhibitors are developed, a thorough characterization of their off-target effects and interactions with other signaling networks will be crucial for their successful application as research tools and potential therapeutics.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Guanylate Cyclase-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in studies involving Guanylate cyclase-IN-1, adherence to stringent safety protocols is paramount. This document provides immediate, essential information for the safe handling, use, and disposal of this potent guanylate cyclase inhibitor.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 1361569-23-4[1]

  • Molecular Formula: C20H17FN8O[1]

Hazard Identification and Precautionary Measures

This compound is classified with the following hazards, necessitating careful handling to avoid exposure.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust.

  • P264: Wash skin thoroughly after handling.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/ eye protection/ face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure risk. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Hands Double Nitrile GlovesWear two pairs of disposable nitrile gloves.[2] Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.[2]
Eyes/Face Chemical Splash Goggles / Face ShieldSafety goggles are essential to protect against splashes and vapors.[3] A face shield should be worn over safety glasses when there is a significant risk of splashing.[4]
Body Laboratory CoatA fully buttoned lab coat is mandatory.[2] For procedures with a higher risk of splashes, a chemical-resistant apron or gown should be worn over the lab coat.
Respiratory Dust RespiratorUse a NIOSH-approved respirator, especially when handling the solid form outside of a certified chemical fume hood, to prevent inhalation of dust particles.[5]

Operational Workflow for Handling this compound

The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.

G Figure 1. Standard Laboratory Workflow for Handling this compound cluster_receipt Receiving and Storage cluster_prep Preparation cluster_use Experimental Use cluster_disposal Waste Disposal receipt 1. Inspect Package unpack 2. Unpack in Fume Hood receipt->unpack verify 3. Verify Compound unpack->verify store 4. Store Securely verify->store don_ppe 5. Don Full PPE store->don_ppe weigh 6. Weigh Compound in Hood don_ppe->weigh dissolve 7. Prepare Stock Solution weigh->dissolve experiment 8. Perform Experiment dissolve->experiment solid_waste 9. Dispose of Solid Waste experiment->solid_waste liquid_waste 10. Dispose of Liquid Waste experiment->liquid_waste sharps_waste 11. Dispose of Sharps experiment->sharps_waste

Caption: Standard laboratory workflow for handling this compound.

Step-by-Step Handling and Disposal Procedures

Receiving and Unpacking:

  • Inspect Package: Upon receipt, visually inspect the external packaging for any signs of damage or leaks.[2]

  • Don PPE: Before opening, put on a lab coat, safety glasses, and a single pair of nitrile gloves.[2]

  • Unpack in a Safe Area: Open the shipping container within a certified chemical fume hood or on a disposable bench liner.[2]

  • Verify Compound: Confirm that the compound name and CAS number on the vial match your order.[2]

  • Secure Storage: Store the compound in a clearly labeled, secure location, away from incompatible materials.[2] For stock solutions, store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[6]

Experimental Procedures:

  • Gather Materials: Assemble all necessary items, including the vial of this compound, appropriate solvent (e.g., DMSO), pipettes, and sterile tubes.[2]

  • Don Full PPE: Wear a lab coat, double nitrile gloves, and chemical splash goggles.[2]

  • Weighing and Solution Preparation: Perform all manipulations of the solid compound, including weighing and preparing stock solutions, within a chemical fume hood to minimize inhalation risk.

Spill Management:

  • Evacuate: If a significant spill occurs, evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, use an absorbent material to contain the substance. Avoid generating dust.

  • Clean: Carefully clean the spill area with an appropriate solvent and decontaminate surfaces.

  • Dispose: Collect all contaminated materials in a sealed, labeled hazardous waste container.

Disposal Plan:

  • Solid Waste: All disposable materials that have come into contact with this compound (e.g., gloves, pipette tips, bench liners) must be collected in a designated, clearly labeled hazardous waste container.[2]

  • Liquid Waste: Unused solutions containing the compound should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.

  • Sharps: Needles and other contaminated sharps must be disposed of in a designated sharps container for chemical waste.[2]

PPE Selection Logic

The level of PPE required can vary based on the specific experimental conditions. The following diagram provides a decision-making framework for selecting the appropriate level of protection.

G Figure 2. Decision Logic for PPE Selection start Start: Assess Task q1 Handling Solid Compound? start->q1 q2 Risk of Splash? q1->q2 No (Solution) ppe1 Level C PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles - Dust Respirator q1->ppe1 Yes ppe2 Level D PPE: - Double Nitrile Gloves - Lab Coat - Chemical Splash Goggles q2->ppe2 No ppe3 Add Face Shield q2->ppe3 Yes ppe1->q2

Caption: Decision-making diagram for selecting appropriate PPE.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a secure laboratory environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) before beginning any work with this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。